Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXZKQTFNUKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660824 | |
| Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-23-5 | |
| Record name | 1,1-Dimethylethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, also known as N-Boc-4-amidinopiperidine, is a key building block in modern medicinal chemistry. Its rigid piperidine core, coupled with the basic carbamimidoyl (amidine) group and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this intermediate, details its physicochemical properties, and explores its applications, with a particular focus on the development of serine protease inhibitors.
Introduction: The Strategic Importance of the 4-Amidinopiperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1][2] Its conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. The introduction of a carbamimidoyl (amidine) group at the 4-position imparts a strong basic character, enabling the formation of salt bridges with acidic residues in enzyme active sites. This feature is particularly exploited in the design of inhibitors for serine proteases, a class of enzymes implicated in a wide array of physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[3][4][5]
The Boc protecting group on the piperidine nitrogen serves a crucial role in synthesis. It deactivates the nitrogen towards unwanted side reactions and enhances the solubility of the molecule in organic solvents, facilitating purification. Its facile removal under acidic conditions allows for subsequent elaboration of the piperidine nitrogen, providing a versatile handle for the construction of more complex molecules.
This guide will delve into the two principal synthetic pathways to obtain this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols.
Synthetic Methodologies
The synthesis of this compound can be approached from two main precursors: tert-butyl 4-cyanopiperidine-1-carboxylate and tert-butyl 4-aminopiperidine-1-carboxylate. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Route 1: From Tert-butyl 4-cyanopiperidine-1-carboxylate via the Pinner Reaction
The Pinner reaction is a classic and reliable method for the conversion of nitriles to imidates, which can then be readily transformed into amidines.[6][7] This pathway offers a direct route to the desired carbamimidoyl group.
Diagram of the Pinner Reaction Pathway:
Caption: Pinner reaction pathway for the synthesis of the target compound.
2.1.1. Synthesis of the Precursor: Tert-butyl 4-cyanopiperidine-1-carboxylate
The starting nitrile can be prepared from commercially available 4-cyanopiperidine by protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
Step 1: Boc Protection of 4-Cyanopiperidine.
-
Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate, which can often be used in the next step without further purification.
-
2.1.2. The Pinner Reaction and Ammonolysis
Experimental Protocol:
-
Step 2: Formation of the Pinner Salt.
-
Suspend tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a cold (0 °C) solution of anhydrous ethanol (excess).
-
Bubble dry hydrogen chloride gas through the stirred suspension until saturation.
-
Seal the reaction vessel and allow it to stir at low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to facilitate the formation of the ethyl imidate hydrochloride (Pinner salt).
-
The Pinner salt may precipitate from the solution and can be collected by filtration.
-
-
Step 3: Ammonolysis to the Amidine.
-
Dissolve the isolated Pinner salt in a cold solution of ammonia in ethanol (e.g., 7N NH₃ in EtOH).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction for the disappearance of the imidate by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to afford this compound, typically as its hydrochloride salt.
-
Route 2: From Tert-butyl 4-aminopiperidine-1-carboxylate via Guanylation
An alternative and often milder approach involves the conversion of a primary amine to a guanidine using a guanylating agent. This method avoids the use of gaseous HCl and can be more amenable to a wider range of functional groups.
Diagram of the Guanylation Pathway:
Caption: Guanylation pathway for the synthesis of the target compound.
2.2.1. Synthesis of the Precursor: Tert-butyl 4-aminopiperidine-1-carboxylate
This key intermediate can be synthesized from N-benzyl-4-piperidone through a multi-step process.[8]
Experimental Protocol:
-
Step 1: Formation of an Imine from N-benzyl-4-piperidone.
-
React N-benzyl-4-piperidone with an orthoformate in an alcohol solution under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding ketal.
-
React the ketal with tert-butyl carbamate to generate the imine.
-
-
Step 2: Reduction to the Amine.
-
Subject the imine to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst to obtain tert-butyl 4-aminopiperidine-1-carboxylate.[8]
-
2.2.2. Guanylation Reaction
A variety of guanylating agents can be employed for this transformation. A common and effective reagent is N,N'-di-Boc-1H-pyrazole-1-carboxamidine.
Experimental Protocol:
-
Step 3: Guanylation of the Amine.
-
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting N,N'-di-Boc-protected guanidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield the final product.
-
Purify the crude product by crystallization or chromatography to obtain this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).
-
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ClN₃O₂ | (Calculated) |
| Molecular Weight | 263.77 g/mol | (Calculated) |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [9] |
| Stability | The hydrochloride salt is generally stable under standard laboratory conditions. | [9] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The NMR spectra are expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR), the piperidine ring protons, and the carbons of the carbamimidoyl group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the protonated molecule [M+H]⁺.
Applications in Drug Discovery
The 4-amidinopiperidine scaffold is a key pharmacophore in a variety of enzyme inhibitors, particularly targeting serine proteases. The positively charged amidinium group at physiological pH mimics the side chain of arginine, a common recognition motif for these enzymes.
4.1. Inhibition of Serine Proteases
-
Thrombin Inhibitors: Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Several potent thrombin inhibitors incorporate the 4-amidinopiperidine moiety to interact with the S1 specificity pocket of the enzyme.[3][6][7][8][10]
-
Urokinase-type Plasminogen Activator (uPA) Inhibitors: uPA is involved in cancer cell invasion and metastasis. Inhibitors containing the 4-amidinopiperidine scaffold have been designed to block the activity of uPA, thereby preventing tumor progression.[11][12][13]
-
Other Serine Proteases: The versatility of the 4-amidinopiperidine scaffold has led to its exploration in the development of inhibitors for other serine proteases, such as Factor Xa and plasmin.[4][5][14]
Diagram of a General Serine Protease Inhibitor Scaffold:
Caption: General structure of a serine protease inhibitor incorporating the 4-amidinopiperidine moiety.
The Boc-protected intermediate, this compound, is the starting point for the synthesis of these complex inhibitors. The Boc group is typically removed in the final steps of the synthesis to unmask the piperidine nitrogen, which can then be coupled to other fragments of the inhibitor.
Conclusion
This compound is a strategically important building block in medicinal chemistry, providing a robust platform for the design and synthesis of potent enzyme inhibitors. The synthetic routes outlined in this guide, proceeding from either the corresponding nitrile or amine, offer reliable and scalable methods for its preparation. A thorough understanding of its synthesis and properties is essential for researchers and scientists working in the field of drug discovery and development, enabling the creation of novel therapeutics targeting a range of diseases.
References
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ChemBK. tert-Butyl piperidine-4-carboxylate hydrochloride. [Link]
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Stürzebecher, J., et al. (1997). Preparation and evaluation of PEG-bound thrombin inhibitors based on 4-amidinophenylalanine. PubMed. [Link]
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Stürzebecher, J., et al. (1999). Synthesis and Characterisation of Novel Thrombin Inhibitors Based on 4-amidinophenylalanine. PubMed. [Link]
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Supporting Information for Radical Cascade Cyclization. [Link]
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Semantic Scholar. Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine. [Link]
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Damalanka, V. C., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. PubMed. [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
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Supporting Information for A mild and efficient method for the synthesis of tert-butyl carbamates from amines. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
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El-Feky, S. A., et al. (2015). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. PubMed Central. [Link]
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Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
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Gayo, L. M., et al. (1997). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. PubMed. [Link]
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Towle, M. J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. PubMed. [Link]
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Clement, B., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]
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ResearchGate. Inhibition of Urokinase by 4-substituted Benzo(ft)thiophene-2-carboxamidines:An Important New Class of Selective Synthetic Urokinase Inhibitor. [Link]
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Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
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de Souza, M. V. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Inhibition: Understanding 4-Aminobenzamidine Dihydrochloride as a Serine Protease Inhibitor. [Link]
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PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]
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- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
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D'Andrea, G., et al. (2021). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. PubMed Central. [Link]
- Google Patents.
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Maguire, B. A., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PubMed. [Link]
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precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
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PubChem. tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. [Link]
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The Strategic Blueprint for Drug Discovery: A Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate emerges as a pivotal intermediate, embodying the core principles of molecular scaffolding and functional group presentation. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and critical role in constructing pharmacologically active agents.
Part 1: Core Compound Identity and Physicochemical Properties
This compound is a heterocycle featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The key functional group is the carbamimidoyl (amidine) moiety at the 4-position of the piperidine ring. This amidine group, being a strong base, is typically protonated at physiological pH, rendering the compound highly polar and capable of engaging in multiple hydrogen bond interactions. Consequently, it is often supplied and handled as a salt, such as the acetate or hydrochloride salt, to improve its stability and handling characteristics.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Common Synonyms: 1-Boc-4-amidinopiperidine, N-Boc-4-piperidinecarboximidamide
-
CAS Number: While a specific CAS number for the free base is not prominently documented, the acetate salt is registered under CAS No. 1082950-23-9 .[1] It is crucial for researchers to note the counter-ion when sourcing this reagent, as it can influence reaction compatibility and stoichiometry.
-
Molecular Formula (Free Base): C₁₁H₂₁N₃O₂
-
Molecular Weight (Free Base): 227.30 g/mol
Chemical Structure of the Free Base:
(Note: A placeholder for a proper 2D structure image)
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties for the free base form of the molecule. These parameters are critical for understanding its behavior in both reaction media and biological systems.
| Property | Value | Source |
| Molecular Weight | 227.30 g/mol | Calculated |
| XLogP3 | 0.8 | Estimated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| Topological Polar Surface Area | 78.9 Ų | Calculated |
Data is estimated based on computational models for the free base.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound leverages well-established methodologies in organic chemistry, starting from readily available precursors. The choice of synthetic route is often dictated by the desired scale, purity requirements, and the availability of starting materials.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies tert-butyl 4-cyanopiperidine-1-carboxylate as a key precursor. The amidine functionality can be constructed from the nitrile group.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
The most common and efficient laboratory-scale synthesis involves a two-step process starting from N-Boc-4-piperidone.
Step 1: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate
This step involves the conversion of the ketone in N-Boc-4-piperidone to a cyanohydrin, followed by elimination to form the nitrile. A common method is the use of tosyl isocyanide and a base.
Step 2: Conversion of the Nitrile to the Amidine
The Pinner reaction is a classic and reliable method for this transformation. The nitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an imidate ester hydrochloride. Subsequent treatment of the Pinner salt with ammonia furnishes the desired amidine hydrochloride.
Caption: A typical synthetic workflow.
Experimental Protocol: Pinner Reaction for Amidine Synthesis
-
Imidate Formation: A solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous ethanol is cooled to 0 °C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The formation of the imidate ester hydrochloride salt is monitored by TLC or LC-MS.
-
Ammonolysis: The solvent is removed under reduced pressure, and the resulting crude imidate salt is dissolved in anhydrous ethanol. The solution is cooled to 0 °C, and anhydrous ammonia gas is bubbled through the solution until saturation. The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
-
Work-up and Isolation: The reaction mixture is concentrated in vacuo. The resulting solid is triturated with diethyl ether or another suitable non-polar solvent to remove non-polar impurities, and the solid product, this compound hydrochloride, is collected by filtration and dried.
Self-Validation: The progress of each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure complete conversion before proceeding. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Applications in Drug Discovery and Development
The strategic importance of this compound lies in its dual functionality. The Boc-protecting group allows for selective deprotection under acidic conditions, revealing a secondary amine that can be further elaborated. The amidine group is a key pharmacophore in many biologically active molecules, often acting as a bioisostere for a guanidine or a primary amine, and is known to interact with various enzymes and receptors.
Role as a Key Building Block
This compound is a valuable intermediate in the synthesis of inhibitors for various enzyme classes, particularly proteases such as thrombin and factor Xa, where the basic amidine group can interact with acidic residues (e.g., aspartic acid) in the enzyme's active site. The piperidine scaffold provides a rigid and defined three-dimensional structure, which is advantageous for optimizing ligand-receptor interactions. The versatility of the Boc-protected piperidine core is highlighted by its use in synthesizing a wide array of pharmaceutical intermediates.[2]
Signaling Pathway and Target Interaction Model
The carbamimidoyl moiety is a strong hydrogen bond donor and can also act as a cation at physiological pH. This allows it to form strong ionic and hydrogen bonding interactions with negatively charged residues in a protein's binding pocket.
Caption: Interaction of the amidine group with an active site.
References
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Strategic Role of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical overview of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a pivotal building block in medicinal chemistry. Rather than possessing intrinsic biological activity itself, the strategic value of this molecule lies in its role as a sophisticated intermediate for the synthesis of potent and selective therapeutic agents, particularly inhibitors of serine proteases. We will explore its synthesis, the biological rationale for its use, and its application in the construction of targeted pharmacologically active compounds.
Introduction: A Protected Gateway to a Key Pharmacophore
In the landscape of drug discovery, the use of pre-functionalized, protected building blocks is a cornerstone of efficient and modular synthesis. This compound, also known as Tert-butyl 4-amidinopiperidine-1-carboxylate, represents a prime example of such a strategic intermediate. Its structure combines two critical features:
-
The 4-Amidinopiperidine Moiety: The core innovation is the carbamimidoyl (amidine) group. This positively charged functional group at physiological pH is a well-established bioisostere for the side chains of arginine and lysine. This mimicry allows it to function as a potent "warhead" that anchors to negatively charged pockets in enzyme active sites, most notably the S1 specificity pocket of trypsin-like serine proteases.
-
The Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group on the piperidine nitrogen serves a crucial synthetic purpose. It deactivates the nitrogen, preventing it from interfering in reactions intended for the amidine group or other parts of the molecule. Its stability in a wide range of reaction conditions and its clean, acid-labile removal make it an ideal choice for multi-step synthetic campaigns.[1]
Therefore, this compound is not merely a chemical but a carefully designed tool, providing medicinal chemists with a ready-to-use, protected key that can unlock the door to a class of highly specific enzyme inhibitors.
Synthesis and Chemical Properties: Forging the Key
The title compound is not typically available "off-the-shelf" and is synthesized from more common piperidine precursors. The most logical and widely applicable route involves the conversion of a nitrile to an amidine via the Pinner reaction. This multi-step process ensures the selective formation of the desired functionality while the piperidine nitrogen remains protected.
Synthetic Workflow
The synthesis begins with the commercially available Tert-butyl 4-cyanopiperidine-1-carboxylate . The cyano group is a stable and versatile precursor to the amidine. The Pinner reaction provides a classical and reliable method for this transformation.
Experimental Protocol: Synthesis of this compound
Step 1: Pinner Reaction - Formation of the Imidate Hydrochloride Salt
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ethanol (e.g., 100 mL).
-
Gas Introduction: Cool the flask to 0°C in an ice bath and bubble dry hydrogen chloride (HCl) gas through the ethanol until saturation is achieved.
-
Reactant Addition: To this acidic ethanol solution, add Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Seal the flask and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, the ethyl imidate hydrochloride salt typically precipitates. The solvent can be removed under reduced pressure to yield the crude salt, which is used directly in the next step without further purification.
Step 2: Ammonolysis - Conversion to the Amidine Hydrochloride Salt
-
Setup: Dissolve the crude imidate salt from Step 1 in anhydrous ethanol in a sealed pressure vessel.
-
Ammonia Introduction: Cool the solution to 0°C and bubble anhydrous ammonia (NH3) gas through it for 15-30 minutes, or add a solution of ammonia in ethanol.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue contains the desired This compound as its hydrochloride salt. It can be purified by recrystallization or chromatography if necessary.
Caption: Synthetic workflow for the preparation of the title compound.
Physicochemical Data Summary
| Property | Value (Predicted/Typical) |
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.30 g/mol |
| Appearance | White to off-white solid (as hydrochloride salt) |
| Solubility | Soluble in water, methanol; sparingly soluble in DCM |
| pKa (Amidinium ion) | ~10-11 |
Core Application: A Scaffold for Serine Protease Inhibitors
The primary utility of this compound is as a precursor to potent inhibitors of serine proteases, a large family of enzymes crucial in physiological processes such as blood coagulation, digestion, and immunity. Dysregulation of these proteases is implicated in numerous diseases, making them attractive drug targets.
The Amidine Group as a Bioisostere
Trypsin-like serine proteases, which include thrombin, Factor Xa, and trypsin itself, preferentially cleave peptide bonds following a basic amino acid residue (arginine or lysine). This specificity is dictated by a deep, narrow pocket at the base of the active site (the S1 pocket), which contains a negatively charged aspartic acid residue (Asp189).
The amidinium group of the 4-amidinopiperidine moiety is a superb structural and electronic mimic of the guanidinium group of an arginine side chain. It forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate of Asp189, anchoring the inhibitor firmly and selectively into the active site.
Caption: Pharmacophoric interaction within the S1 pocket.
Case Study: Synthesis of a Melagatran Analogue
Melagatran is a potent, direct thrombin inhibitor that exemplifies the application of a basic "warhead" to achieve high affinity.[2] While its published syntheses may use different intermediates, we can illustrate the utility of our title compound by outlining a convergent synthesis of a structurally related analogue. This process involves two key steps after the creation of our core building block: deprotection and amide coupling.
Experimental Protocol: Synthesis of a Model Thrombin Inhibitor
Step 1: Boc Deprotection
-
Setup: Dissolve This compound HCl (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Acidolysis: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane is commonly used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Isolation: Remove the solvent and excess acid under reduced pressure to yield the crude 4-carbamimidoylpiperidine as its dihydrochloride salt. This is often a hygroscopic solid and is typically used immediately in the next step.
Step 2: Amide Bond Formation
-
Activation: In a separate flask, dissolve a protected amino acid, for example, N-Boc-cyclohexylglycine (1 equivalent), in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool to 0°C.
-
Coupling Agents: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents). Stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the 4-carbamimidoylpiperidine dihydrochloride (1 equivalent) from Step 1 to the activated ester solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water, and perform a standard aqueous work-up. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final Boc-protected inhibitor analogue. A final deprotection step would yield the active compound.
Caption: Workflow for synthesizing a model inhibitor.
Conclusion: An Indispensable Tool for Targeted Drug Design
This compound is a testament to the power of strategic intermediate design in modern medicinal chemistry. While it lacks significant biological activity on its own, its true value is realized as a versatile and indispensable building block. By providing a protected, ready-to-use bioisostere for arginine and lysine, it streamlines the synthesis of highly potent and selective inhibitors of serine proteases, a class of enzymes central to numerous human diseases. The principles demonstrated here—combining a key pharmacophore with a robust protecting group—are fundamental to the efficient discovery and development of next-generation targeted therapeutics.
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-
Title: The direct thrombin inhibitor melagatran/ximelagatran Source: The Medical Journal of Australia URL: [Link]
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The Strategic Core: A Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 4-carbamimidoylpiperidine-1-carboxylate has emerged as a pivotal structural motif, particularly in the design of highly selective enzyme inhibitors. This technical guide provides an in-depth analysis of this building block, elucidating its synthesis, inherent chemical properties, and strategic applications. We will delve into the causality behind its use, focusing on its role as a key pharmacophore in the development of direct Factor Xa (FXa) inhibitors, a critical class of oral anticoagulants. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Rationale for a Protected Guanidinylpiperidine Scaffold
The guanidinium group, due to its persistent protonation at physiological pH, is a powerful pharmacophore capable of forming strong electrostatic and hydrogen bond interactions with biological targets. However, its high basicity (pKa ≈ 13.5) and nucleophilicity present significant challenges in multi-step organic synthesis, often leading to unwanted side reactions. The strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group on a guanidine moiety effectively mitigates these issues. The electron-withdrawing nature of the Boc carbamate significantly tempers the reactivity of the guanidino function, rendering it compatible with a diverse range of reaction conditions.
When this protected guanidine is incorporated onto a piperidine scaffold at the 4-position, it creates a versatile and conformationally constrained building block. The piperidine ring acts as a rigid anchor, positioning the guanidine group for optimal interaction with target proteins, while the Boc-protected nitrogen at the 1-position allows for subsequent, orthogonal chemical modifications. This unique combination of features makes this compound a highly sought-after intermediate in medicinal chemistry.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available materials. The key transformation is the guanidinylation of a protected aminopiperidine precursor.
Synthetic Pathway
The most common and efficient route begins with the readily available tert-butyl 4-aminopiperidine-1-carboxylate. This precursor is then reacted with a guanidinylating agent to introduce the carbamimidoyl moiety.
Diagram 1: General Synthetic Scheme
Caption: Synthetic pathway to the target building block.
Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Guanidinylating Agent: Add a commercially available guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-S-methylisothiourea (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product, the di-Boc protected guanidine, is purified by column chromatography on silica gel.
-
Boc Deprotection: The purified intermediate is then dissolved in a mixture of trifluoroacetic acid (TFA) and DCM to remove the Boc groups from the guanidine moiety, yielding the target compound, often as a salt (e.g., hydrochloride or trifluoroacetate).
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C11H21N3O2 | N/A |
| Molecular Weight | 227.30 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, chloroform, and DMSO | General Knowledge |
| Stability | Stable under standard conditions; the Boc group is acid-labile | General Knowledge |
Application in Medicinal Chemistry: A Focus on Factor Xa Inhibitors
The primary and most impactful application of this compound is as a key building block for the synthesis of direct Factor Xa (FXa) inhibitors.[1][2] FXa is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[3]
The Pharmacophore: Mimicking Benzamidine
Many early FXa inhibitors utilized a benzamidine moiety to interact with the S1 binding pocket of the enzyme, which contains a critical aspartate residue (Asp189). However, benzamidine-containing compounds often suffer from poor oral bioavailability and selectivity. The 4-amidinopiperidine core of our title building block serves as a highly effective non-aromatic bioisostere for benzamidine.[4] The positively charged guanidinium group forms a strong salt bridge with Asp189, anchoring the inhibitor in the active site.
Diagram 2: Binding Interaction with Factor Xa S1 Pocket
Caption: Guanidinium interaction with Asp189 in the S1 pocket.
Case Study: Conceptual Role in Apixaban Synthesis
Apixaban (Eliquis®) is a leading oral FXa inhibitor used for the prevention and treatment of thromboembolic disorders.[5][6] While the industrial synthesis of Apixaban is complex and involves multiple routes, the core structure contains a piperidinone moiety that is conceptually derived from a piperidine scaffold. The strategic importance of the piperidine ring is to correctly orient the other parts of the molecule within the enzyme's active site. Although synthesis routes for Apixaban may not explicitly use this compound as a starting material, its structure represents a key pharmacophoric element that medicinal chemists aim to incorporate. The development of FXa inhibitors often involves screening fragments and building blocks, and this particular motif has proven to be highly effective.[7]
The use of a protected piperidine allows for the construction of the complex pyrazolo-pyridinone core of Apixaban, while ensuring the eventual presence of a basic group that can interact with the S1 pocket.
Experimental Workflow: Incorporation into a Target Molecule
The following workflow illustrates the general process of utilizing this compound in a synthetic sequence.
Diagram 3: General Synthetic Workflow
Caption: General workflow for using the building block.
-
N-Boc Deprotection: The first step is typically the removal of the Boc group on the piperidine nitrogen under acidic conditions (e.g., HCl in dioxane or TFA in DCM). This unmasks the secondary amine for subsequent reactions.
-
Coupling Reaction: The free piperidine can then be coupled with a variety of electrophilic partners. This could be an activated carboxylic acid to form an amide bond, an aryl halide in a nucleophilic aromatic substitution (SNAr) reaction, or an aldehyde/ketone in a reductive amination.
-
Further Transformations and Final Deprotection: Depending on the synthetic route, additional steps may be required to complete the synthesis of the target molecule. If the guanidine group was also protected (e.g., with Boc groups), a final deprotection step under acidic conditions would be necessary to reveal the active pharmacophore.
Conclusion: A Validated and Versatile Building Block
This compound represents a masterful convergence of protecting group strategy and pharmacophore design. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. The Boc-protected guanidine and piperidine moieties provide a stable yet reactive handle for chemists to elaborate complex molecular architectures. Its proven utility as a benzamidine bioisostere in the design of Factor Xa inhibitors underscores its value in modern medicinal chemistry. For researchers aiming to develop novel therapeutics targeting enzymatic active sites that feature key anionic residues, this building block offers a validated and highly effective starting point.
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MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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PubMed. (2007, November 1). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Retrieved from [Link]
- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
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TSpace. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 7). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. Retrieved from [Link]
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PubMed. (2007, November 1). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl 4-carbamimidoylpiperidine-1-carboxylate scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents. Its core structure, featuring a piperidine ring substituted with a basic amidine group and protected by a tert-butyloxycarbonyl (Boc) group, provides a unique combination of structural rigidity and chemical versatility. The positively charged amidine moiety is a powerful pharmacophore, often acting as a bioisostere for the side chains of arginine and lysine. This allows it to form key salt-bridge and hydrogen-bond interactions within the active sites of various enzymes, particularly serine proteases. This technical guide provides an in-depth exploration of the synthesis, derivatization strategies, structure-activity relationships (SAR), and therapeutic applications of this pivotal molecular scaffold. Detailed experimental protocols for synthesis, characterization, and biological evaluation are included to provide a practical framework for researchers in the field.
The Pharmacophoric Significance of the 4-Amidinopiperidine Moiety
The 4-amidinopiperidine core is a privileged scaffold in drug design primarily due to the chemical nature of the amidine group. At physiological pH, the amidine is protonated, forming a delocalized cation that is an excellent mimic of the guanidinium group of an arginine residue. This property is paramount for its function in inhibiting various classes of proteases.
Serine Proteases: Many serine proteases, such as thrombin and Factor Xa in the coagulation cascade, possess a deep, negatively charged pocket at the base of their active site (the S1 pocket), which has a high affinity for basic amino acid residues like arginine. The 4-amidinopiperidine moiety fits snugly into this S1 pocket, establishing a strong ionic bond with a conserved aspartate residue (e.g., Asp189 in trypsin-like proteases), effectively anchoring the inhibitor and blocking substrate access.
The piperidine ring serves as a rigid and sterically defined linker, positioning the amidine group for optimal interaction while providing multiple vectors for synthetic elaboration to achieve desired selectivity and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial during synthesis, as it deactivates the piperidine nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications.[1]
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatization is a well-established, yet adaptable, process. The most common route begins with a commercially available piperidine derivative.
General Synthesis of the Core Scaffold
A typical synthetic pathway to this compound hydrochloride initiates from the more stable nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate.
Workflow for Core Synthesis
Figure 1: A generalized workflow for the synthesis of the target scaffold via the Pinner reaction.
Derivatization Pathways
The true utility of this scaffold lies in its potential for derivatization. After the synthesis of the core, the Boc group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to liberate the piperidine nitrogen.[2] This secondary amine becomes a versatile handle for a wide array of chemical modifications.
-
N-Alkylation/Arylation: The deprotected amine can be reacted with various alkyl or aryl halides to introduce diverse substituents.
-
Amide Coupling: Coupling with carboxylic acids using standard reagents like EDC/HOBt or HATU allows for the formation of amide bonds, introducing complex side chains.[3]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a vast chemical space of N-substituted derivatives.
-
Sulfonylation: The amine can be reacted with sulfonyl chlorides to generate sulfonamides, which can alter the electronic properties and hydrogen bonding capacity of the molecule.
These derivatization strategies allow chemists to fine-tune the properties of the final compound, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound are predominantly explored as enzyme inhibitors, particularly for serine proteases involved in coagulation, inflammation, and viral replication.
| Target Enzyme | Therapeutic Area | Key SAR Insights |
| Thrombin | Anticoagulation | The amidinopiperidine core binds the S1 pocket. Non-polar, aromatic groups attached to the piperidine nitrogen often occupy the S2 and S3 pockets, enhancing potency. |
| Factor Xa (FXa) | Anticoagulation | Similar to thrombin, the amidine group is the S1 anchor. Selectivity over thrombin is often achieved by tailoring the P4 substituent to interact with the unique S4 pocket of FXa. |
| HIV Protease | Antiviral | The piperidine scaffold can serve as a P2-ligand, with stereochemistry playing a crucial role in inhibitory activity.[4] |
| Hepatitis C Virus (HCV) NS3/4A Protease | Antiviral | The basic amidine can interact with acidic residues in the protease active site, forming a key part of the inhibitor pharmacophore. |
| Other Targets | Various | The 4-aminopiperidine scaffold has also been investigated for activity as N-type calcium channel blockers for pain management and as ligands for somatostatin receptors.[5][6] |
Table 1: Overview of Therapeutic Targets and SAR Insights.
The structure-activity relationship often revolves around the substituents added to the deprotected piperidine nitrogen. The nature, size, and electronic properties of these groups dictate the molecule's interaction with the enzyme's other specificity pockets (S2, S3, S4), thereby controlling both the potency and selectivity of the inhibition.[7]
Experimental Protocols & Characterization
Protocol: Synthesis of this compound Hydrochloride
This protocol describes a representative synthesis starting from tert-butyl 4-cyanopiperidine-1-carboxylate.
Materials:
-
tert-Butyl 4-cyanopiperidine-1-carboxylate
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas or solution in diethyl ether)
-
Anhydrous Diethyl Ether
-
Ammonia (7N solution in Methanol)
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
Procedure:
-
Imidate Formation (Pinner Reaction):
-
Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 0.5 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for 15-20 minutes or add a saturated solution of HCl in diethyl ether (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. The formation of a white precipitate (the imidate salt) is typically observed.
-
The reaction is monitored by TLC or LC-MS until the starting nitrile is consumed.
-
-
Amidine Conversion:
-
Cool the reaction mixture containing the imidate salt back to 0 °C.
-
Slowly add a 7N solution of ammonia in methanol (5.0 eq) to the flask.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Re-dissolve the resulting residue in a biphasic mixture of DCM and water.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield the pure this compound as its hydrochloride salt.
-
Analytical Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.[8]
Workflow for Compound Characterization
Figure 2: Standard workflow for the purification and analytical characterization of synthesized compounds.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Key signals include a singlet around 1.4 ppm for the nine equivalent protons of the Boc group and characteristic shifts for the piperidine ring protons.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which is critical for subsequent biological assays.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its ability to act as a potent arginine mimic, combined with its synthetic tractability, has secured its place in the medicinal chemist's toolbox. While its role in developing anticoagulants is well-established, its potential in other therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications, continues to be an active area of research.[9] Future work will likely focus on developing novel derivatization strategies to access more complex and diverse chemical matter, as well as applying this scaffold to new and challenging biological targets. The continued exploration of this versatile building block promises to yield the next generation of innovative therapeutics.
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Dei, S., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]
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Gualtieri, F., et al. (2002). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link]
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Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed Central. Available at: [Link]
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Agrawal, N., & Kumar, R. (2023). Structure activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
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Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Available at: [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Negatu, M. G., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
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The Strategic Role of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a pivotal building block in contemporary drug discovery. We will dissect its chemical attributes, strategic importance in medicinal chemistry, and practical applications in the design of targeted therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis, mechanism of action, and structure-activity relationships of compounds derived from this versatile scaffold.
Introduction: The Piperidine Scaffold and the Significance of the Amidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability.[1] The introduction of a carbamimidoyl (amidino) group at the 4-position of the piperidine ring, particularly in its Boc-protected form, this compound, creates a building block with immense potential for targeted drug design.
The amidine group is a strong basic moiety that is protonated at physiological pH.[2] This positive charge allows it to form strong ionic interactions and hydrogen bonds with biological targets, often mimicking the side chains of arginine and lysine.[2] This bioisosteric relationship is particularly valuable in the design of inhibitors for enzymes that recognize these basic amino acids, such as serine proteases.[3]
dot graph "Introduction_Concepts" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Piperidine Scaffold", fillcolor="#4285F4"]; B [label="Favorable PK/PD\n(Solubility, Stability)", fillcolor="#34A853"]; C [label="Tert-butyl 4-carbamimidoyl-\npiperidine-1-carboxylate", fillcolor="#EA4335", shape=ellipse]; D [label="Amidine Moiety", fillcolor="#FBBC05"]; E [label="Bioisostere of\nArg/Lys Side Chains", fillcolor="#34A853"]; F [label="Targeted Drug Design\n(e.g., Protease Inhibitors)", fillcolor="#4285F4"];
A -> B; A -> C; D -> C; D -> E; E -> F; C -> F; } Caption: Key relationships between the piperidine scaffold, the amidine moiety, and their application in drug design.
Synthesis of this compound
The synthesis of this key building block is a critical aspect for its widespread use. While several methods for the synthesis of amidines exist, a common and effective strategy involves the conversion of a nitrile group.[4][5] The Pinner reaction, a classic method, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then reacted with ammonia to yield the amidine.[6][7]
A plausible synthetic route to this compound starts from the commercially available tert-butyl 4-cyanopiperidine-1-carboxylate.
General Synthetic Workflow
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Tert-butyl\n4-cyanopiperidine-1-carboxylate", fillcolor="#F1F3F4"]; Intermediate [label="Pinner Salt\n(Imino Ester Hydrochloride)", fillcolor="#FBBC05"]; Product [label="Tert-butyl\n4-carbamimidoylpiperidine-1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label=" HCl, Anhydrous Alcohol (e.g., EtOH) "]; Intermediate -> Product [label=" Ammonia "]; } Caption: A generalized workflow for the synthesis of the target compound via the Pinner reaction.
Detailed Experimental Protocol (Pinner Reaction Approach)
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Anhydrous conditions are crucial for the success of the Pinner reaction.[8]
Step 1: Formation of the Pinner Salt (Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboximidate hydrochloride)
-
To a stirred, cooled (0 °C) solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous ethanol (2.0 eq) is bubbled dry hydrogen chloride gas until saturation.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The solvent is removed under reduced pressure to yield the crude Pinner salt, which is typically used in the next step without further purification.
Step 2: Ammonolysis to form this compound hydrochloride
-
The crude Pinner salt from Step 1 is dissolved in anhydrous ethanol.
-
The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.
-
The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
-
The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of this compound as a solid.
Table 1: Summary of Reagents and Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Product |
| 1 | Tert-butyl 4-cyanopiperidine-1-carboxylate | Dry HCl, Anhydrous Ethanol | Anhydrous DCM | 0 °C to RT | 13-18 h | Pinner Salt |
| 2 | Pinner Salt | Anhydrous Ammonia | Anhydrous Ethanol | 0 °C to RT | 24-48 h | Target Compound (HCl salt) |
Role in Medicinal Chemistry: A Case Study of Dabigatran
The utility of the 4-amidinopiperidine scaffold is exemplified by the direct thrombin inhibitor, Dabigatran. While Dabigatran itself does not contain the Boc-protecting group, its active form incorporates the core 4-amidinopiperidine moiety, which is crucial for its therapeutic effect.
Mechanism of Action of Dabigatran
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[9] Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. The amidine group of dabigatran is essential for its inhibitory activity, as it forms a key salt bridge with the aspartate residue (Asp189) in the S1 pocket of the thrombin active site.[10] This interaction mimics the binding of the natural substrate, arginine, and effectively blocks the catalytic activity of thrombin.
dot graph "Dabigatran_MOA" { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Thrombin [label="Thrombin (Serine Protease)", fillcolor="#4285F4"]; ActiveSite [label="Active Site (S1 Pocket with Asp189)", fillcolor="#EA4335"]; Dabigatran [label="Dabigatran", fillcolor="#FBBC05", fontcolor="#202124"]; Amidine [label="Amidinopiperidine Moiety", fillcolor="#34A853"]; Interaction [label="Salt Bridge Formation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition of Thrombin Activity", fillcolor="#EA4335"];
Thrombin -> ActiveSite [style=dotted]; Dabigatran -> Amidine [style=dotted]; Amidine -> Interaction; ActiveSite -> Interaction; Interaction -> Inhibition; } Caption: Mechanism of thrombin inhibition by Dabigatran, highlighting the key interaction of the amidinopiperidine moiety.
Structure-Activity Relationship (SAR) Insights
The X-ray crystal structure of dabigatran bound to thrombin provides invaluable insights into the SAR of this class of inhibitors.[10][11] The 4-amidinopiperidine group occupies the S1 specificity pocket, with the positively charged amidinium ion forming a strong electrostatic interaction with the negatively charged carboxylate of Asp189. The piperidine ring itself makes favorable van der Waals contacts within the pocket. Modifications to this moiety that disrupt this key interaction lead to a significant loss of inhibitory potency.
ADME Properties of 4-Amidinopiperidine Derivatives
The pharmacokinetic profile of drugs containing the 4-amidinopiperidine scaffold is a critical consideration in drug development.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Dabigatran
Dabigatran is administered as a prodrug, dabigatran etexilate, to improve its oral bioavailability.[12] The active form, dabigatran, has low oral bioavailability due to its high polarity.[12] Once absorbed, dabigatran is approximately 35% bound to plasma proteins and has a volume of distribution of 50-70 L.[13] It is primarily cleared renally, with a half-life of 12-17 hours in patients with normal renal function.[14][15] Dabigatran is a substrate for the P-glycoprotein (P-gp) transporter, which can lead to drug-drug interactions.[12]
Table 2: Key ADME Parameters of Dabigatran
| Parameter | Value | Reference(s) |
| Oral Bioavailability (as prodrug) | 3-7% | [12][14] |
| Plasma Protein Binding | ~35% | [13] |
| Volume of Distribution | 50-70 L | [13] |
| Elimination Half-life | 12-17 hours | [14][16] |
| Primary Route of Elimination | Renal | [14][15] |
| P-gp Substrate | Yes | [12] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a conformationally restricted piperidine scaffold and a strongly basic amidine group makes it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly serine proteases. The successful clinical development of dabigatran underscores the therapeutic potential of this scaffold. Future research will likely focus on the incorporation of this moiety into novel therapeutic agents targeting a broader range of diseases, as well as the development of new synthetic methodologies to further enhance its accessibility and utility.
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Boykin, D. W., et al. (1995). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central. [Link]
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ResearchGate. (n.d.). (A) X-ray crystal structures of dabigatran in complex with thrombin (PDB ID: 1KTS). ResearchGate. [Link]
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ResearchGate. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. NIH. [Link]
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PubMed. (n.d.). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]
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Taylor & Francis Online. (n.d.). Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. [Link]
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National Institutes of Health. (2013). The Discovery of Dabigatran Etexilate. PubMed Central. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Inno Pharmchem. [Link]
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U.S. Food and Drug Administration. (2010). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]
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PubMed. (n.d.). Pharmacokinetic profile of the oral direct thrombin inhibitor dabigatran etexilate in healthy volunteers and patients undergoing total hip replacement. PubMed. [Link]
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National Institutes of Health. (n.d.). Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro. NIH. [Link]
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National Institutes of Health. (n.d.). Dabigatran (Pradaxa). PubMed Central. [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]
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Pharmacy Times. (2010). Dabigatran: A New Oral Anticoagulant. Pharmacy Times. [Link]
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LITFL. (2025). Dabigatran and Bleeding. LITFL. [Link]
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Organic Syntheses. (n.d.). [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. [Link]
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RCSB PDB. (2014). 4LXB: Crystal Structure Analysis of thrombin in complex with compound D58. [Link]
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ResearchGate. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
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National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]
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Chemistry LibreTexts. (2020). 24.6: Synthesis of Amines. [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]
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National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. PubMed Central. [Link]
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National Institutes of Health. (n.d.). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. NIH. [Link]
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MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
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MDPI. (n.d.). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. [Link]
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Spectroscopic Characterization Profile: Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
An In-depth Technical Guide for Medicinal Chemistry and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the key spectroscopic characteristics of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-23-5), a pivotal building block in contemporary drug discovery. While this intermediate is frequently utilized in the synthesis of therapeutic agents, its detailed, publicly available spectroscopic data is sparse. This document bridges that gap by presenting a detailed, expert-derived analysis based on theoretical principles and predictive methodologies for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind spectral features, provide robust, field-proven protocols for data acquisition, and offer an integrated workflow for the structural verification of this and similar compounds.
Chemical Identity and Significance
This compound is a bifunctional molecule featuring a piperidine core. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired reactions. The 4-position is substituted with a carbamimidoyl (guanidinyl) group, a strongly basic moiety known for its ability to form key hydrogen bond interactions with biological targets, often acting as a bioisostere for a protonated primary amine.
Molecular Structure
The structure combines the steric bulk and lipophilicity of the Boc group with the polar, basic nature of the guanidinyl function.
Caption: Molecular structure of this compound.
Significance in Medicinal Chemistry
The guanidinyl group is a common feature in inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases. The Boc-protected piperidine scaffold provides a conformationally restricted framework that is frequently used to orient functional groups toward their binding targets. Consequently, this molecule serves as a critical starting material for synthesizing a wide array of biologically active compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, NMR confirms the presence and connectivity of the piperidine ring, the Boc group, and the guanidinyl moiety.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical, as the acidic N-H protons of the guanidinyl group may exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is often preferred as it slows this exchange.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (FID) with an exponential window function, followed by Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹H NMR Spectral Data & Interpretation
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-8.0 | br s | 4H | -C(=NH )NH₂ | The four protons of the guanidinyl group are expected to be broad due to quadrupole effects from nitrogen and potential chemical exchange. Their chemical shift is highly dependent on concentration and temperature. |
| ~3.90 | m (br d) | 2H | Piperidine H-2e, H-6e | These are the equatorial protons adjacent to the Boc-protected nitrogen. They are deshielded by the electron-withdrawing carbamate group. |
| ~2.85 | m (br t) | 2H | Piperidine H-2a, H-6a | These are the axial protons adjacent to the nitrogen. They are typically more shielded than their equatorial counterparts. |
| ~2.50 | m | 1H | Piperidine H-4 | The proton at the point of substitution, deshielded by the attached guanidinyl group. |
| ~1.80 | m (br d) | 2H | Piperidine H-3e, H-5e | Equatorial protons adjacent to the C-4 position. |
| ~1.40 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. This is a hallmark signal for a Boc-protecting group. |
| ~1.25 | m (q) | 2H | Piperidine H-3a, H-5a | Axial protons adjacent to the C-4 position, typically found in the most upfield region of the ring system. |
Predicted ¹³C NMR Spectral Data & Interpretation
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.0 | C =N (Guanidinyl) | The sp²-hybridized carbon of the guanidinyl group is significantly deshielded and appears far downfield. |
| ~154.0 | C =O (Boc) | The carbonyl carbon of the carbamate is also deshielded, appearing in a characteristic region for this functional group. |
| ~78.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~43.0 | Piperidine C-2, C-6 | Carbons adjacent to the nitrogen are deshielded by the electronegative atom. |
| ~40.0 | Piperidine C-4 | The carbon bearing the guanidinyl substituent. |
| ~30.0 | Piperidine C-3, C-5 | The remaining piperidine ring carbons. |
| ~28.0 | -C(CH₃ )₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3400-3100 | Strong, Broad | N-H (Guanidinyl) | Stretching |
| 2975, 2860 | Medium-Strong | C-H (Aliphatic) | Stretching |
| ~1690 | Strong | C=O (Carbamate/Boc) | Stretching |
| ~1650 | Strong | C=N (Guanidinyl) | Stretching |
| 1580-1500 | Medium | N-H | Bending |
| 1470-1450 | Medium | C-H (CH₂, CH₃) | Bending (Scissoring) |
| 1250, 1160 | Strong | C-O, C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable structural information from fragmentation patterns.
Experimental Protocol for MS Data Acquisition
-
Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. It is typically coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, as the basic guanidinyl group will readily accept a proton.
-
Scan a mass range from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its exact mass to the theoretically calculated mass. Analyze major fragment ions to corroborate the structure.
High-Resolution Mass Spectrometry (HRMS) Data
-
Molecular Formula: C₁₁H₂₂N₄O₂
-
Calculated Monoisotopic Mass: 242.1743 g/mol
-
Predicted [M+H]⁺: 243.1821 m/z
Predicted Fragmentation
The most likely fragmentation pathways in ESI-MS/MS would involve the labile Boc group:
-
Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺ → m/z 187.12
-
Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺ → m/z 143.12 (piperidine-4-carboximidamide)
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of a synthetic intermediate like this compound requires a logical, multi-technique approach. The data from each method corroborates the others, providing a high degree of confidence in the final assessment.
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a key intermediate in contemporary drug discovery. The strategic importance of this molecule lies in its dual-functionality: a Boc-protected piperidine ring, common in medicinal chemistry for modulating pharmacokinetic properties, and a basic carbamimidoyl (amidine) group, a prevalent feature in inhibitors of enzymes such as serine proteases and metalloproteases. Understanding the physicochemical properties of this intermediate is paramount for seamless process development, formulation design, and ensuring the integrity of subsequent synthetic steps. This document outlines detailed, field-proven protocols for solubility and stability assessment, emphasizing the causal relationships between molecular structure and experimental outcomes. All methodologies are designed as self-validating systems, grounded in authoritative regulatory guidelines.
Introduction: The Scientific Imperative
This compound is a bespoke building block, not a commercial off-the-shelf reagent. Its structure presents a fascinating dichotomy of chemical properties. The tert-butyloxycarbonyl (Boc) protecting group imparts lipophilicity and is notoriously labile to acidic conditions[1][2][3]. Conversely, the carbamimidoyl group is strongly basic, with a pKa analogous to guanidine, ensuring high aqueous solubility at physiological and acidic pH. The interplay of these two moieties dictates the molecule's behavior in solution, impacting everything from reaction kinetics to bioavailability. This guide will equip the research scientist with the necessary tools to navigate these complexities.
Physicochemical Properties at a Glance
Before embarking on experimental work, a theoretical understanding of the molecule's properties is essential.
| Property | Predicted Influence on Experimental Design |
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.30 g/mol |
| Boc Protecting Group | Acid-labile; dictates stability profile in acidic media.[1][2][3] |
| Carbamimidoyl Group | Strongly basic; dictates pH-dependent solubility. |
| Piperidine Ring | Saturated heterocycle, generally stable. |
Aqueous Solubility Determination: A Multi-faceted Approach
Solubility is not a single data point but a functional relationship between the solute, the solvent, and the conditions of the medium.[4][5] For an ionizable compound like this compound, pH is the most critical variable. We will employ a two-tiered approach: kinetic and thermodynamic solubility assays.[6]
Kinetic Solubility Assessment
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[4][6] It is particularly useful for identifying potential liabilities that might hinder biological screening.
Caption: Kinetic solubility workflow.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffers, for example: 100 mM citrate (pH 4.0), 100 mM phosphate (pH 7.4), and 100 mM borate (pH 9.0).
-
Assay Plate Preparation: In a 96-well microplate, dispense the aqueous buffers.
-
Compound Addition: Add the DMSO stock solution to the buffers to achieve a range of final concentrations (e.g., 1-200 µM). Ensure the final DMSO concentration is kept low (<1%) to minimize co-solvent effects.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer.[7] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assessment
This method determines the true equilibrium solubility of the compound and is the gold standard for pre-formulation and process chemistry.[4][8] The shake-flask method is the most common approach.[8]
Caption: Thermodynamic solubility workflow.
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the desired aqueous buffers (e.g., pH 4.0, 7.4, 9.0).
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Alternatively, centrifuge the samples.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be evaluated.[5]
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[9][10][11][12]
The carbamimidoyl group, with its high basicity, will be protonated at acidic and neutral pH, forming a highly polar cation. At alkaline pH, it will be deprotonated to the neutral free base. This leads to a predictable solubility trend:
| pH | Predominant Species | Expected Solubility | Rationale |
| 4.0 | Protonated (Cationic) | High | The charged species will have strong ion-dipole interactions with water. |
| 7.4 | Protonated (Cationic) | High | Similar to pH 4.0, the compound will be predominantly in its soluble, charged form. |
| 9.0 | Neutral (Free Base) | Low | The neutral form will be less polar, leading to reduced aqueous solubility. |
Stability Assessment: A Rigorous and Systematic Investigation
The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute.[13][14] Our investigation will be two-pronged: a formal stability study under ICH-prescribed conditions and forced degradation studies to elucidate potential degradation pathways.[15][16][17]
Formal Stability Study (ICH Q1A R2)
This study evaluates the stability of the compound under defined temperature and humidity conditions over time.[13][14][15][17]
Caption: Formal stability study workflow.
-
Storage: Place accurately weighed samples of the solid compound in appropriate containers and store them in a stability chamber under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[13][15]
-
Time Points: Pull samples at predetermined time points, such as 0, 1, 3, and 6 months.[14]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Any change in color or physical form.
-
Purity: Assay the purity of the compound using a stability-indicating HPLC method.
-
Degradation Products: Quantify any new peaks observed in the chromatogram.
-
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[18][19][20][21] This is crucial for developing a stability-indicating analytical method. A degradation of 5-20% is generally considered optimal for these studies.[22]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Expected Outcome: The compound is expected to be relatively stable. The Boc group is generally stable to basic conditions.[2] The carbamimidoyl group may undergo hydrolysis to the corresponding urea under harsh conditions, but this is less likely under these conditions.
-
-
Oxidative Degradation:
-
Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.[22]
-
Expected Outcome: The piperidine ring and the amidine group are susceptible to oxidation, potentially leading to N-oxides or other oxidized species.
-
-
Thermal Degradation:
-
Conditions: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Expected Outcome: Assess the thermal stability of the solid form.
-
-
Photostability:
-
Conditions: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[15]
-
Expected Outcome: Determine if the compound is light-sensitive.
-
Caption: Potential degradation pathways.
Conclusion: A Synthesis of Findings
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By understanding the interplay between the acid-labile Boc group and the basic carbamimidoyl moiety, researchers can anticipate and experimentally verify the compound's behavior in various aqueous and stress conditions. The protocols outlined herein are not merely procedural steps but are designed to yield a deep understanding of the molecule's intrinsic properties, thereby enabling informed decisions in process development, formulation, and the broader drug discovery pipeline. Adherence to these principles will ensure data integrity and accelerate the transition of promising molecules from the laboratory to clinical evaluation.
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- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Q1A(R2) Guideline. (n.d.). ICH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. (n.d.). Benchchem.
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- BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
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An In-Depth Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydrochloride: A Key Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic design of enzyme inhibitors and receptor antagonists relies on a toolkit of versatile molecular scaffolds and functional group mimetics. Among these, Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydrochloride emerges as a pivotal building block, particularly in the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis, analytical characterization, and critical applications for researchers and drug development professionals.
At its core, the molecule features a piperidine ring, a common scaffold in medicinal chemistry, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites. The key functionality, however, is the carbamimidoyl (amidine) group at the 4-position. This strongly basic group is a well-established bioisostere for the guanidinium side chain of arginine, enabling it to act as a potent mimetic in interactions with various biological targets.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient material for laboratory use.
This guide will elucidate the causality behind its synthesis, the rationale for specific analytical methods, and the mechanistic basis for its application in targeting enzymes, such as serine proteases, that play crucial roles in pathophysiology.[3][4]
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in research and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound hydrochloride |
| Common Names | 1-Boc-4-amidinopiperidine HCl, N-Boc-4-amidinopiperidine HCl |
| Molecular Formula | C₁₁H₂₂ClN₃O₂ |
| Molecular Weight | 279.77 g/mol |
| CAS Number | 210557-82-3 (Parent Compound), Not explicitly assigned for HCl salt in all databases. |
Physicochemical Properties
The properties of this compound are dictated by the interplay of its three main structural components: the Boc-protected piperidine, the basic amidine group, and the hydrochloride salt.
| Property | Typical Value / Observation | Rationale and Field Insight |
| Appearance | White to off-white crystalline solid. | The salt formation with hydrochloric acid promotes a stable, crystalline lattice, which is typical for such organic salts.[5] This crystalline nature is advantageous for handling and long-term stability. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. | The hydrochloride salt of the strongly basic amidine group confers significant aqueous solubility.[5] The large, nonpolar Boc group and piperidine ring provide solubility in polar organic solvents. Solubility in less polar solvents is limited due to the ionic nature of the salt. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and high temperatures. Store in a cool, dry place. | The Boc protecting group is labile under strongly acidic conditions (e.g., TFA, concentrated HCl), which would cleave it to yield the unprotected piperidine. The amidine functionality is generally stable, but the overall compound should be protected from moisture, as hydrochloride salts can be hygroscopic. |
| pKa | ~11-12 (Predicted for the amidinium ion) | The carbamimidoyl (amidine) group is a strong base. Upon protonation to form the amidinium ion (as in the HCl salt), it becomes a weak acid with a high pKa. This ensures it is predominantly protonated and positively charged at physiological pH (7.4), which is critical for its function as an arginine mimetic. |
Synthesis and Purification Strategy
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable route begins with the commercially available tert-butyl 4-cyanopiperidine-1-carboxylate .[6] The conversion of the nitrile group to an amidine is classically achieved via the Pinner reaction.[7][8]
Synthetic Workflow: The Pinner Reaction
The Pinner reaction provides a robust method for converting nitriles into amidines.[9][10] The process involves two key stages: (1) Formation of an intermediate Pinner salt (an imidate) by reacting the nitrile with an alcohol under anhydrous acidic conditions, and (2) Ammonolysis of the Pinner salt to form the final amidine hydrochloride.
The causality for this two-step approach is rooted in the reactivity of the nitrile group. The nitrile carbon is not sufficiently electrophilic to be attacked directly by ammonia. The Pinner reaction circumvents this by first activating the nitrile with a strong acid (HCl gas), making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). This forms a highly reactive imidate intermediate, which is then readily converted to the desired amidine by reaction with ammonia.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating steps for monitoring and purification to ensure the integrity of the final product.
Materials:
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Ammonia (gas or saturated solution in anhydrous EtOH)
-
Diethyl ether (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile phase for TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH)
Procedure:
Stage 1: Formation of the Pinner Salt (Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboximidate hydrochloride)
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Operate under an inert atmosphere (Nitrogen or Argon).
-
Reaction Mixture: Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile). Cool the solution to 0°C in an ice bath.
-
HCl Addition: Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5°C. Continue the bubbling until the solution is saturated and a white precipitate may begin to form.
-
Reaction: Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours. The formation of the Pinner salt, a white solid, should become more apparent.
-
Validation & Isolation: Monitor the reaction by TLC, observing the disappearance of the starting nitrile spot. Once complete, the solvent can be removed under reduced pressure to yield the crude Pinner salt, which is typically used directly in the next step without further purification due to its reactivity.[8]
Stage 2: Ammonolysis to the Amidine Hydrochloride
-
Setup: Suspend the crude Pinner salt from Stage 1 in anhydrous ethanol in a sealed flask under an inert atmosphere. Cool the mixture to 0°C.
-
Ammonia Addition: Bubble ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol (approx. 2-3 eq) dropwise.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 18-36 hours.
-
Validation: Monitor the conversion of the Pinner salt to the product by TLC. The product is highly polar and will have a low Rf value.
-
Isolation & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be triturated with anhydrous diethyl ether to remove nonpolar impurities.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. This step is crucial for removing any unreacted intermediates or side products, ensuring the high purity required for drug development applications.
-
Analytical Characterization
A robust analytical package is essential to confirm the structure and purity of the synthesized compound.
| Technique | Expected Results and Interpretation |
| ¹H NMR | δ (ppm) ~9.0-9.5 (br s, 2H, =NH₂⁺), ~8.5-9.0 (br s, 2H, -NH₂⁺): Protons of the amidinium group, often broad due to quadrupole broadening and exchange. ~3.9-4.1 (br d, 2H): Axial protons on piperidine C2/C6 adjacent to the Boc-N. ~2.8-3.0 (br t, 2H): Equatorial protons on piperidine C2/C6. ~2.5-2.7 (m, 1H): Proton on piperidine C4. ~1.8-2.0 (m, 4H): Protons on piperidine C3/C5. 1.45 (s, 9H): The highly characteristic singlet for the tert-butyl protons of the Boc group.[12] |
| ¹³C NMR | δ (ppm) ~168-170: Carbonyl carbon of the Boc group. ~155: Amidinium carbon (C=N). ~80: Quaternary carbon of the Boc group (C(CH₃)₃). ~40-45: Piperidine C2/C6 carbons. ~35-40: Piperidine C4 carbon. ~28-30: Piperidine C3/C5 carbons. ~28.5: Methyl carbons of the Boc group. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ (for free base): m/z 228.1863. The primary peak observed will be for the cationic form of the free base (C₁₁H₂₂N₃O₂⁺), as the HCl is lost in the gas phase. |
| FT-IR | ν (cm⁻¹) ~3300-3100: N-H stretching (amidinium). ~1680-1700: C=O stretching (Boc carbamate). ~1650-1670: C=N stretching (amidinium). ~2900-3000: C-H stretching (aliphatic). |
Applications in Drug Discovery: The Arginine Mimetic
The primary utility of this compound hydrochloride stems from the ability of its protonated amidine group to act as a structural and electronic mimic of the guanidinium group of arginine.[13]
Mechanism of Action: Targeting Serine Proteases
Many trypsin-like serine proteases, which are implicated in disorders ranging from thrombosis to inflammation and cancer, have a highly conserved substrate recognition pocket (the S1 pocket) that contains a negatively charged aspartic acid residue at its base.[14][15] This aspartate residue forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the positively charged guanidinium group of an arginine residue on the natural substrate.
The 4-amidinopiperidine moiety effectively mimics this interaction. The piperidine ring serves as a rigid scaffold to present the amidinium group into the S1 pocket, where it can form the same critical salt bridge with the aspartate residue, leading to potent and selective inhibition.[3][4]
Role as a Synthetic Intermediate
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. The Boc-protected nitrogen allows for further chemical modifications, such as amide bond formation or alkylation, to build more complex inhibitor structures. The final step in the synthesis of the target drug often involves the deprotection of the Boc group under acidic conditions.[16] This versatility makes it an invaluable tool for constructing libraries of potential drug candidates for structure-activity relationship (SAR) studies. Derivatives of 4-aminopiperidine have been explored as potent agents in various therapeutic areas, including antivirals and cognition enhancers, highlighting the value of this scaffold.[17][18]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following recommendations are based on data from structurally related compounds.
| Aspect | Guideline | Justification |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | To prevent skin and eye contact. The compound is expected to be an irritant.[5] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of the powder, which may cause respiratory irritation. |
| Storage | Store in a tightly sealed container in a cool (2-8°C is often recommended), dry, and well-ventilated place. Protect from moisture and light. | The hydrochloride salt is potentially hygroscopic, and the compound may be sensitive to light over long periods. Cool temperatures enhance long-term stability. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure. | Standard first aid procedures for chemical exposure. |
Conclusion
This compound hydrochloride is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its design, featuring a stable Boc-protected scaffold and a potent arginine-mimetic amidine group, makes it an ideal starting point for the synthesis of highly specific enzyme inhibitors. By understanding its synthesis through established methods like the Pinner reaction, its distinct analytical signatures, and the mechanistic basis of its application, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
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Wikipedia. Pinner reaction. Available from: [Link]
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YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). Available from: [Link]
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Chemical Synthesis. tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride | CAS 1312935-03-7. Available from: [Link]
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Methodological & Application
Synthesis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydrochloride: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformation. The synthesis is based on the robust and well-established Pinner reaction, which facilitates the conversion of a nitrile to an amidine hydrochloride under anhydrous conditions. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable preparation of this important synthetic intermediate.
Introduction
This compound hydrochloride is a key intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the carbamimidoyl (amidine) group can act as a potent hydrogen bond donor and can be protonated at physiological pH, making it a crucial pharmacophore for interacting with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization and is readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.
The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for converting nitriles into amidines.[1][2][3] This two-step process involves the initial formation of an imino ester salt (a Pinner salt) by reacting a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[1][2] The subsequent ammonolysis of the Pinner salt yields the desired amidine hydrochloride.[1] The selection of the Pinner reaction is predicated on its reliability, high yields, and the direct formation of the desired hydrochloride salt.
Synthetic Strategy and Mechanism
The overall synthetic strategy involves a two-step, one-pot transformation of the commercially available starting material, tert-butyl 4-cyanopiperidine-1-carboxylate.
Step 1: Pinner Salt Formation
The first step is the acid-catalyzed nucleophilic addition of an alcohol (in this case, ethanol) to the nitrile group of tert-butyl 4-cyanopiperidine-1-carboxylate. This reaction is conducted in a solution saturated with anhydrous hydrogen chloride (HCl) gas. The HCl protonates the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to attack by the alcohol. This results in the formation of an intermediate imino ester hydrochloride, commonly referred to as a Pinner salt. It is crucial to maintain strictly anhydrous conditions throughout this step, as the presence of water would lead to the hydrolysis of the Pinner salt to form an ester, an undesired side reaction.[1][2][4]
Step 2: Ammonolysis to Amidine Hydrochloride
The Pinner salt is a reactive intermediate and is not typically isolated. In the second step, the reaction mixture containing the Pinner salt is treated with a source of ammonia. Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imino ester, leading to the displacement of the ethoxy group and the formation of the amidine. The reaction is carried out in an alcoholic solution saturated with ammonia to ensure a high concentration of the nucleophile. The final product, this compound, is formed as its stable hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
Data Presentation
| Parameter | Value |
| Starting Material | Tert-butyl 4-cyanopiperidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Final Product | This compound hydrochloride |
| Molecular Formula | C₁₁H₂₂ClN₃O₂ |
| Molecular Weight | 279.77 g/mol |
| Reaction Type | Pinner Reaction |
| Key Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Anhydrous Ammonia |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
Experimental Protocol
Materials and Equipment
-
Tert-butyl 4-cyanopiperidine-1-carboxylate (≥98% purity)
-
Anhydrous ethanol (EtOH, ≥99.5%)
-
Hydrogen chloride gas (anhydrous, ≥99.9%)
-
Ammonia gas (anhydrous, ≥99.9%)
-
Diethyl ether (anhydrous)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (filled with calcium chloride)
-
Ice-water bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
NMR spectrometer for product characterization
Detailed Step-by-Step Methodology
Step 1: Preparation of Ethanolic HCl
-
Place a known volume of anhydrous ethanol in a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube extending below the surface of the ethanol. The third neck should be fitted with a drying tube.
-
Cool the flask in an ice-water bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the cold, stirring ethanol. The process is exothermic, so maintain the temperature below 10 °C.
-
Continue bubbling HCl gas until the ethanol is saturated. This can be monitored by periodically weighing the flask to determine the amount of absorbed HCl. A concentration of 15-20% (w/w) HCl in ethanol is typically sufficient.
Step 2: Pinner Salt Formation
-
To the freshly prepared, cold ethanolic HCl solution, add tert-butyl 4-cyanopiperidine-1-carboxylate in a single portion with vigorous stirring.
-
Seal the flask and allow the reaction mixture to stir at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting nitrile peak using infrared (IR) spectroscopy.
Step 3: Ammonolysis and Product Isolation
-
After the formation of the Pinner salt is complete, cool the reaction mixture again in an ice-water bath.
-
Slowly bubble anhydrous ammonia gas through the stirred solution. A white precipitate of ammonium chloride will form. Continue bubbling ammonia until the solution is basic (test with pH paper).
-
Alternatively, a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold, anhydrous ethanol) can be added to the reaction mixture.
-
After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
-
The desired product, this compound hydrochloride, will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous ethanol, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to a constant weight.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several key checkpoints and characterization methods:
-
In-process Controls: The progress of the Pinner salt formation can be monitored by IR spectroscopy, looking for the disappearance of the characteristic nitrile stretch (around 2240 cm⁻¹). The completion of the ammonolysis can be confirmed by the absence of the imino ester intermediate.
-
Product Characterization: The identity and purity of the final product should be confirmed by:
-
¹H NMR Spectroscopy: To confirm the structure and assess purity. The spectrum should show the characteristic peaks for the Boc group, the piperidine ring protons, and the broad signals for the amidinium protons.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
References
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877 , 10 (2), 1889-1897. [Link]
-
Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews. 1961 , 61 (2), 179–211. [Link]
-
SynArchive. Pinner Reaction. [Link]
Sources
Application Notes and Protocols: Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate as a Potential Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine scaffold, a Boc-protecting group, and a carbamimidoyl (amidinyl) functional group. While specific literature detailing the protease inhibitory activity of this exact molecule is not extensive, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The piperidine core is a common scaffold in many therapeutic agents, and the carbamimidoyl group, which is isosteric to the guanidinium group of arginine, strongly suggests a potential for this compound to act as a inhibitor of certain proteases, particularly serine proteases.
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are critical in a vast array of physiological and pathological processes. Their dysregulation is implicated in diseases ranging from inflammation and cancer to neurodegenerative disorders and viral infections. Consequently, the development of specific and potent protease inhibitors is a major focus of pharmaceutical research.
This document provides a detailed guide for researchers interested in evaluating the potential of this compound as a protease inhibitor. It outlines the postulated mechanism of action, provides detailed protocols for in vitro characterization, and offers insights into its potential applications.
Postulated Mechanism of Action: Competitive Inhibition of Serine Proteases
The carbamimidoyl moiety of this compound is a strong basic group that will be protonated at physiological pH. This positively charged group can effectively mimic the side chain of arginine, a key recognition motif for many serine proteases, such as trypsin, thrombin, and Factor Xa.
These proteases have a substrate-binding pocket (specifically the S1 pocket) that is deep and negatively charged at its base due to the presence of an aspartate residue (Asp189 in trypsin). This creates a strong electrostatic interaction with the positively charged side chains of arginine or lysine residues in their natural substrates.
Therefore, it is postulated that this compound acts as a competitive inhibitor . It is likely to bind to the active site of these proteases, with its carbamimidoyl group occupying the S1 specificity pocket, thereby preventing the binding and cleavage of the natural substrate.
Caption: Postulated competitive inhibition of a serine protease.
Experimental Protocols
Part 1: In Vitro Protease Inhibition Assay (Trypsin as a Model)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against bovine trypsin. The assay utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm.[1]
Materials and Reagents
-
This compound (Test Inhibitor)
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Aprotinin (Positive Control Inhibitor)
-
Tris-HCl Buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.2, and add calcium chloride (CaCl2) to a final concentration of 20 mM.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 25 µg/mL) with the Assay Buffer.
-
L-BAPNA Substrate Solution: Prepare a 10 mM stock solution of L-BAPNA in DMSO. Store protected from light at -20°C. Before the assay, prepare a working solution by diluting the stock to 0.5 mM in pre-warmed (37°C) Assay Buffer.
-
Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Aprotinin in water.
Assay Procedure
-
Inhibitor Preparation: Create a series of dilutions of the test inhibitor from the stock solution using DMSO. Then, further dilute these into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the well is consistent across all conditions and does not exceed 1-2%.
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Blank Wells: 100 µL Assay Buffer.
-
Control Wells (Uninhibited Enzyme): 50 µL Assay Buffer + 50 µL Trypsin Working Solution.
-
Test Inhibitor Wells: 50 µL of each inhibitor dilution + 50 µL Trypsin Working Solution.
-
Positive Control Wells: 50 µL of Aprotinin dilution + 50 µL Trypsin Working Solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the pre-warmed L-BAPNA working solution to all wells (except the blank wells, to which 100 µL of Assay Buffer is added).
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 30% acetic acid before reading the final absorbance.[2]
Data Analysis and Calculation of IC50
-
Calculate Reaction Rates: For kinetic data, determine the rate of reaction (V, change in absorbance per minute) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the average rate of the uninhibited enzyme.
-
V_inhibitor is the average rate in the presence of the inhibitor.
-
-
Determine IC50: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine this, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to calculate the precise IC50 value.
Part 2: General Workflow for Cell-Based Protease Activity Assay
To assess the activity of the compound in a more biologically relevant context, a cell-based assay can be employed. This general workflow can be adapted depending on the target cell line and protease.
Caption: General workflow for a cell-based protease inhibition assay.
Data Presentation
Quantitative data from inhibition assays should be tabulated for clear comparison.
| Inhibitor | Target Protease | IC50 (µM) | Assay Type | Substrate |
| This compound | Trypsin | [Experimental Value] | Colorimetric | L-BAPNA |
| Aprotinin (Control) | Trypsin | [Experimental Value] | Colorimetric | L-BAPNA |
| This compound | [Other Protease] | [Experimental Value] | [Specify Type] | [Specify] |
Conclusion
This compound represents a promising scaffold for the development of novel protease inhibitors, particularly targeting serine proteases. Its arginine-mimicking functional group provides a strong rationale for its mechanism of action. The protocols and guidelines presented here offer a comprehensive framework for researchers to systematically evaluate its inhibitory potential, determine its potency and selectivity, and explore its utility in cell-based models. Such studies are crucial first steps in the long journey of drug discovery and development.
References
-
Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. Archives of Razi Institute.
-
Enzymatic Assay of Trypsin Inhibition. Protocols.io.
-
Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. International Journal of Current Microbiology and Applied Sciences.
-
Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. Google Patents.
-
(S)-1-Boc-3-aminopiperidine ((S)-(+)-3-Amino-1-boc-piperidine). MedchemExpress.com.
-
tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis. ChemicalBook.
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Assay Procedure for Protease. Sigma-Aldrich.
-
Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. National Institutes of Health.
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press.
-
Supplementary information for a chemical synthesis procedure.
-
Tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate. MedChemExpress.
-
tert-butyl 4-(4-{[(2-fluorophenyl)carbamoyl]amino}benzamido)piperidine-1-carboxylate. Molport.
-
tert-butyl 4-(4-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamido)piperidine-1-carboxylate. Molport.
-
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. PubChem.
-
Tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate PDF. MedChemExpress.
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
-
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem.
-
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
-
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. National Institutes of Health.
-
Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate. Benchchem.
-
tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem.
-
tert-Butyl 4-aminopiperidine-1-carboxylate. BLD Pharm.
-
tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. PubChem.
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. BLDpharm.
-
tert-Butyl piperidine-4-carboxylate hydrochloride. BLD Pharm.
-
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate. ResearchGate.
Sources
Using "Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate" in solid-phase synthesis.
Application Note & Protocols
Topic: Using "Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate" Scaffold in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Use of Constrained Arginine Mimetics
In the field of peptide-based drug discovery, the guanidinium group of arginine is a critical pharmacophoric element, governing molecular recognition through hydrogen bonding and electrostatic interactions.[1] However, the inherent conformational flexibility of the arginine side chain can be a liability, leading to reduced binding affinity and specificity. To overcome this, medicinal chemists employ conformationally constrained amino acid analogues to pre-organize a peptide into its bioactive conformation, thereby enhancing its therapeutic properties.[2][3][4]
The 1-Boc-4-carbamimidoylpiperidine scaffold is a powerful tool for creating such constrained arginine mimetics. By replacing the flexible alkyl chain of arginine with a rigid piperidine ring, this building block allows for the synthesis of peptides with potentially superior stability, receptor selectivity, and cell permeability.[5][6]
Crucial Consideration for Solid-Phase Synthesis:
The name "this compound" refers to a chemical fragment. For direct use in standard Solid-Phase Peptide Synthesis (SPPS), this scaffold must be incorporated into a larger structure that includes a carboxylic acid for coupling and an orthogonally protected alpha-amino group.
This guide provides a comprehensive protocol based on a field-proven strategy:
-
Incorporate a precursor amino acid , Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (Fmoc-Api(Boc)-OH), into the peptide sequence.[7]
-
Perform a post-synthetic, on-resin guanidinylation of the now-exposed primary amine at the piperidine-4 position to generate the target guanidinium group.[8][9][10]
This approach offers maximum flexibility and is fully compatible with the widely used Fmoc/tBu orthogonal protection strategy.[11][12]
The Orthogonal Protection Strategy in Fmoc-SPPS
Fmoc-based SPPS relies on an orthogonal protection scheme where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[13]
-
Nα-Fmoc Group (Temporary): Protects the N-terminus of the growing peptide chain. It is labile to basic conditions (e.g., piperidine) and is removed before each coupling cycle.[12]
-
Side-Chain Protecting Groups (Permanent): These groups, including the Boc group on the piperidine nitrogen and other tert-butyl (tBu) based groups (e.g., Asp(OtBu), Ser(tBu)), are stable to the basic conditions of Fmoc deprotection. They are removed simultaneously with resin cleavage under strongly acidic conditions (e.g., Trifluoroacetic Acid - TFA).[11]
This orthogonality is the cornerstone of a successful synthesis, ensuring the integrity of the peptide chain and its side-chain functionalities until the final cleavage step.
Diagram 1: General workflow for incorporating the Fmoc-Api(Boc)-OH precursor using Fmoc-SPPS.
Experimental Protocols
Materials and Reagents
| Reagent | Acronym/Formula | Supplier Recommendation | Purpose |
| Rink Amide Resin | - | High-loading (0.5-0.8 mmol/g) | Solid support for peptide amide synthesis |
| Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid | Fmoc-Api(Boc)-OH | Commercially available | Constrained amino acid precursor |
| N,N'-Di-Boc-N''-triflylguanidine | C₁₁H₁₈F₃N₃O₆S | Commercially available | Potent guanidinylating agent |
| N,N-Dimethylformamide | DMF | Peptide synthesis grade | Primary solvent |
| Piperidine | C₅H₁₁N | Anhydrous, >99% | Fmoc deprotection |
| N,N-Diisopropylethylamine | DIPEA | Peptide synthesis grade | Activation base |
| HATU | C₁₀H₁₅F₆N₆OP | Commercially available | Coupling reagent |
| Trifluoroacetic Acid | TFA | Reagent grade, >99% | Cleavage and final deprotection |
| Triisopropylsilane | TIS | >98% | Cation scavenger |
| Dichloromethane | DCM | ACS grade | Solvent |
| Diethyl Ether | Et₂O | Anhydrous | Peptide precipitation |
Protocol Part A: Incorporation of the Fmoc-Api(Boc)-OH Scaffold
This protocol details the manual coupling of the precursor amino acid onto a resin-bound peptide chain.[11][14]
-
Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (beads turn dark blue).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Api(Boc)-OH (3 eq.), HATU (2.95 eq.), in DMF. Add DIPEA (6 eq.) to the solution. Vortex briefly. The solution should be added to the resin immediately.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive, recoupling may be necessary.
Protocol Part B: On-Resin Guanidinylation
This step converts the primary amine of the incorporated Api residue into a di-Boc-protected guanidinium group. The use of N,N'-Di-Boc-N''-triflylguanidine is highly effective even for sterically hindered amines.[1][15][16]
-
Fmoc Deprotection of Api Residue: After coupling the next amino acid in the sequence, the N-terminal Fmoc group of the Fmoc-Api(Boc)-OH residue must be removed to expose the piperidine's 4-amino group. Follow the deprotection steps (Step 2 & 3) from Protocol 3.2.
-
Guanidinylation Reaction:
-
Prepare a solution of N,N'-Di-Boc-N''-triflylguanidine (3 eq.) and DIPEA (3 eq.) in anhydrous DCM or THF.
-
Add this solution to the washed, deprotected resin.
-
Allow the reaction to proceed with gentle agitation for 4-12 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin extensively with DCM (5 times) and DMF (5 times) to remove excess reagents. The peptide is now ready for further chain elongation.
Diagram 2: Reaction scheme for the on-resin conversion of the 4-amino group to a di-Boc-protected guanidine.
Final Cleavage and Deprotection
The final step uses a strong acid to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (Boc, tBu, OtBu, Trt, Pbf).[17][18]
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard, robust mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[19] The TIS acts as a scavenger to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[20]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate into a clean conical tube. Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.
-
Pelleting and Washing: Place the ether suspension at -20°C for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Carefully decant the ether. Wash the pellet twice by resuspending in cold ether and re-centrifuging.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Quality Control and Characterization
The crude peptide should be analyzed to confirm its identity and purity before any biological application.
| Analysis Method | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | A major peak corresponding to the target peptide. Purity is assessed by the relative area of this peak. |
| Mass Spectrometry (LC-MS) | The observed mass should match the calculated theoretical mass of the desired peptide. This confirms successful incorporation, guanidinylation, and complete deprotection. |
Mass Calculation:
-
Mass of Fmoc-Api(Boc)-OH residue (incorporated): ~494.59 Da
-
Mass after Fmoc removal: ~272.36 Da
-
Mass after guanidinylation (di-Boc protected): ~514.65 Da
-
Mass after final cleavage (protonated guanidinium): ~215.30 Da
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the Api residue; Inefficient activation; Peptide aggregation. | Extend coupling time to 4-6 hours or perform a double coupling. Ensure reagents (HATU, DIPEA) are fresh. Use a solvent mixture like DMF/DCM (1:1) to minimize aggregation.[13] |
| Incomplete Guanidinylation | Insufficient reagent; Presence of moisture; Inactive guanidinylating agent. | Use a larger excess of N,N'-Di-Boc-N''-triflylguanidine (e.g., 4-5 eq.). Ensure all solvents and reagents are anhydrous. Use freshly purchased or properly stored guanidinylating agent.[9] |
| Side Products Observed in Final Peptide | Incomplete removal of side-chain protecting groups; Scavenger-sensitive residues (Trp, Met, Cys) are present. | Extend cleavage time to 4 hours. Ensure an adequate amount of scavenger (TIS) is used. For peptides with multiple Arg(Pbf) or Trp residues, consider a more complex cocktail like Reagent K.[19] If Trp is present, ensure it was protected with a Boc group (Fmoc-Trp(Boc)-OH) during synthesis.[20] |
| Low Yield of Crude Peptide | Premature cleavage from the resin during synthesis; Poor precipitation in ether. | Ensure only piperidine/DMF is used for Fmoc deprotection; avoid any acidic conditions. Ensure the ether is ice-cold and use a larger volume for precipitation. Allow sufficient time at -20°C. |
References
-
Bionda, N., et al. (2013). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. PMC, NIH. [Link]
-
Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Kuepper, A., et al. (2017). Constrained peptides mimic a viral suppressor of RNA silencing. Oxford Academic. [Link]
-
Fehrentz, J. A., et al. (2011). N,N′-DiBoc-N′′-triflylguanidine (1). ResearchGate. [Link]
- Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Luedtke, N. W., et al. (2021). Cyclic peptides with a distinct arginine-fork motif recognize the HIV trans-activation response RNA in vitro and in cells. PMC, PubMed Central. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Organic Syntheses. PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. [Link]
-
Bionda, N., et al. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed. [Link]
-
Supplementary information. General procedure for optimization. [Link]
-
Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
Kristensen, J. L., & Pedersen, D. S. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. University of Copenhagen Research Portal. [Link]
-
Murali, R., & Greene, M. I. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. PMC, NIH. [Link]
-
Galtier, C., et al. (2007). Arginine-rich cell penetrating peptides: design, structure-activity, and applications to alter pre-mRNA splicing by steric-block oligonucleotides. PubMed. [Link]
-
Nagaraj, R., & Bikshapathy, E. (1997). Manual solid-phase syntheses of peptides on resins with high loading capacity requiring small volumes of solvents. Indian Academy of Sciences. [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Arginine-rich cell penetrating peptides: design, structure-activity, and applications to alter pre-mRNA splicing by steric-block oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Guanidinylation Reactions Using tert-Butyl 4-Carbamimidoylpiperidine-1-carboxylate
Introduction: The Strategic Incorporation of the Guanidinium Moiety
The guanidinium functional group is a recurring and vital structural motif in a multitude of natural products and pharmacologically active molecules.[1][2] As the functional component of the amino acid arginine, its persistent positive charge at physiological pH is fundamental to numerous biological recognition events, including crucial hydrogen bonding and electrostatic interactions with enzymes and receptors.[3] Consequently, the strategic introduction of a guanidinium group—a process known as guanidinylation—can significantly enhance the binding affinity and biological efficacy of therapeutic candidates.[3]
Historically, the high basicity and nucleophilicity of the guanidine group have presented considerable challenges in multistep organic synthesis.[4] The advent of guanidinylating agents featuring protecting groups, such as the tert-butoxycarbonyl (Boc) group, has revolutionized this field. Boc protection effectively masks the reactive nature of the guanidine moiety, rendering it compatible with a wider array of synthetic transformations under mild conditions.[2][5]
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the guanidinylation of primary amines using tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. While specific literature on this particular reagent is sparse, the principles and protocols outlined herein are based on well-established methodologies for analogous amidinium salts and Boc-protected guanidinylating agents, offering a robust framework for researchers, scientists, and drug development professionals.
Reagent Profile: this compound
This compound is a guanidinylating agent that incorporates a Boc-protected piperidine scaffold. The term "carbamimidoyl" is the IUPAC designation for the amidine functional group (-C(=NH)NH₂). This reagent is typically supplied and used as a stable salt, most commonly the hydrochloride salt, to improve its handling and shelf-life.
The core reactivity of this reagent lies in the electrophilic carbon atom of the amidine group. The Boc protecting group on the piperidine nitrogen ensures that this position does not interfere with the guanidinylation reaction and improves the solubility of the reagent in common organic solvents.
Reaction Mechanism: Nucleophilic Addition to the Amidinium Carbon
The fundamental mechanism of guanidinylation with an amidinium salt involves the nucleophilic attack of a primary amine on the electrophilic carbon of the protonated amidine. The reaction typically proceeds under basic conditions to deprotonate the incoming amine, enhancing its nucleophilicity, and to neutralize the acid generated during the reaction.
The proposed mechanism is as follows:
-
Deprotonation of the Amine: A suitable base deprotonates the primary amine, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbon of the amidinium salt.
-
Proton Transfer & Elimination: A series of proton transfers and the elimination of ammonia lead to the formation of the N-substituted guanidinium product.
Caption: Proposed mechanism for the guanidinylation of a primary amine.
Experimental Protocols
Protocol 1: Guanidinylation of a Primary Amine in Solution Phase
This protocol describes a general procedure for the reaction of a primary amine with this compound hydrochloride.
Materials:
-
Primary amine (e.g., benzylamine as a model substrate)
-
This compound hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.
-
Add this compound hydrochloride (1.1 - 1.5 eq.).
-
Add a suitable organic base, such as DIPEA or TEA (2.0 - 3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature. For less reactive or sterically hindered amines, the reaction mixture can be heated to 50-80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected guanidinylated product.[4]
Caption: General experimental workflow for Boc-guanidinylation.
Data Presentation: Expected Outcomes
| Primary Amine Substrate | Guanidinylating Agent | Product | Yield (%) | Reference |
| Unhindered, primary amines | N,N'-Di-Boc-N''-triflylguanidine | N,N'-di-Boc-protected guanidine | >90% | [3] |
| Benzylamine | N,N'-Di-Boc-N''-triflylguanidine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% | [3] |
| 4-Bromophenethylamine | 1-[N,N'-(di-Boc)amidino]pyrazole | N-(4-Bromophenethyl)-N',N''-bis(tert-butoxycarbonyl)guanidine | 72% |
Protocol 2: Deprotection of the Boc Group
The final step to unveil the guanidinium functionality is the removal of the Boc protecting group, which is typically achieved under acidic conditions.
Materials:
-
Boc-protected guanidinylated compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Dissolve the Boc-protected guanidine in anhydrous DCM (0.1 M).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting guanidinium salt can be triturated with diethyl ether to yield a solid, which can be collected by filtration.
-
Conclusion and Scientific Insights
The use of this compound offers a direct and efficient method for the introduction of a guanidinium moiety onto primary amines. The Boc-protected piperidine scaffold provides a robust and versatile tool for medicinal chemists. The protocols detailed in this guide, derived from established principles of guanidinylation chemistry, provide a solid foundation for the successful application of this reagent. Researchers should note that reaction conditions, particularly temperature and choice of base, may require optimization depending on the specific substrate's reactivity and steric hindrance. Careful monitoring and purification are key to obtaining the desired products in high yield and purity.
References
-
A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Guanidinium salts of HATU and HBTU coupling reagents. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis and self-assembly of Boc-protected bisguanidines. (n.d.). IOPscience. Retrieved January 3, 2026, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. Retrieved January 3, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). Molecules. Retrieved January 3, 2026, from [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Retrieved January 3, 2026, from [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved January 3, 2026, from [Link]
-
Guanidine Synthesis: Use of Amidines as Guanylating Agents. (2016). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed. Retrieved January 3, 2026, from [Link]
-
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. (2015). PubMed Central. Retrieved January 3, 2026, from [Link]
-
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]
- Guanidinylation reagents. (2000). Google Patents.
-
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]
- Guanidinium salts of n-alkylmaleamic acids. (1956). Google Patents.
- A kind of preparation method of 4-(6-aminopyridin-3-yl)piperidine-1-carboxylic acid tert-butyl ester. (2023). Google Patents.
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- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of "Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate." As a pivotal building block in contemporary drug discovery, particularly for synthesizing targeted therapeutic agents, rigorous verification of its identity, purity, and stability is paramount. This document outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also adapt them to their specific needs.
Introduction and Scientific Context
This compound is a synthetic intermediate of significant interest in medicinal chemistry. Its structure uniquely combines three key pharmacophoric elements:
-
A piperidine scaffold , a common motif in many approved drugs.
-
A carbamimidoyl (guanidine) group , which is highly basic (pKa ≈ 12.5) and capable of forming strong hydrogen bond interactions. This makes it an excellent mimic for the side chain of arginine, enabling it to target a wide range of enzymes such as serine proteases and nitric oxide synthases.
-
A tert-butyloxycarbonyl (Boc) protecting group , which masks the nucleophilicity of the piperidine nitrogen. This allows for controlled, sequential chemical modifications at other sites of the molecule. The Boc group's stability in basic conditions and its lability in acidic conditions make it an indispensable tool in multi-step synthesis.[1][2][3]
Given its role as a precursor to potentially life-saving therapeutics, a multi-faceted analytical approach is not just recommended but essential for ensuring the integrity of downstream synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to achieve this.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions, such as solvent choice and chromatographic mobile phases.
Structure:
Figure 1. 2D Structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₂₂N₄O₂ | Calculated |
| Molecular Weight | 242.32 g/mol | Calculated |
| Exact Mass | 242.1743 Da | Calculated |
| CAS Number | 1082950-23-9 (Acetate Salt) | [4] |
| Topological Polar Surface Area | 99.0 Ų | Calculated |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Integrated Analytical Workflow
A systematic approach ensures that all critical quality attributes of the compound are assessed. The logical flow begins with structural confirmation, followed by purity assessment, and concludes with final verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. For this molecule, NMR is essential to verify the integrity of the Boc group, the substitution pattern of the piperidine ring, and the presence of the guanidino moiety.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is the preferred solvent as its ability to form hydrogen bonds slows the exchange rate of the N-H protons on the guanidine group, making them observable as distinct, albeit often broad, signals. Solvents like CDCl₃ may not fully dissolve the compound, and D₂O will cause the N-H protons to exchange, rendering them invisible.
-
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire at least 1024 scans using a proton-decoupled pulse program.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.
Expected Data Interpretation
The following tables summarize the expected chemical shifts based on the structure and data from analogous compounds.[5][6][7]
| ¹H NMR (400 MHz, DMSO-d₆) | Multiplicity | Integration | Assignment |
| ~1.20 - 1.40 ppm | multiplet | 2H | Piperidine axial CH₂ |
| ~1.40 ppm | singlet | 9H | Boc -C(CH₃)₃ |
| ~1.75 - 1.85 ppm | multiplet | 2H | Piperidine equatorial CH₂ |
| ~2.55 - 2.70 ppm | multiplet | 1H | Piperidine CH |
| ~2.75 - 2.90 ppm | multiplet | 2H | Piperidine equatorial CH₂-N |
| ~3.90 - 4.05 ppm | multiplet | 2H | Piperidine axial CH₂-N |
| ~7.10 - 7.50 ppm | broad singlet | 4H | Guanidino -NH₂ |
| ¹³C NMR (101 MHz, DMSO-d₆) | Assignment |
| ~28.1 ppm | Boc -C(CH₃)₃ |
| ~31.5 ppm | Piperidine C3/C5 |
| ~42.0 ppm | Piperidine C2/C6 (estimated) |
| ~44.8 ppm | Piperidine C4 |
| ~78.5 ppm | Boc -C(CH₃)₃ |
| ~154.2 ppm | Boc C=O |
| ~157.0 ppm | Guanidino C=N |
Mass Spectrometry (MS)
Causality: MS is used to confirm the molecular weight of the compound and, with high-resolution instruments, to verify its elemental composition. The high basicity of the guanidine group makes it exceptionally well-suited for analysis by Electrospray Ionization (ESI) in positive ion mode, as it readily accepts a proton to form a stable [M+H]⁺ ion.
Protocol 2: ESI-MS and HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrumentation:
-
For routine confirmation, use a single quadrupole or ion trap mass spectrometer with an ESI source.
-
For definitive confirmation, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
-
Acquisition Parameters (Positive Ion Mode):
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Capillary Voltage: ~3.5 - 4.5 kV.
-
Scan Range: 100 - 500 m/z.
-
Source/Desolvation Temperature: Optimize based on the instrument (e.g., 120 °C / 350 °C).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
For HRMS data, calculate the mass error (in ppm) between the measured mass and the theoretical exact mass. A mass error of <5 ppm is considered excellent confirmation of the elemental composition.
-
Expected Data
| Ion | Theoretical m/z | Observed m/z (Example) |
| [M+H]⁺ | 243.1816 | 243.1812 |
| [M+Na]⁺ | 265.1635 | 265.1631 |
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds. For a highly polar and basic molecule like this, a Reversed-Phase (RP-HPLC) method with an acidic mobile phase modifier is crucial. The modifier (e.g., trifluoroacetic acid or formic acid) serves two purposes: it protonates the basic guanidine group to ensure a consistent charge state, and it masks residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and improving resolution.[8][9][10][11]
Protocol 3: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (low wavelength for detecting non-chromophoric functional groups).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition (95:5 A:B) at a concentration of ~1 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Elemental Analysis
Causality: Elemental analysis provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. A close correlation between the experimentally determined percentages and the theoretical values provides strong, orthogonal evidence for the compound's empirical formula and purity.
Protocol 4: CHN Analysis
-
Sample Preparation: Provide a high-purity, dry sample (~2-3 mg) for analysis. The sample must be free of residual solvents, which can significantly skew the results.
-
Instrumentation: This analysis is typically performed by a dedicated service using a commercial CHN analyzer.
-
Data Comparison: Compare the experimental results with the theoretical values. An acceptable deviation is typically within ±0.4%.
Expected Data
| Element | Theoretical % | Found % (Example) |
| Carbon (C) | 54.52 | 54.45 |
| Hydrogen (H) | 9.15 | 9.21 |
| Nitrogen (N) | 23.12 | 23.01 |
Safety, Handling, and Storage
-
Handling: As with all piperidine derivatives, handle the compound in a well-ventilated area or chemical fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[12][16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. The Boc group is susceptible to cleavage under acidic conditions.[1]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.[13][14]
Conclusion
The analytical methods detailed in this guide provide a robust and comprehensive strategy for the characterization of this compound. The orthogonal application of NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and Elemental Analysis for compositional verification establishes a self-validating system. Adherence to these protocols will ensure a high degree of confidence in the quality of this critical synthetic intermediate, thereby supporting the integrity and success of subsequent research and drug development endeavors.
References
- The Dual Nature of a Workhorse: An In-depth Technical Guide to the Reactivity of the Boc-Protecting Group on Guanidine. Benchchem.
- Piperidine - SAFETY D
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.
- HPLC Application for Retention of Guanidine by Mixed-Mode Chrom
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- tert-Butyl 4-carbamothioylpiperidine-1-carboxyl
- Supplementary inform
- Supporting Inform
- tert-Butyl 4-(1-aminoethyl)
- tert-Butyl 4-(methylamino)
- Safety D
- HPLC Methods for analysis of Guanidine.
- tert-Butyl 4-formylpiperidine-1-carboxyl
- HAZARD SUMMARY. NJ.gov.
- Syntheses and NMR spectra. The Royal Society of Chemistry.
- tert-Butyl 4-(cyclopropylcarbamoyl)
- HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. Benchchem.
- Guanidine analyzed with HPLC. MicroSolv.
- Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
- (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
- tert-Butyl-4-[(4-fluorophenyl)(thiophene-2-carbonyl)
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum. ChemicalBook.
- This compound ACET
- 4-(Imidazole-1-carbonyl)piperidine-1-carboxylic acid tert-butyl ester - 13C NMR. SpectraBase.
- Tert-butyl 4-iodopiperidine-1-carboxyl
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | C11H20N2O3. PubChem.
- Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.
- Tert-butyl 4-(iodomethyl)
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)
- (PDF) tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate.
- tert-Butyl 4-(methoxy(methyl)carbamoyl)
- Tert-butyl 4-(hydroxymethyl)
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Application Notes & Protocols: Strategic Deprotection of tert-Butyl 4-Carbamimidoylpiperidine-1-carboxylate
Introduction
The tert-butyl 4-carbamimidoylpiperidine-1-carboxylate scaffold is a key structural motif in medicinal chemistry, frequently employed in the design of enzyme inhibitors and receptor ligands where the cationic guanidinium group plays a vital role in molecular recognition. The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the piperidine nitrogen, enabling controlled synthetic transformations on other parts of the molecule.[1][2] Its stability under neutral, basic, and mild nucleophilic conditions makes it an ideal orthogonal partner to other protecting groups.[3]
The removal of the Boc group is a critical final or intermediate step to unmask the secondary amine, often for further functionalization or to yield the final active pharmaceutical ingredient (API). While seemingly straightforward, the deprotection of this specific substrate presents a unique challenge: the presence of the highly basic and nucleophilic guanidine (carbamimidoyl) moiety.[1][4] This group is susceptible to side reactions, particularly alkylation by the tert-butyl cation generated during acidic cleavage.[4][5]
This comprehensive guide provides detailed protocols, mechanistic insights, and troubleshooting advice for the successful deprotection of this compound, tailored for researchers in synthetic chemistry and drug development.
Chapter 1: The Chemistry of Boc Deprotection
Mechanism of Acid-Catalyzed Cleavage
The standard method for Boc group removal is an acid-catalyzed elimination reaction.[6] The mechanism proceeds through three distinct steps:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[6][7][8]
-
Carbocation Formation: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free piperidine amine.[2][7] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[8]
The Guanidine Challenge: Preventing Side Reactions
The primary side reaction during the acidic deprotection of guanidine-containing compounds is alkylation by the electrophilic tert-butyl cation.[5] The electron-rich guanidine group, even when protonated, can be a target for this reactive intermediate, leading to the formation of a product with a mass increase of +56 Da (C₄H₈).[4][5]
To mitigate this, scavengers are added to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation before it can react with the desired product.[5][6]
-
Common Scavengers: Water, triisopropylsilane (TIS), or thioanisole are highly effective. A standard scavenger cocktail is a mixture of TFA/Water/TIS (e.g., 95:2.5:2.5 v/v/v).[5]
Chapter 2: Standard Acidic Deprotection Protocols
The choice between TFA and HCl often depends on the desired final salt form and the scale of the reaction. TFA is easily removed by rotary evaporation, while HCl in dioxane often causes the product to precipitate as the hydrochloride salt, which can be convenient for isolation.[1][9]
Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely used method for Boc deprotection due to its reliability and speed.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Water or Triisopropylsilane)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for free base work-up)
-
Brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Cold diethyl ether (for salt precipitation)
Step-by-Step Protocol:
-
Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1–0.2 M). For sensitive substrates, cool the solution to 0 °C in an ice bath.[8]
-
Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). If using a scavenger, it should be added to the TFA or the reaction mixture prior to TFA addition. A common mixture is 1:1 TFA:DCM.[9]
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8][9]
-
Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] On TLC, the product will have a significantly lower Rf value due to its increased polarity.
-
Work-up: Upon completion, choose one of the following isolation procedures.
-
To Isolate the TFA Salt: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).[5][8] The resulting salt can often be precipitated by adding cold diethyl ether and collected by filtration.[8]
-
To Isolate the Free Base: Concentrate the reaction mixture. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[8][9] Then, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[8][9]
-
Protocol B: Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and directly yields the hydrochloride salt, which is often preferred in pharmaceutical development.[1][6]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or ethyl acetate (optional, as co-solvent)
-
Diethyl ether
Step-by-Step Protocol:
-
Dissolution: Suspend or dissolve the Boc-protected starting material in a minimal amount of an anhydrous solvent like 1,4-dioxane or ethyl acetate.[9]
-
Reagent Addition: Add the 4 M HCl solution in 1,4-dioxane (typically 5-10 equivalents).[6]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[9]
-
Work-up: Upon completion, the product often precipitates directly from the reaction mixture as the hydrochloride salt.[9] The solid can be collected by filtration and washed with cold diethyl ether to remove non-polar impurities.[9] Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[9]
Chapter 3: Alternative & Mild Deprotection Strategies
Strongly acidic conditions can be detrimental to molecules containing other acid-labile functional groups. In such cases, milder or non-acidic methods are required.[10]
Protocol C: TMSOTf / 2,6-Lutidine
This method uses a potent Lewis acid, trimethylsilyl trifluoromethanesulfonate (TMSOTf), under non-protic conditions, making it suitable for substrates sensitive to strong Brønsted acids like TFA.[5]
Materials:
-
Boc-protected starting material
-
Anhydrous Dichloromethane (DCM)
-
2,6-lutidine
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Methanol (for quenching)
Step-by-Step Protocol:
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Base Addition: Add 2,6-lutidine (1.5–2.0 equivalents). Cool the solution to 0 °C.[5]
-
TMSOTf Addition: Add TMSOTf (1.5–2.0 equivalents) dropwise to the cooled solution.[5]
-
Reaction: Stir at 0 °C and allow to warm to room temperature. Monitor progress by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction by adding methanol. Dilute the mixture with DCM or ethyl acetate and wash with water and saturated aqueous sodium bicarbonate. Dry the organic layer and concentrate under reduced pressure.[5]
Protocol D: Oxalyl Chloride in Methanol
This recently developed method offers a mild and efficient deprotection at room temperature, proceeding through a mechanism that is distinct from simple in-situ HCl generation.[11][12]
Materials:
-
Boc-protected starting material
-
Methanol (MeOH)
-
Oxalyl chloride
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting material (1 equiv.) in methanol.[12]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) directly to the solution at room temperature. A slight exotherm may be observed.[12]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[11][12]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt. Further purification may be achieved by recrystallization or chromatography.
Chapter 4: Process Control and Validation
Rigorous monitoring and validation are essential to ensure complete deprotection and high product purity.[13]
Sources
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Application Notes and Protocols for Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the safe and effective handling, storage, and use of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (CAS No: 885270-23-5). Primarily utilized as a building block in medicinal chemistry and drug development, the unique bifunctional nature of this compound, featuring a strongly basic carbamimidoyl (amidine) group and an acid-labile tert-butoxycarbonyl (Boc) protecting group, necessitates specific protocols to ensure its integrity and the safety of laboratory personnel. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Moieties
This compound is a synthetic intermediate of significant interest in the synthesis of targeted therapeutics, particularly enzyme inhibitors.[1] Its utility stems from the piperidine scaffold, a common motif in pharmaceuticals, functionalized with two key groups that dictate its reactivity and handling:
-
The Carbamimidoyl (Amidine) Group: This functional group, R-C(=NH)NH₂, is a strong organic base. Protonation occurs on the sp²-hybridized imino nitrogen, forming a resonance-stabilized amidinium ion.[2][3] This high basicity (pKa typically around 12) makes the molecule highly susceptible to salt formation with acids and influences its nucleophilic character.[4]
-
The Tert-butoxycarbonyl (Boc) Group: This is a widely used protecting group for amines. Its critical feature is its stability to basic conditions, nucleophiles, and catalytic hydrogenation, but its facile cleavage under acidic conditions.[5][6][7] This acid lability is the cornerstone of its use in multi-step synthesis, allowing for selective deprotection.
The coexistence of a strongly basic group and an acid-sensitive protecting group in one molecule demands a carefully controlled chemical environment to prevent unintended reactions, such as premature deprotection or undesired side reactions.
Compound Identification and Properties
A clear summary of the compound's properties is essential for safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | Key Organics[5] |
| Synonyms | 1-Boc-4-Amidinopiperidine, 1-Boc-4-piperidinamidine | ECHEMI[8] |
| CAS Number | 885270-23-5 | Key Organics[5] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | Key Organics[5] |
| Molecular Weight | 227.31 g/mol | Key Organics[5] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Topological Polar Surface Area | 79.4 Ų | ECHEMI[8] |
Hazard Identification and Safety Precautions
As identified in the Safety Data Sheet (SDS), this compound presents several hazards that must be mitigated through proper personal protective equipment (PPE) and handling techniques.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The rationale is to prevent exposure via all potential routes: inhalation, ingestion, and dermal contact.
-
Eye Protection: Chemical splash goggles that meet NIOSH (US) or EN 166 (EU) standards are required.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) satisfying EU Directive 89/686/EEC and the EN 374 standard.[5] Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.[9]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
Engineering Controls
-
Ventilation: Always handle this substance in a well-ventilated area, preferably a fume cupboard.[5]
-
Safety Stations: An eye-wash station and a safety shower must be readily accessible in the immediate work area.[5]
Chemical Stability and Reactivity Profile
Understanding the compound's reactivity is key to preventing accidents and ensuring the success of experiments. The stability is dictated by the interplay between the two primary functional groups.
The Acid-Labile Boc Group
The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The mechanism involves protonation of the carbonyl oxygen, which facilitates the departure of the highly stable tert-butyl cation. This cation can then be quenched by scavengers or eliminate a proton to form isobutene gas.[6]
Causality Insight: The recommendation to avoid strong acids during storage and handling is a direct consequence of this lability. Accidental exposure to acidic conditions will lead to the removal of the Boc group, yielding 4-carbamimidoylpiperidine, a different chemical entity with altered reactivity and physical properties.
The Basic Amidine Group
Amidines are among the strongest organic bases.[3] The high basicity is due to the delocalization of the positive charge in the protonated amidinium ion.
Causality Insight: This basicity means the compound will react readily with acids to form salts. While this can be a desired outcome in some synthetic steps (e.g., forming a hydrochloride salt for purification), accidental contact with acids will neutralize the free base. Furthermore, its basic nature dictates that it should be stored away from strong bases, which could potentially catalyze decomposition pathways, although the Boc group itself is generally base-stable.[5][12]
Incompatibilities to Avoid
Based on the reactivity profile, the following substances must be avoided:
-
Strong Acids: Causes cleavage of the Boc protecting group.[5][10]
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[5]
-
Strong Bases: While the Boc group is stable, strong bases should be avoided to prevent unforeseen side reactions.[5]
-
Reducing Agents: Avoid contact with strong reducing agents.[5]
Protocols for Handling and Storage
Protocol for Receiving and Initial Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area.[5][13] The storage location should be away from direct sunlight and heat sources.[5]
-
Inert Atmosphere (Best Practice): For long-term storage, consider placing the tightly sealed container inside a desiccator or a nitrogen-purged glove box to protect it from atmospheric moisture and carbon dioxide.
Protocol for Weighing and Solution Preparation
This workflow is designed to minimize exposure and maintain compound integrity.
Caption: Key parameters for optimal compound storage.
Spill and Disposal Procedures
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Contain: For a small solid spill, carefully sweep it up with a brush and dustpan. Avoid generating dust. For a liquid spill, cover with an inert absorbent material like sand or vermiculite. [5]4. Collect: Place the contained material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [5]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general trash.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Semantic Scholar. Functionality of amidines and amidrazones. Retrieved from [Link]
-
YouTube. (2021-09-01). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019-06-13). Hydrolysis of an amidine derivative under acidic conditions. Retrieved from [Link]
-
Allen Press. Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. WO2013186229A1 - Tnf -alpha modulating benzimidazoles.
-
Master Organic Chemistry. (2019-10-07). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2024-11-13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2016-09-09). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. Hydrogen-bonding behavior of amidines in helical structure. Retrieved from [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Wikipedia. Amide. Retrieved from [Link]
-
Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]
-
Wikipedia. Amidine. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018-12-27). Why are amidines more basic than amines?. Retrieved from [Link]
-
ResearchGate. The Chemistry of the Amidines. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Utilization of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Role of Rigid Scaffolds in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[5][6]
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the incorporation of rigid scaffolds like piperidine rings.[2][7] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and metabolic stability.[2] The piperidine motif, a privileged structure in medicinal chemistry, offers a robust and synthetically tractable platform for introducing this rigidity.[8]
This guide focuses on the application of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate as a versatile building block in the synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, while the carbamimidoyl (amidine) group presents a unique functional handle. Although the specific role of the amidine in a given PROTAC will depend on the overall design—it could potentially act as a warhead binding to a specific protein of interest or as a key interaction point within the ternary complex—this document will provide a comprehensive framework for its incorporation as a rigid linker component.
II. The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[1][2] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a transient ternary complex.[2][8]
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the POI, allowing for the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]
-
Recycling: The PROTAC molecule is released after ubiquitination and can catalytically induce the degradation of multiple POI molecules.[2]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
III. Synthetic Strategy: Incorporating this compound into a PROTAC Scaffold
The modular nature of PROTACs allows for a convergent synthetic approach, where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled together.[6] The following protocol outlines a general strategy for incorporating this compound as a central linker component. This protocol assumes the carbamimidoyl group is a stable part of the linker, and provides a free amine on the piperidine ring (after deprotection) for coupling.
A. Overall Synthetic Workflow
The synthesis can be envisioned as a three-stage process:
-
Functionalization of the Piperidine Linker: Modification of the carbamimidoyl group, if necessary, to introduce a reactive handle for coupling to either the warhead or the E3 ligase ligand.
-
Coupling to the First Component (Warhead or E3 Ligase Ligand): Formation of a stable bond (e.g., amide) between the functionalized piperidine linker and one of the binding moieties.
-
Deprotection and Coupling to the Second Component: Removal of the Boc protecting group from the piperidine nitrogen, followed by coupling to the second binding moiety to complete the PROTAC synthesis.
Figure 2: A generalized workflow for PROTAC synthesis using the piperidine building block.
B. Detailed Experimental Protocol: A Hypothetical Synthesis
This protocol describes the synthesis of a hypothetical PROTAC where the piperidine linker is coupled to a carboxylic acid-containing warhead and an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN recruitment).
Materials and Reagents:
-
This compound
-
Warhead with a terminal carboxylic acid
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography, preparative HPLC)
Step 1: Coupling of the Piperidine Linker to the Warhead
Causality: This step forms an amide bond between the warhead and the piperidine linker. HATU is a common peptide coupling reagent that activates the carboxylic acid of the warhead for nucleophilic attack by an amine. DIPEA is a non-nucleophilic base used to neutralize the resulting acid.
-
To a solution of the warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the warhead-linker conjugate.
Step 2: Boc Deprotection
Causality: The Boc protecting group is acid-labile and can be efficiently removed using TFA to expose the secondary amine on the piperidine ring for the next coupling step.
-
Dissolve the warhead-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Coupling to the E3 Ligase Ligand
Causality: This final coupling step forms the complete PROTAC molecule. The reaction conditions are similar to the first coupling step.
-
To a solution of the amine salt from Step 2 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product with a purity of >95%.
C. Characterization of the Final PROTAC
Trustworthiness: Rigorous characterization is essential to confirm the identity and purity of the synthesized PROTAC.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight and purity of the final compound. | A single peak in the chromatogram with the expected mass-to-charge ratio. |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify all protons and carbons. | Spectra consistent with the proposed structure of the final PROTAC. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. | A measured mass that is within a few ppm of the calculated exact mass. |
IV. Biological Evaluation of the Synthesized PROTAC
A series of in vitro assays are necessary to validate the biological activity of the newly synthesized PROTAC.
A. Biochemical and Biophysical Assays
These assays confirm the binding of the PROTAC to its intended targets.
| Assay | Purpose | Protocol Outline |
| Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | To measure the binding affinity (KD) of the PROTAC to the POI and the E3 ligase independently. | Immobilize the protein on a sensor chip (SPR) or place it in the sample cell (ITC) and titrate with increasing concentrations of the PROTAC. |
| Ternary Complex Formation Assays (e.g., TR-FRET) | To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex. | Use fluorescently labeled antibodies or tags on the POI and E3 ligase. A FRET signal is generated when the two proteins are brought into proximity by the PROTAC. |
B. Cellular Assays
These assays evaluate the ability of the PROTAC to induce degradation of the target protein in a cellular context.
Protocol: Western Blotting for Target Protein Degradation
Causality: This is the most direct method to measure the reduction in the levels of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the POI) and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Causality: To assess the downstream functional consequence of POI degradation, such as inhibition of cancer cell proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response range of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the expected phenotype (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence and plot the signal against the PROTAC concentration to determine the IC₅₀ value.
Figure 3: A typical experimental workflow for the biological evaluation of a novel PROTAC.
V. Conclusion and Future Perspectives
The modular design of PROTACs offers immense opportunities for therapeutic innovation. Rigid linkers, such as those derived from piperidine, are valuable tools for optimizing the pharmacological properties of these molecules. This compound represents a promising, albeit underexplored, building block for the synthesis of novel PROTACs. The protocols and workflows outlined in this guide provide a robust framework for its incorporation into a PROTAC scaffold and the subsequent biological evaluation of the resulting molecule. Further research into the specific interactions of the carbamimidoyl group may reveal its potential as a novel warhead or a key pharmacophore for enhancing ternary complex stability, thereby expanding the arsenal of tools available for targeted protein degradation.
VI. References
-
Sakamoto, K. M., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
-
Toure, M., & Crews, C. M. (2016). Small molecules that hijack the ubiquitin-proteasome system to target protein degradation. Angewandte Chemie International Edition, 55(52), 1966-1973.
-
Churcher, I. (2018). Protac-induced protein degradation in drug discovery: a medicinal chemist's perspective. Journal of Medicinal Chemistry, 61(2), 444-452.
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521.
-
Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617.
-
Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
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Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: a new therapeutic strategy. ChemBioChem, 9(1), 71-75.
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Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101-114.
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Sun, X., Wang, J., Yao, X., Zheng, W., & Rao, Y. (2019). A chemical probe that selectively degrades AURKA. Angewandte Chemie International Edition, 58(32), 10986-10990.
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Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
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Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 381-390.
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Wurz, R. P., et al. (2018). A "click" chemistry-based approach to the rapid synthesis of a library of proteolysis targeting chimeras (PROTACs). Journal of Medicinal Chemistry, 61(4), 1704-1718.
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(36), 23555-23563.
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Bond, M. J., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: a new modality for oral therapeutics. Journal of Medicinal Chemistry, 64(1), 10-24.
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Edmondson, S. D., et al. (2019). Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads. ACS Medicinal Chemistry Letters, 10(11), 1547-1552.
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Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras as therapeutics and tools for biological discovery. Cell, 181(1), 102-114.
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Khan, S., et al. (2020). A comprehensive overview of proteolysis-targeting chimeras (PROTACs). Molecular Biomedicine, 1(1), 1-22.
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Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Chemical Reviews, 119(14), 8667-8711.
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Mares, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(8), 869-881.
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Schapira, M., et al. (2019). The PROTAC DB: a database of PROTACs and their related pharmacology. Nucleic Acids Research, 47(D1), D1111-D1117.
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An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 75, 103767.
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Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
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Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
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Smith, I. E., & Crews, C. M. (2022). The new frontier of targeted protein degradation: tackling the undruggable proteome. Current Opinion in Chemical Biology, 71, 102213.
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Industrial Production Methods for Boc-Protected Piperidines: A Senior Application Scientist's Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in over twenty classes of pharmaceuticals and a vast number of FDA-approved drugs.[1][2][3] Its saturated, three-dimensional structure is a privileged scaffold, offering desirable physicochemical properties for drug candidates. Protecting the piperidine nitrogen is crucial for controlled, sequential synthesis, and the tert-butoxycarbonyl (Boc) group is favored in industrial settings for its stability and facile removal under mild acidic conditions.[4] This guide provides an in-depth analysis of industrially viable methods for producing Boc-protected piperidines, focusing on the causality behind methodological choices, process safety, and scalability. Detailed protocols and comparative data are presented to aid researchers and process chemists in selecting and implementing the most suitable synthetic strategy.
The Strategic Importance of Boc-Protected Piperidines
The conversion of flat, aromatic pyridines into sp³-rich, saturated piperidines is a key value-adding transformation in pharmaceutical manufacturing.[5] The Boc protecting group serves two primary functions in this context:
-
Deactivation and Control: It temporarily masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions during subsequent functionalization of the piperidine ring or other parts of the molecule.
-
Solubility Modification: The lipophilic nature of the Boc group often improves the solubility of intermediates in common organic solvents, simplifying reaction work-ups and purification.
The selection of a synthetic route on an industrial scale is a multi-parameter decision, balancing cost, atom economy, safety, and throughput. This document outlines the three most prevalent strategies for manufacturing Boc-protected piperidines.
Primary Synthetic Strategy: Catalytic Hydrogenation of Pyridine Precursors
The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[6] This approach involves the saturation of the aromatic ring with three equivalents of hydrogen, a thermodynamically favorable but kinetically challenging process due to the high resonance stability of the pyridine ring.[5]
The Rationale Behind Catalyst and Condition Selection
Overcoming the aromaticity of pyridines requires robust catalytic systems and often, elevated pressure and temperature.
-
Heterogeneous Catalysts: These are the workhorses of industrial hydrogenation due to their ease of separation (filtration) from the reaction mixture, reusability, and generally lower cost.
-
Palladium on Carbon (Pd/C): Often used for the hydrogenation of pyridinecarbonitriles, where it can selectively reduce the nitrile group first, followed by the ring under different conditions.[7]
-
Platinum Group Metals (Pt, Rh): Highly effective for ring saturation. Rhodium-on-carbon, in particular, has shown excellent activity for pyridine hydrogenation even at ambient temperatures.[8][9]
-
Molybdenum Disulfide (MoS₂): A less expensive, non-precious metal catalyst commonly employed in large-scale industrial production.[6]
-
-
Homogeneous Catalysts: While offering high selectivity under mild conditions, their separation from the product can be challenging on a large scale.[6] Recent breakthroughs with Iridium(III) complexes have shown remarkable tolerance for sensitive functional groups (nitro, bromo, azido), allowing for the late-stage hydrogenation of complex molecules without the need for extensive protecting group strategies.[5] This is a significant advantage in drug development.[5]
General Workflow for Hydrogenation and Boc Protection
The process is typically a two-step sequence: ring saturation followed by N-protection.
Caption: Industrial workflow for N-Boc-piperidine synthesis via hydrogenation.
Protocol 1: Industrial Scale Synthesis of N-Boc-piperidine via Catalytic Hydrogenation
Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be performed by trained personnel in a specialized high-pressure reactor within a properly ventilated area.
-
Reactor Preparation: Charge a high-pressure stainless-steel autoclave with pyridine (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or acetic acid). Acetic acid can enhance the reaction rate but requires a more robust reactor.
-
Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the heterogeneous catalyst (e.g., 5% Rh/C, 1-5 mol%).
-
Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-70 bar).[6] Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-80°C), if required.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with the solvent. Filter the mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry in the air as it may be pyrophoric. [6] Quench the filter cake immediately with water.
-
Boc Protection: Transfer the filtrate containing the crude piperidine to a separate reaction vessel. Cool the solution to 0-10°C. Add a base (e.g., triethylamine or NaOH solution) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Reaction and Isolation: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS). Concentrate the mixture under reduced pressure. Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude N-Boc-piperidine by vacuum distillation or crystallization.
Alternative Strategy: Synthesis from Piperidone Intermediates
This route is exceptionally valuable for producing C4-substituted piperidines, which are common motifs in drug molecules. The commercially available 4-piperidone or its N-protected variants serve as versatile starting points.
Rationale and Applications
Starting from a ketone allows for a wide range of well-established chemical transformations to introduce functionality.
-
Reduction: Simple reduction of the ketone with agents like sodium borohydride (NaBH₄) yields 4-hydroxypiperidines.[10]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent produces 4-aminopiperidines.[11]
-
Wittig and Grignard Reactions: These allow for the introduction of carbon-based substituents at the C4 position.
Caption: Synthesis of C4-substituted Boc-piperidines from 4-piperidone.
Protocol 2: Synthesis of N-Boc-4-hydroxypiperidine
This protocol is adapted from a patented industrial method.[10]
-
Free-Basing (if starting from salt): Dissolve 4-piperidone hydrochloride hydrate (1.0 equiv) in water. Cool the solution and basify by introducing ammonia gas or adding aqueous NaOH until the solution is alkaline. Extract the free 4-piperidone into an organic solvent like toluene or dichloromethane. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain crude 4-piperidone.
-
Reduction: Dissolve the crude 4-piperidone in methanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, ~1.0 equiv) portion-wise, maintaining the temperature below 20°C. After the addition is complete, allow the reaction to stir for a few hours at room temperature.
-
Work-up of Alcohol: Concentrate the reaction mixture. Carefully add dilute hydrochloric acid to adjust the pH to ~7-8 and quench excess borohydride. Extract the resulting 4-hydroxypiperidine with dichloromethane. Dry and concentrate the organic phase to yield the crude alcohol.
-
Boc Protection: Dissolve the crude 4-hydroxypiperidine in a suitable solvent (e.g., methanol). Add potassium carbonate (K₂CO₃, ~1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).[10]
-
Reaction and Purification: Stir the reaction at room temperature or slightly elevated temperature (e.g., 30°C) for 6-8 hours.[10] Filter off the inorganic solids. Concentrate the filtrate until it becomes a thick oil or solid. Add a non-polar solvent like petroleum ether or hexane to precipitate/crystallize the product.[10] Filter the solid and dry under vacuum to obtain N-Boc-4-hydroxypiperidine as a white crystalline product.
Direct Boc Protection of Available Piperidines
For unsubstituted or readily available substituted piperidines, the most straightforward and often most economical industrial method is direct N-Boc protection.
Protocol 3: General Procedure for N-Boc Protection
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting piperidine (1.0 equiv) in a solvent such as dichloromethane (DCM), ethyl acetate, or a biphasic system with water.
-
Base Addition: Add a base (1.5-2.0 equiv) such as triethylamine for organic solvents, or sodium carbonate/hydroxide for aqueous systems.
-
Boc₂O Addition: Cool the mixture to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 equiv) in the same solvent.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours until completion is confirmed by an appropriate analytical method (e.g., GC or LC-MS).[12]
-
Work-up and Isolation: Perform an aqueous wash to remove the base and salts. For example, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.[13]
-
Purification: If necessary, purify further by vacuum distillation (for liquids) or crystallization (for solids).
Comparative Analysis and Industrial Considerations
The optimal synthetic route depends heavily on the target molecule and available starting materials.
| Parameter | Method 1: Hydrogenation | Method 2: From Piperidone | Method 3: Direct Protection |
| Starting Material | Substituted Pyridines | 4-Piperidone or derivatives | Substituted Piperidines |
| Key Advantage | High atom economy; creates the core ring | High versatility for C4-substitution | Simplicity, high yield, mild conditions |
| Key Disadvantage | High pressure/temp; specialized equipment; catalyst cost & safety | Longer route; may generate more waste | Dependent on the commercial availability of the starting piperidine |
| Industrial Suitability | Excellent for large-scale production of core piperidines | Excellent for producing complex, functionalized piperidines | Excellent when the required piperidine is a commodity chemical |
| Primary Safety Concern | High-pressure H₂; pyrophoric catalysts | Handling of reactive intermediates (e.g., Grignard reagents) | Handling of corrosive bases/acids during workup |
Process Safety in Industrial Hydrogenation
Industrial hydrogenation units require stringent safety protocols.
-
Prevention of Explosive Mixtures: The primary safety basis is preventing the formation of explosive hydrogen/air mixtures and avoiding all sources of ignition.
-
Inerting: Reactors must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen and after the reaction is complete.
-
Catalyst Handling: Spent catalysts, particularly Pd/C and Raney Nickel, are highly pyrophoric when exposed to air after being used in a hydrogen atmosphere. They must be kept wet with solvent or water at all times during filtration and handling.
-
Pyridine Handling: Pyridine is a flammable, toxic liquid with a pungent odor.[14] It is a skin and respiratory irritant and must be handled in well-ventilated areas or fume hoods using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[15][16]
Conclusion
The industrial synthesis of Boc-protected piperidines is a mature field with several robust and scalable methods. The catalytic hydrogenation of pyridines remains a premier choice for producing the fundamental piperidine core due to its efficiency and atom economy, with modern catalysts offering unprecedented functional group tolerance. For creating diverse libraries of drug candidates with specific substitutions, syntheses starting from piperidones offer unmatched versatility. Finally, direct Boc protection is the most practical route when the target piperidine is readily available. A thorough evaluation of cost, safety, scalability, and the specific structural requirements of the final product is essential for selecting the optimal manufacturing process.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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MDPI AG. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015).
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015).
- CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013).
- CN107805218B - Method for preparing 4-Boc-aminopiperidine. (2020).
-
Kattel, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (2015).
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Török, B., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
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Request PDF. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
- CN108033931A - A kind of synthetic method of N-Boc piperazines. (2018).
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FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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University of Washington. (n.d.). Pyridine Safety Data Sheet. University of Washington. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Boc-Protected Piperidines
Welcome to the technical support center for the purification of Boc-protected piperidines. As crucial building blocks in modern drug discovery and medicinal chemistry, the purity of these intermediates is paramount to ensure the reliability of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredients (APIs).[1] However, their unique physicochemical properties often present significant purification challenges.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities. We will delve into the causality behind experimental choices, offering robust protocols and workflows to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-protected piperidines so challenging to purify?
The purification difficulties arise from a combination of three core properties:
-
Residual Basicity: The piperidine nitrogen, although protected by the bulky tert-butyloxycarbonyl (Boc) group, can still exhibit sufficient basicity to interact with acidic stationary phases like silica gel. This interaction is a primary cause of peak tailing and poor separation during column chromatography.[2]
-
Moderate Polarity: Boc-protected piperidines often have intermediate polarity, making them highly soluble in a wide range of organic solvents. This can make precipitation or crystallization difficult, as they may remain as oils even after solvent removal.[3]
-
Acid Lability of the Boc Group: The Boc group is notoriously sensitive to acidic conditions.[4] Exposure to strong acids, or even prolonged contact with acidic media like standard silica gel, can lead to premature deprotection, generating the free piperidine as a significant impurity.[4][5]
Q2: What are the most common impurities I should expect?
Impurities can generally be classified into three categories: process-related, degradation products, and enantiomeric impurities.[6]
| Impurity Type | Common Examples | Potential Source | Recommended Detection Method |
| Process-Related | Unreacted starting materials, residual reagents, Di-Boc-piperidine, N-Oxides.[6][7] | Incomplete reaction, over-reaction, or side reactions during synthesis.[6] | HPLC, LC-MS, GC-MS.[6][8] |
| Degradation Products | De-protected piperidine (free amine). | Exposure to acidic conditions during work-up or chromatography.[4] | HPLC, LC-MS.[4][6] |
| Enantiomeric Impurity | The undesired (R)- or (S)-enantiomer. | Arises in chiral syntheses from the starting material or racemization.[1][6] | Chiral HPLC.[1][6] |
Q3: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach is always recommended for comprehensive purity analysis.[][]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying chemical purity and detecting non-volatile impurities.[8] Due to the weak UV absorbance of many simple piperidines, derivatization may be necessary for sensitive detection.[1]
-
Chiral HPLC: Essential for determining enantiomeric purity, which is critical for APIs.[1][6]
-
Gas Chromatography (GC) & GC-MS: Excellent for analyzing volatile impurities, such as residual solvents from the synthesis or purification process.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without requiring reference standards for every impurity.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks by providing molecular weight information.[4][6]
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My Boc-protected piperidine is streaking badly on my silica gel column, resulting in poor separation and mixed fractions.
-
Possible Causes:
-
Acid-Base Interaction: The primary cause is the interaction between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, causing significant peak tailing.[2]
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to effectively displace the compound from the silica or may not be optimized for separating the target compound from impurities.
-
Column Overload: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping peaks.
-
-
Solutions & Scientific Rationale:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel, preventing the unwanted interaction.
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Hexanes/Ethyl Acetate). TEA is a volatile base that competes with your compound for binding to the acidic silanol groups, allowing your Boc-piperidine to elute symmetrically.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 1-5% of a 7N NH3/MeOH solution in DCM) is highly effective.
-
-
Optimize Your Mobile Phase: Before running a column, always develop a method using Thin-Layer Chromatography (TLC). Test various solvent systems, incorporating the basic modifier, to find conditions that give a retention factor (Rf) of ~0.25-0.35 for your target compound and good separation from impurities.
-
Reduce Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel used for the column.
-
Problem 2: My yield is significantly lower than expected after chromatography, and I see a new, more polar spot on my TLC plates.
-
Possible Cause:
-
On-Column Deprotection: You are likely losing the Boc protecting group due to the acidity of the silica gel.[4] The resulting free piperidine is much more polar and may either stick irreversibly to the column or elute much later, contaminating other fractions.
-
-
Solutions & Scientific Rationale:
-
Use a Basic Modifier: As with streaking, adding TEA or ammonia to your eluent is critical. By neutralizing the silica, you minimize the acidic environment that catalyzes Boc cleavage.[4]
-
Use Deactivated Silica: If the problem persists, consider using commercially available deactivated (neutral) silica gel or alumina for your chromatography.
-
Alternative Purification Methods: If your compound is extremely acid-sensitive, avoid silica gel chromatography altogether. Consider the alternatives below.
-
Problem 3: My purified product is a persistent oil that won't crystallize, making it difficult to handle and dry completely.
-
Possible Causes:
-
Residual Impurities: Even small amounts of impurities can significantly inhibit crystallization by disrupting the crystal lattice formation, often leading to oils or low-melting solids.[3]
-
Residual Solvents: Trapped solvent molecules can also prevent solidification. Ensure the product is dried thoroughly under a high vacuum.
-
Inherent Properties: Some Boc-protected piperidines have low melting points and naturally exist as oils or waxy solids at room temperature.[3]
-
-
Solutions & Scientific Rationale:
-
Re-purify: Analyze a sample of the oil by HPLC or NMR to assess its purity. If impurities are present, a second purification pass using an optimized chromatography method may be necessary.
-
Acid-Base Extraction: This classical technique is highly effective for separating basic compounds like Boc-piperidines from neutral or acidic impurities. See the detailed protocol below.[11]
-
Induce Crystallization:
-
Solvent Trituration: Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane) and then slowly add a non-polar solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy.[12] Let it stand, or cool it, to allow crystals to form.
-
Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[13]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
-
-
Key Purification Protocols & Workflows
Workflow: Choosing the Right Purification Strategy
The following diagram outlines a decision-making process for purifying a crude Boc-protected piperidine.
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- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Welcome to the dedicated technical support guide for the Boc deprotection of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. This molecule presents a unique set of challenges due to the presence of the highly basic carbamimidoyl (amidine) group alongside the acid-labile Boc protecting group. This guide is structured to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize this critical transformation effectively.
Section 1: Core Principles & Mechanistic Insights
The deprotection of a tert-butyl carbamate (Boc) group is a classic acid-catalyzed hydrolysis.[1] The reaction proceeds via protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing the free amine and carbon dioxide.[2]
For this specific substrate, the reaction yields piperidine-4-carboxamidine as a salt of the acid used (e.g., dihydrochloride or bis-trifluoroacetate). The high basicity of the amidine group ensures it is protonated throughout the process, rendering the final product highly polar and water-soluble. Understanding this is crucial for planning the work-up and purification stages.
Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction pathway.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
Q1: My reaction is incomplete. LC-MS analysis shows significant starting material even after several hours. What's wrong?
-
Likely Cause: Insufficient acid strength or concentration. The Boc group requires a sufficiently acidic environment to be cleaved efficiently. Dilute acid conditions may lead to very slow or stalled reactions.[3][4]
-
Recommended Solutions:
-
Increase Acid Concentration: If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), increase the TFA concentration from a lower value (e.g., 20%) to 50% or even 95% (v/v).[3]
-
Switch to a Stronger System: 4M HCl in 1,4-dioxane is a highly effective and common reagent for Boc deprotection and often drives reactions to completion quickly.[5][6]
-
Increase Reaction Time/Temperature: While most deprotections are rapid at room temperature, allowing the reaction to stir longer (monitor by TLC or LC-MS) or warming gently (e.g., to 40 °C) can help push a sluggish reaction to completion.
-
Q2: My mass spectrum shows my desired product, but also a significant peak at [M+56]. What is this side product and how can I prevent it?
-
Likely Cause: This mass increase corresponds to tert-butylation. The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate any available nucleophile.[3][7] While the protonated amidine is not nucleophilic, trace impurities or other functional groups in more complex derivatives can be susceptible.
-
Recommended Solutions:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Triisopropylsilane (TIS, 2.5-5% v/v) is a very common and effective choice.[3] Water can also act as a scavenger, though TIS is generally more efficient in organic solvents.
-
Run the Reaction at a Lower Temperature: Cooling the reaction to 0 °C can sometimes minimize side reactions by reducing the rate of alkylation relative to the rate of deprotection.
-
Q3: My work-up is problematic. After neutralizing the reaction with aqueous base (e.g., NaHCO₃), I can't extract my product into an organic solvent. Where did it go?
-
Likely Cause: The product, piperidine-4-carboxamidine, is a strong base that exists as a dicationic salt in acidic solution. Even after neutralization, the free base is extremely polar and highly water-soluble, making extraction into common organic solvents like DCM or ethyl acetate very inefficient.[8][9]
-
Recommended Solution: Avoid Aqueous Work-up.
-
The standard and most effective procedure is to remove the reaction solvent and excess acid under reduced pressure (rotoevaporation).[8]
-
To remove residual acid (especially TFA), perform several co-evaporations by adding a solvent like toluene or DCM and removing it under vacuum.[3]
-
The resulting crude solid or oil is the product salt, which can then be purified directly.
-
Q4: I can't purify my product. It streaks badly on my silica gel column or remains at the baseline.
-
Likely Cause: The product is a highly polar salt. It will interact very strongly and often irreversibly with the acidic silanol groups on a standard silica gel column.
-
Recommended Solutions:
-
Trituration/Recrystallization: This is often the simplest and most effective method. Suspend the crude salt in a non-polar organic solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or cold acetonitrile). Stir vigorously, then collect the purified solid product by filtration. This washes away less polar, organic-soluble impurities.[10]
-
Strong Cation Exchange (SCX) Chromatography: This is an ideal technique for purifying basic compounds. Dissolve the crude material in a suitable solvent (e.g., methanol) and load it onto an SCX column. Wash the column with the loading solvent (e.g., methanol) to remove neutral impurities. Elute the desired product using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[10]
-
Reversed-Phase Chromatography (RP-HPLC): This can be challenging due to the high polarity causing poor retention.[11] If required, use a mobile phase with a low pH (e.g., 0.1% TFA in water/acetonitrile) and a column designed for polar analytes (e.g., "AQ-type" or polar-embedded).[11][12]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which acidic condition is superior: TFA in DCM or 4M HCl in Dioxane? A: Both are highly effective, but the choice depends on the subsequent steps and desired salt form.
-
TFA/DCM: Very common, especially in peptide synthesis. TFA is volatile and easily removed. However, the resulting trifluoroacetate salt can sometimes be oily and non-crystalline.
-
4M HCl/Dioxane: Often preferred in small molecule synthesis. It frequently yields a crystalline hydrochloride salt that is easier to handle, purify by trituration, and store.[5] The removal of dioxane requires a good vacuum system. This method has shown excellent selectivity for N-Boc deprotection in the presence of other acid-sensitive groups like tert-butyl esters.[5]
Q: Do I always need a scavenger? A: Not always, but it is a highly recommended precaution. For a simple deprotection of this specific substrate where no other sensitive nucleophiles are present, you may obtain a clean product without one. However, using a small amount of scavenger like TIS is a robust practice that prevents potential issues with tert-butylation, especially if the reaction is run at higher concentrations or for extended times.[3]
Q: How should I handle and store the final product salt? A: The final product, as a hydrochloride or trifluoroacetate salt, is likely to be hygroscopic (readily absorbs moisture from the air). After purification and drying thoroughly under high vacuum, it should be stored in a tightly sealed container in a desiccator to prevent degradation.
Section 4: Optimized Experimental Protocols
The following are field-proven, step-by-step protocols for the deprotection reaction.
Protocol A: Deprotection using 4M HCl in 1,4-Dioxane
This method is often preferred for its clean conversion and the formation of a manageable hydrochloride salt.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 eq).
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. A precipitate of the product salt may form during the reaction.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: Add diethyl ether or ethyl acetate to the crude residue. Stir or sonicate the suspension to break up any solids. Collect the white solid product by vacuum filtration, wash with additional ether, and dry under high vacuum to yield piperidine-4-carboxamidine dihydrochloride.
Protocol B: Deprotection using TFA in DCM with a Scavenger
This is a robust method, particularly when side-reaction prevention is critical.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (to a concentration of ~0.1-0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v of the total final volume).
-
Reagent Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add toluene (equal to the initial DCM volume) and co-evaporate to dryness. Repeat the toluene co-evaporation two more times to ensure complete removal of residual TFA.[3]
-
Purification: Purify the resulting crude oil or solid by trituration with diethyl ether or by SCX chromatography as described in the troubleshooting section.
Data Summary: Comparison of Protocols
| Parameter | Protocol A (HCl/Dioxane) | Protocol B (TFA/DCM) |
| Primary Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |
| Solvent | 1,4-Dioxane | Dichloromethane (DCM) |
| Typical Time | 1-3 hours | 1-2 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Work-up | Direct evaporation | Evaporation with toluene co-evaporation |
| Product Form | Dihydrochloride salt (often crystalline) | Bis-trifluoroacetate salt (often an oil) |
| Pros | Cleaner salt form, easy handling.[5] | Fast, highly volatile reagents. |
| Cons | Dioxane requires a good vacuum to remove. | TFA is highly corrosive; product can be oily. |
Section 5: Troubleshooting Workflow
Use this decision tree to navigate common experimental challenges.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this crucial building block. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method is the Pinner reaction, starting from tert-butyl 4-cyanopiperidine-1-carboxylate. This reaction typically proceeds in two main stages: the formation of an intermediate Pinner salt (an ethyl imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride salt.
Q2: I'm seeing a significant amount of a by-product with a similar polarity to my product. What could it be?
A common by-product in this synthesis is the corresponding amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate . This arises from the hydrolysis of the intermediate Pinner salt or the final amidine product if water is present in the reaction mixture.
Q3: My reaction is stalling, and I'm recovering a lot of my starting nitrile. What are the likely causes?
Incomplete conversion is often due to several factors:
-
Insufficient acid catalyst: Anhydrous HCl is crucial for the activation of the nitrile.
-
Low reaction temperature: While low temperatures are necessary to prevent by-product formation, the initial formation of the Pinner salt may require a certain temperature threshold to proceed at a reasonable rate.
-
Poor quality reagents or solvents: The presence of moisture can deactivate the acid catalyst and lead to hydrolysis by-products.
Q4: Is dimerization of the final amidine product a concern?
While amidines, in general, can form dimers, significant dimerization of this compound under typical Pinner reaction and workup conditions is not a commonly reported issue in the literature. The Boc-protecting group may offer some steric hindrance that disfavors dimerization. However, it is a possibility to consider if you observe unexpected higher molecular weight species in your mass spectrometry analysis.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems, their root causes, and actionable troubleshooting steps.
Problem 1: Low Yield of the Desired Amidine and Formation of Amide By-product
Symptoms:
-
TLC analysis shows a significant spot corresponding to the amide by-product, tert-butyl 4-carbamoylpiperidine-1-carboxylate.
-
NMR of the crude product shows a characteristic singlet for the Boc group and piperidine protons, but the integration of the amidine protons is low, and signals corresponding to an amide are present.
-
Mass spectrometry reveals a peak corresponding to the molecular weight of the amide.
Root Cause Analysis:
The presence of water is the primary culprit for amide formation. Water can react with the highly electrophilic Pinner salt intermediate at a rate competitive with the desired ammonolysis, or it can hydrolyze the final amidine product, especially under acidic conditions.
Workflow for Troubleshooting Amide Formation:
Caption: Troubleshooting workflow for amide by-product formation.
Detailed Corrective Actions:
-
Ensure Rigorously Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous ethanol, freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Prepare the anhydrous HCl in ethanol solution immediately before use by bubbling dry HCl gas through anhydrous ethanol.
-
-
Optimize the Ammonolysis Step:
-
Ensure the ethanolic solution of the Pinner salt is saturated with anhydrous ammonia gas at a low temperature (typically 0°C).
-
Allow the reaction to proceed for a sufficient amount of time at a low temperature before slowly warming to room temperature. This ensures the ammonolysis reaction goes to completion before any potential hydrolysis can occur during workup.
-
Problem 2: Incomplete Reaction and Recovery of Starting Nitrile
Symptoms:
-
TLC analysis shows a prominent spot for the starting material, tert-butyl 4-cyanopiperidine-1-carboxylate.
-
The isolated product yield is low, and the starting material is recovered after workup.
Root Cause Analysis:
This issue typically points to insufficient activation of the nitrile by the acid catalyst or non-optimal reaction conditions for the formation of the Pinner salt.
Workflow for Troubleshooting Incomplete Reaction:
Caption: Troubleshooting workflow for incomplete reaction.
Detailed Corrective Actions:
-
Ensure Potent Acid Catalyst:
-
Prepare a fresh solution of anhydrous HCl in ethanol for each reaction. The concentration of HCl can decrease over time, especially if not stored properly.
-
Ensure the solution is saturated with HCl gas at 0°C.
-
-
Optimize Pinner Salt Formation:
-
While the initial addition of HCl should be at a low temperature, allowing the reaction to stir at room temperature for an extended period (monitoring by TLC) can often drive the formation of the Pinner salt to completion.
-
Quantitative Data Summary: By-product Profile
| Compound | Molecular Formula | Molecular Weight | Common Analytical Signature |
| Desired Product | C₁₁H₂₁N₃O₂ | 227.30 | ¹H NMR: Signals for amidine protons (broad singlets), piperidine ring protons, and a singlet for the Boc group (9H). |
| Amide By-product | C₁₁H₂₀N₂O₃ | 228.29 | ¹H NMR: Absence of amidine protons, presence of amide NH₂ protons (two broad singlets), piperidine protons, and Boc singlet. |
| Starting Nitrile | C₁₁H₁₈N₂O₂ | 210.27 | IR: Strong C≡N stretch around 2240 cm⁻¹. ¹H NMR: Characteristic chemical shifts for the piperidine ring protons. |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride via Pinner Reaction
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry HCl gas
-
Anhydrous Ammonia gas
Procedure:
-
Preparation of Anhydrous HCl in Ethanol: In a flame-dried, two-necked round-bottom flask equipped with a gas inlet tube and a drying tube, cool anhydrous ethanol to 0°C in an ice bath. Bubble dry HCl gas through the ethanol with stirring until saturation is achieved.
-
Pinner Salt Formation: To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol at 0°C, add the freshly prepared saturated solution of HCl in ethanol (3-4 eq). Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight. The formation of a white precipitate (the Pinner salt) may be observed.
-
Ammonolysis: Cool the reaction mixture back to 0°C and bubble anhydrous ammonia gas through the suspension with vigorous stirring until the solution is basic. Seal the flask and continue stirring at room temperature for 24 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether, filter the solid, and wash with more diethyl ether to afford this compound hydrochloride as a white solid.
Protocol 2: Purification of this compound hydrochloride
If the product is contaminated with the amide by-product, recrystallization can be an effective purification method.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Alternative Synthetic Routes
While the Pinner reaction is the most common, other methods for amidine synthesis exist and may be considered if the Pinner reaction proves problematic.
-
Copper-Catalyzed Nucleophilic Addition: This method involves the reaction of the nitrile with an amine in the presence of a copper catalyst, such as CuCl, and a base. This can be a milder alternative to the strongly acidic conditions of the Pinner reaction.[1][2]
-
From Amidoximes: Nitriles can be converted to amidoximes by reaction with hydroxylamine. The amidoxime can then be reduced to the corresponding amidine.[3]
These alternative routes may present their own set of by-products and optimization challenges, which should be carefully considered.
References
- Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. Journal of Organic Chemistry, 27(4), 1255–1258.
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2022). MDPI.
- Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
- Aly, A. A., & El-Shaieb, K. M. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85–138.
- Pinner Reaction. (2025). J&K Scientific.
- 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3. (n.d.). Benchchem.
- Supplementary Inform
- Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
- Amidine synthesis by imidoyl
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Pinner reaction. (n.d.). Wikipedia.
- Anyone who has done amidine synthesis using nitriles and secondary amines? (2023).
- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2013). PMC.
- Pinner Reaction. (n.d.). NROChemistry.
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2019).
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015).
- Process for preparing amidines. (2001).
- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure.
- The chemistry of amidines and imidates. (2017).
- Amidines derived from Pt(IV)-mediated nitrile - Amino alcohol coupling and their Zn(II)-catalyzed conversion into oxazolines. (2004). University of Vienna.
- Chemistry Vignettes: Amide synthesis under acidic conditions. (2014). YouTube.
- The Chemistry of the Amidines. (1945).
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019).
- Synthesis of amidines. (n.d.). Organic Chemistry Portal.
- Functionality of amidines and amidrazones. (2008). Semantic Scholar.
- N-Boc-4-piperidone. (n.d.). Cayman Chemical.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2023).
- tert-Butyl 4-(cyclopropylcarbamoyl)
- tert-Butyl 4-(1H-benzimidazol-2-yl)
- 167262-69-3|tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxyl
- Compound tert-butyl... (n.d.).
Sources
Technical Support Center: Synthesis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical building block. This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting workflows to help you optimize your reaction and achieve consistent, high-yield results.
Introduction: The Challenge of Amidine Synthesis
This compound is a valuable intermediate in medicinal chemistry, frequently used in the development of enzyme inhibitors and other therapeutic agents. The synthesis typically proceeds via the Pinner reaction , a classic and powerful method for converting nitriles into amidines.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a "Pinner salt"), which is subsequently treated with ammonia to yield the desired amidine.[2]
However, the Pinner reaction sequence is notoriously sensitive to reaction conditions. The intermediates are highly reactive and susceptible to side reactions, most commonly hydrolysis, which can drastically reduce the yield of the final product.[3] This guide is structured to address these specific challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield is consistently low, and I'm isolating Tert-butyl 4-alkoxycarbonylpiperidine-1-carboxylate (the ester) as the major byproduct. What is going wrong?
This is the most common failure mode in the Pinner reaction sequence. The formation of the ester byproduct is a direct result of the hydrolysis of the intermediate Pinner salt (the alkyl imidate hydrochloride).[3]
Root Cause: The presence of water in your reaction system. The Pinner salt is highly electrophilic and will readily react with water, which is often a more aggressive nucleophile than ammonia, to form the corresponding ester.
Troubleshooting & Prevention:
-
Absolute Anhydrous Conditions: This is the most critical parameter.[4]
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, dioxane).[1] Ensure they are stored over molecular sieves.
-
Reagents: Use anhydrous alcohol. Commercially available absolute ethanol may still contain trace water; for best results, consider drying it over activated molecular sieves (3Å).
-
Gaseous HCl: The hydrogen chloride must be dry. Pass the gas through a drying tube containing a suitable desiccant (e.g., Drierite® or concentrated sulfuric acid) before bubbling it into your reaction mixture.
-
Glassware: All glassware must be rigorously dried. Flame-dry the apparatus under vacuum or in a stream of dry nitrogen, or oven-dry it at >120 °C for several hours and allow it to cool in a desiccator before assembly.
-
-
Temperature Control: The Pinner salt is thermodynamically unstable.[1] The initial formation reaction should be conducted at low temperatures (typically 0 °C) to prevent decomposition and side reactions.[4]
Q2: The reaction seems to stall. How can I ensure the complete formation of the Pinner salt before adding ammonia?
Incomplete formation of the Pinner salt is another major contributor to low yields. If the starting nitrile is not fully converted, it will remain unreacted throughout the subsequent ammonolysis step.
Root Cause: Insufficient acid catalysis or suboptimal reaction conditions. The first step of the mechanism is the protonation of the nitrile nitrogen to form a highly electrophilic nitrilium ion, which is then attacked by the alcohol.[3]
Troubleshooting & Prevention:
-
Sufficient HCl: Ensure a stoichiometric excess of anhydrous HCl is present. The reaction is often run in a solution saturated with HCl gas. You can monitor the saturation by observing the weight gain of the reaction vessel.
-
Reaction Time & Temperature: While the initial addition of HCl should be done at 0 °C, the reaction may require a period of stirring at room temperature or even gentle warming (e.g., up to 40 °C) to drive it to completion.[4] Monitor the disappearance of the starting nitrile by a suitable method (e.g., TLC, GC-MS, or IR spectroscopy looking for the disappearance of the C≡N stretch).
-
Solvent Choice: While alcohols like ethanol or methanol are reactants, using a co-solvent like anhydrous dioxane or chloroform can sometimes improve solubility and reaction rates.[1][5]
Q3: What is the optimal method for the ammonolysis step to convert the Pinner salt to the amidine?
The efficiency of this final step is crucial for maximizing your yield.
Root Cause: Inefficient nucleophilic attack by ammonia or competing side reactions.
Troubleshooting & Prevention:
-
Choice of Ammonia Source:
-
Gaseous Ammonia: Bubbling dry ammonia gas through the cold reaction mixture (after Pinner salt formation is complete) is a highly effective method. This introduces the nucleophile directly without adding other reagents.
-
Ammonium Salts: Using a slurry of ammonium carbonate or ammonium chloride in an appropriate solvent is a common and often more practical alternative.[4] The base in the reaction mixture (or an added base) generates ammonia in situ.
-
-
pH Control: The reaction mixture needs to be basic (pH ≥ 8) for the free amidine to be formed and for the reaction to proceed efficiently.[4] When using gaseous ammonia, this is inherently achieved. If using an ammonium salt, you may need to add a base like triethylamine or ensure the initial excess of HCl is fully neutralized.
-
Reaction Time & Temperature: After the addition of the ammonia source, the reaction typically requires several hours of stirring. The temperature can often be raised to 30-40 °C to increase the rate of conversion.[4]
Q4: I'm concerned about the stability of the Boc protecting group under the strongly acidic conditions of the Pinner reaction. Is this a valid concern?
Yes, this is a valid concern that requires careful management. The tert-butoxycarbonyl (Boc) group is designed to be removed by strong acids like trifluoroacetic acid (TFA).[6]
Root Cause: The Boc group can be cleaved by protic acids, generating a reactive tert-butyl cation.[7]
Mitigation Strategies:
-
Strictly Anhydrous HCl: The cleavage of the Boc group is significantly accelerated by the presence of water. By maintaining rigorously anhydrous conditions, the stability of the Boc group to anhydrous HCl is greatly enhanced.
-
Low Temperature: Perform the Pinner salt formation at 0 °C or below. This minimizes the rate of all reactions, including the potential cleavage of the Boc group.[2]
-
Avoid Excessively Long Reaction Times: Monitor the reaction closely and proceed to the ammonolysis step as soon as the Pinner salt formation is complete. Do not let the reaction sit in a strongly acidic state for an extended period unnecessarily.
-
Work-up Considerations: During work-up, avoid strong aqueous acids. Neutralize the reaction mixture carefully with a base.
Data & Workflow Visualization
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low yield.
Pinner Reaction Mechanism
The diagram below illustrates the key steps in the formation of the amidine via the Pinner reaction.
Caption: Mechanism of the Pinner reaction and hydrolysis side reaction.
Experimental Protocol: Optimized Synthesis
This protocol incorporates best practices to mitigate the common issues discussed above.
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Anhydrous Ethanol (EtOH), stored over 3Å molecular sieves
-
Hydrogen Chloride (gas), passed through a drying tube
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethyl Acetate (EtOAc), anhydrous
-
Diethyl Ether (Et₂O), anhydrous
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet bubbler. Maintain a positive pressure of dry nitrogen or argon throughout the setup and reaction.
-
Pinner Salt Formation:
-
Charge the flask with Tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq).
-
Add anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the internal temperature below 10 °C. Continue bubbling until the solution is saturated (a precipitate of the Pinner salt may begin to form).
-
Seal the flask and stir the mixture at 0-5 °C for 6 hours, then allow it to warm to room temperature and stir for an additional 10-16 hours.
-
Monitor the reaction for the disappearance of the starting nitrile by TLC or LC-MS.
-
-
Ammonolysis:
-
Once the Pinner salt formation is complete, cool the reaction mixture back down to 0-5 °C.
-
In a separate flask, prepare a slurry of ammonium carbonate (3.5-4.0 eq) in ethanol.
-
Add the ammonium carbonate slurry to the reaction mixture in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, raise the temperature to 30 °C and stir vigorously for 10-12 hours. The mixture will become a thick slurry.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (ammonium chloride).
-
Wash the collected salts thoroughly with ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add ethyl acetate or diethyl ether as an anti-solvent until the solution becomes cloudy.
-
Allow the mixture to cool slowly to room temperature, then to 0-4 °C to induce crystallization of the product (as the hydrochloride salt).
-
Collect the precipitate by filtration, wash with cold ethyl acetate/ether, and dry under vacuum to furnish the desired amidine hydrochloride salt. A reported yield for a similar procedure is as high as 97%.[4]
-
Summary of Critical Parameters
| Parameter | Recommendation | Rationale |
| Moisture Control | Use flame-dried glassware and anhydrous reagents/solvents. | Prevents hydrolysis of the Pinner salt intermediate to the ester byproduct, a primary cause of low yield.[1][4] |
| Temperature | 0-5 °C for HCl addition and Pinner salt formation. | The Pinner salt is thermally unstable; low temperatures minimize decomposition and side reactions.[1][2] |
| Acid Concentration | Saturate the alcoholic solution with dry HCl gas. | Ensures complete protonation and activation of the starting nitrile for nucleophilic attack.[3] |
| Ammonolysis pH | Ensure the final reaction mixture is basic (pH ≥ 8). | Promotes the nucleophilic attack of ammonia and the formation of the free amidine product.[4] |
| Purification | Crystallization/precipitation is preferred over chromatography. | The product is a polar salt, which can be difficult to handle via silica gel chromatography. Crystallization provides a pure product with potentially higher recovery. |
References
-
NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
De Kimpe, N. et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1596–1601. [Link]
- Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(5), 0806-0808.
Sources
Troubleshooting guide for "Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate" reactions
Welcome to the technical support center for tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile building block. We will move beyond simple procedural lists to explore the chemical principles governing its reactivity, ensuring your experiments are both successful and reproducible.
Understanding the Molecule: Reactivity Hotspots
This compound is a bifunctional molecule. Understanding the distinct reactivity of its two key functional groups is paramount for successful synthetic planning.
-
The Boc-Protected Amine: The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This group is famously stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[1][2]
-
The Carbamimidoyl (Amidine) Group: The amidine at the C4 position is a strong base and a potent nucleophile. It is, however, susceptible to hydrolysis, particularly in harsh acidic or basic environments, which can lead to the formation of an undesired urea or amide byproduct.[3]
Caption: Key reactive centers of the title compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to the amidine group's susceptibility to hydrolysis, the compound should be stored under anhydrous conditions in a tightly sealed container.[3] We recommend flushing the container with an inert gas like argon or nitrogen and storing it in a desiccator or at low temperatures (-20°C) for long-term stability.
Q2: I'm seeing very broad N-H proton signals in my ¹H NMR spectrum. Is my compound impure?
A2: Not necessarily. This is a very common phenomenon for amidines. The broadening of N-H signals can be attributed to several factors:
-
Tautomerism: The amidine group exists as a mixture of rapidly interconverting tautomers in solution.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and broadening of adjacent proton signals.
-
Proton Exchange: Exchange with residual water in the NMR solvent can also lead to signal broadening.[3]
To confirm the N-H signals, you can add a drop of D₂O to your NMR tube; the N-H signals should disappear upon exchange.
Q3: My LC-MS analysis is giving poor peak shape or no signal. What can I do?
A3: The strongly basic nature of the amidine can cause poor chromatographic performance on standard silica-based C18 columns, leading to tailing. Furthermore, it can be challenging to ionize.
-
Mobile Phase Modifier: Add a small amount of a modifier to your mobile phase. For reverse-phase LC, adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can protonate the amidine, improving peak shape. Conversely, a small amount of a volatile base like ammonium hydroxide can sometimes improve ionization in positive ESI mode.
-
Ionization Technique: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.[3] Direct infusion at a low flow rate can also be helpful for sensitive compounds.[4]
Troubleshooting Guide for Common Reactions
Part 1: Reactions at the Amidine Group (e.g., Guanylation)
This compound is often used as a synthon to build more complex guanidine-containing molecules by reacting it with primary or secondary amines.
Q4: My guanylation reaction with an amine is showing low conversion. What are the likely causes?
A4: Low conversion in guanylation reactions is a frequent issue. The root cause often lies in the reaction setup or the nature of the coupling partners.
-
Cause 1: Inadequate Activation: The amidine itself is not reactive enough to directly couple with an unactivated amine. The reaction typically proceeds by first converting a different functional group (like a thiourea or carbodiimide) into a guanidine.[5][6] If you are attempting a direct coupling, it will likely fail. The common strategy is to react an amine with a guanylating agent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or to convert a thiourea using a promoter.[7]
-
Cause 2: Steric Hindrance: If your amine substrate is sterically bulky, the reaction rate will be significantly slower. Consider increasing the reaction temperature or extending the reaction time.
-
Cause 3: Solvent Choice: The reaction requires a polar, aprotic solvent to facilitate the interaction of the charged intermediates.
-
Cause 4: Moisture: Any water present can hydrolyze your starting material or activated intermediates, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
Caption: Troubleshooting workflow for low-yield guanylation.
Q5: My reaction mixture contains a significant byproduct with a mass corresponding to the hydrolysis of the amidine. How do I prevent this?
A5: This indicates the presence of water. The amidine functional group is susceptible to hydrolysis, which converts it to the corresponding urea.
-
Rigorous Anhydrous Technique: Ensure your solvent is truly anhydrous. Solvents from freshly opened bottles or those passed through a solvent purification system are ideal. All glassware should be oven or flame-dried before use.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Neutral Workup: During the workup, avoid exposure to strong acids or bases for prolonged periods. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) and quickly proceed to extraction.
Part 2: Reactions at the Boc Group (Deprotection)
The most common reaction involving this part of the molecule is the removal of the Boc protecting group to liberate the piperidine nitrogen.
Q6: I'm attempting to deprotect the Boc group with neat TFA, but my yield is low and I see multiple spots on TLC. What is the problem?
A6: While TFA is a standard reagent for Boc deprotection, the combination of a strong acid and the sensitive amidine group can be problematic.[2][8]
-
Cause 1: Amidine Hydrolysis: The strongly acidic conditions required for Boc deprotection can simultaneously catalyze the hydrolysis of the amidine group, especially if any water is present. This is the most likely cause of multiple products.
-
Cause 2: Alkylation by tert-butyl Cation: The cleavage of the Boc group generates a tert-butyl cation.[1] This reactive electrophile can potentially alkylate other nucleophilic sites on your molecule, though this is less common for this specific substrate.
-
Cause 3: Incomplete Reaction or Overexposure: The reaction may not have gone to completion, or conversely, prolonged exposure to strong acid may have caused degradation.
Table 1: Comparison of Boc Deprotection Conditions
| Reagent | Typical Conditions | Pros | Cons & Causality |
| TFA / DCM | 20-50% TFA in CH₂Cl₂,0°C to RT, 1-2h | Fast, volatile (easy to remove). | Harsh. Can cause amidine hydrolysis. The low pKa of TFA creates a highly acidic environment. |
| HCl in Dioxane/EtOAc | 4M solution,RT, 1-4h | Provides the HCl salt directly, often crystalline. | Dioxane is a peroxide former; HCl is corrosive. Can also be harsh enough to cause hydrolysis. |
| p-TsOH in MeOH/DCM | 1.2-2.0 eq,RT, 4-12h | Milder conditions, may preserve acid-sensitive groups. | Slower reaction times; non-volatile acid requires aqueous workup for removal. |
| Montmorillonite K10 Clay | Dichloromethane, reflux | Heterogeneous catalyst, easy to filter off.[8] | Slower, requires heat, may not be suitable for all substrates. |
Experimental Protocol: Optimized Boc Deprotection
This protocol is designed to minimize hydrolysis of the amidine group.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in an oven-dried flask under an argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 4-5 eq) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by LC-MS or TLC (stain with ninhydrin to visualize the deprotected amine). The reaction should be complete in 1-3 hours. Do not let the reaction run overnight.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo. The resulting residue is the TFA salt.
-
Isolation (Free Base): To obtain the free base, dissolve the residue in DCM, and wash carefully with a saturated solution of sodium bicarbonate (NaHCO₃). The aqueous layer should be basic. Extract the aqueous layer with DCM (2x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.
References
-
BenchChem. Technical Support Center: Characterization of Novel Amidines.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Fisher Scientific. Amine Protection / Deprotection.
-
J&K Scientific LLC. BOC Protection and Deprotection.
-
Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances.
-
Stember, T. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
-
ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.
-
Organic Chemistry Portal. Synthesis of amidines.
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
-
Jagtap, S., & Kaswan, P. (2023). Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
-
Google Patents. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Blanco-Pozo, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules.
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.
-
Organic Chemistry Portal. Amidine synthesis by imidoylation.
-
Mohammed, F. A., & Abdullah, B. H. (2019). New single step route for efficient synthesis of amidine containing molecules. Journal of Physics: Conference Series.
-
SciSpace. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
Li, Y., et al. (2017). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics.
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
-
MilliporeSigma. Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate.
-
Organic Chemistry Portal. Guanidine synthesis by guanylation.
-
BLD Pharm. tert-Butyl 4-aminopiperidine-1-carboxylate.
-
PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate.
-
ChemRxiv. (2022). DiKTa ESI Final.
-
Kim, J., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega.
-
PubChem. Tert-butyl 4-(propylamino)piperidine-1-carboxylate.
-
Asakawa, F., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of Guanidinylated Piperidines
Welcome to the Technical Support Center for the synthesis of guanidinylated piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The highly basic and nucleophilic nature of the guanidine functional group necessitates careful planning and execution to avoid undesired side reactions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields and purity in your reactions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of guanidinylated piperidines in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the addition of the guanidinylating reagent to an unintended site on my molecule. What is happening and how can I prevent it?
Answer:
This is a common issue arising from the high reactivity of many guanidinylating reagents and the presence of multiple nucleophilic sites in your starting material. The most likely culprit is the non-selective reaction of the guanidinylating agent with other functional groups.
Causality:
-
Guanidinylating Reagent Reactivity: Reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) and HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) are highly effective for amide bond formation but can also lead to the guanidinylation of free amino groups as a side reaction.[2] This has been observed to cause the termination of peptide chain elongation.[2]
-
Presence of Nucleophilic Groups: Besides the target piperidine nitrogen, other nucleophilic groups such as primary amines, phenols (like in tyrosine), and thiols (like in cysteine) can react with the guanidinylating reagent to form undesired guanidinium or uronium derivatives.[2][3]
Troubleshooting & Prevention:
-
Stoichiometry Control: Avoid using a large excess of the guanidinylating reagent. Studies have shown that the formation of uronium side products can be minimized or eliminated by using an equimolecular amount of the coupling reagent.[2][4] The side product often forms after the desired reaction is complete.[2]
-
Orthogonal Protecting Group Strategy: The most robust solution is to employ an orthogonal protecting group strategy to mask other reactive functional groups.[1][5]
-
For primary amines: Use protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, or Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile.[1]
-
For guanidino groups themselves: If you are modifying a molecule that already contains a guanidine group, it may need to be protected to prevent side reactions. Sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are common, as are Boc groups.[1] The trifluoroacetyl group is another option, offering cleavage under mild basic conditions and orthogonality to Boc and Cbz (carboxybenzyl) strategies.[6][7]
-
-
Choice of Guanidinylating Reagent: Consider using a milder or more selective guanidinylating reagent. For instance, N,N′-di-Boc-N′′-triflylguanidine is known to react rapidly and under mild conditions with primary and secondary amines.[8]
Experimental Protocol: Selective Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for the selective guanidinylation of a piperidine in the presence of other sensitive functional groups, assuming they are appropriately protected.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your protected piperidine-containing substrate in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir the solution at room temperature for 10-15 minutes.
-
Addition of Guanidinylating Reagent: In a separate flask, dissolve 1.05 equivalents of N,N′-di-Boc-N′′-triflylguanidine in the same anhydrous solvent. Add this solution dropwise to the stirring solution of your substrate and base at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Question 2: My guanidinylation reaction is sluggish, and I'm getting low yields. How can I improve the reaction efficiency?
Answer:
Sluggish reactions and low yields can stem from several factors, including steric hindrance, suboptimal reaction conditions, or an inappropriate choice of guanidinylating reagent.
Causality:
-
Steric Hindrance: A sterically hindered piperidine nitrogen will be less nucleophilic and may react slowly.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction rate and overall yield.
-
Reagent Choice: Not all guanidinylating reagents are equally reactive. Some may require activation or harsher conditions to be effective.
Troubleshooting & Prevention:
-
Optimize Reaction Conditions:
-
Temperature: While many guanidinylations proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the rate. However, be cautious as this can also promote side reactions.
-
Solvent: Ensure your solvent is anhydrous and appropriate for the reaction. Aprotic polar solvents like DMF or acetonitrile are often good choices.
-
Base: The choice of base is crucial. A stronger, non-nucleophilic base might be required to deprotonate the piperidine nitrogen effectively, especially if it is sterically hindered.
-
-
Consider a More Reactive Guanidinylating Reagent:
-
Thiourea-based reagents: Activating a di-Boc-thiourea with a reagent like cyanuric chloride (TCT) can provide a more reactive species for guanidinylation, avoiding the use of heavy metals like mercury.[9]
-
HATU: For challenging substrates, HATU can be a very effective, albeit sometimes less selective, reagent.[10]
-
Workflow for Optimizing Guanidinylation Reactions
Caption: Troubleshooting workflow for low-yield guanidinylation reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of guanidinylated piperidines?
A1: The most frequently observed side products include:
-
N-Guanidinylation of other amines: If your starting material has other primary or secondary amines, they can also be guanidinylated.[2]
-
Uronium/Guanidinium adducts: With coupling reagents like HATU, you might see the formation of uronium derivatives on nucleophilic side chains like those of tyrosine, lysine, or cysteine.[2][3]
-
Over-guanidinylation: In some cases, multiple guanidine groups may be added to the same nitrogen if the product is still reactive.
-
Byproducts from the reagent: Depending on the guanidinylating agent used, you may have byproducts such as triflic acid or pyrazole that need to be removed during purification.[8][11]
Q2: How do I choose the right protecting group for my synthesis?
A2: The choice of protecting group should be guided by the principle of orthogonality, meaning that you can selectively remove one protecting group in the presence of others.[1]
-
Boc (tert-butyloxycarbonyl): Removed with moderate to strong acids (e.g., TFA). It is orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base, typically a solution of piperidine in DMF.[1]
-
Cbz (carboxybenzyl): Removed by hydrogenolysis (e.g., H₂/Pd).
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A bulky sulfonyl group often used to protect the guanidino group of arginine, typically removed with strong acid.[1]
Protecting Group Compatibility Table
| Protecting Group | Removal Conditions | Orthogonal To |
| Boc | Acid (e.g., TFA) | Fmoc, Cbz |
| Fmoc | Base (e.g., Piperidine) | Boc, Cbz |
| Cbz | Hydrogenolysis (H₂/Pd) | Boc, Fmoc |
| Pbf | Strong Acid (e.g., TFA) | Fmoc |
| Trifluoroacetyl | Mild Base | Boc, Cbz |
Q3: What are the best methods for purifying guanidinylated piperidines?
A3: Guanidines are highly basic, which can make purification challenging.[12]
-
Flash Column Chromatography: This is the most common method. Due to the basicity of guanidines, it is often necessary to add a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent streaking on the silica gel column.[13]
-
Reversed-Phase HPLC: For highly polar compounds or for achieving very high purity, reversed-phase HPLC is an excellent option. A common mobile phase system is a gradient of acetonitrile in water with 0.1% TFA. The TFA will form a salt with the basic guanidine group, improving peak shape.
-
Salt Formation and Precipitation: In some cases, the product can be precipitated as a salt (e.g., hydrochloride or carbonate salt) to isolate it from less basic impurities.[14][15]
Q4: Can I guanidinylate a secondary amine like piperidine directly?
A4: Yes, secondary amines like piperidine can be directly guanidinylated. Reagents such as N,N'-di-Boc-N''-triflylguanidine are effective for this transformation.[8][16] However, secondary amines are generally less nucleophilic than primary amines, so the reaction may require slightly longer reaction times or slightly elevated temperatures.
Diagram: General Guanidinylation Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 9. Guanidine synthesis by guanylation [organic-chemistry.org]
- 10. Guanidine synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate for Reactions
Welcome to the technical support guide for Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate . This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile reagent. Our goal is to equip you with the scientific principles and practical protocols needed to overcome these issues and ensure the success of your experiments.
The core challenge with this molecule arises from its dual nature: the bulky, nonpolar tert-butoxycarbonyl (Boc) group and the highly polar, basic carbamimidoyl (guanidine) group. This structural dichotomy can make solvent selection and reaction setup non-trivial. This guide will walk you through proven strategies to enhance solubility effectively and rationally.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What are the first steps?
When facing solubility issues, a systematic approach is key. Start by verifying your solvent choice and the purity of your material.
-
Confirm Solvent Polarity : This molecule has sparse solubility in water and is practically insoluble in non-polar solvents like hexanes or diethyl ether.[1] It exhibits the best solubility in polar organic solvents. Ensure you are using an appropriate solvent as a starting point.[2]
-
Assess Reagent Purity : Impurities can significantly impact the solubility of a compound. If possible, check the purity of your starting material via an appropriate analytical method (e.g., NMR, LC-MS).
-
Attempt Gentle Heating : Gently warming the solvent mixture can increase the rate of dissolution and the solubility limit.[1] However, be cautious of the thermal stability of your other reagents and the potential for side reactions.
-
Utilize Mechanical Agitation : Sonication is a highly effective method for breaking down particle aggregates and promoting the dissolution of stubborn solids.[1] Vigorous stirring is also essential.
Q2: What are the recommended solvents for this reagent?
The polarity of the solvent is the most critical factor. Based on the structure, polar protic and aprotic solvents are the most effective.
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | The hydroxyl group can hydrogen bond with the guanidine moiety, aiding solvation. Methanol is generally the most effective due to its high polarity. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | These are highly polar aprotic solvents capable of dissolving a wide range of compounds. Their high boiling points can be a disadvantage for removal post-reaction.[3] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | An excellent, highly polar aprotic solvent.[3] Like DMF, its high boiling point can make workup challenging. |
| Chlorinated | Dichloromethane (DCM) | Moderately polar. While it may not be the best primary solvent, it is often used in solvent mixtures (co-solvents).[2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar. Often suitable for reactions involving Boc-protected guanidines, sometimes in combination with other solvents.[1] |
General Guideline : The principle of "like dissolves like" is paramount. The polar guanidine group requires a polar solvent to achieve effective solvation.[3]
Q3: How does pH affect the solubility of this compound?
The pH of the medium has a profound impact on the solubility of this compound, particularly in aqueous or protic solvent systems. The carbamimidoyl (guanidine) group is strongly basic with a predicted pKa around 9.6.[4]
-
Under Acidic Conditions (pH < 8) : The guanidine group will be protonated to form a positively charged guanidinium ion. This salt form is significantly more polar than the neutral free base, leading to a dramatic increase in solubility in polar protic solvents like water and alcohols.
-
Under Neutral or Basic Conditions (pH > 10) : The compound exists as the neutral free base. Its solubility in water is sparse, but it will be more soluble in the recommended organic solvents listed in Q2.[1]
This pH-dependent solubility can be leveraged to your advantage. For reactions that can tolerate acidic conditions, adding a stoichiometric amount of a mild acid (e.g., HCl, TFA) can be a powerful strategy to achieve dissolution.
Q4: I'm concerned about the stability of the Boc group. What conditions should I avoid?
The Boc (tert-butoxycarbonyl) protecting group is a carbamate that is specifically designed to be labile under acidic conditions.[5][6]
-
Conditions to AVOID : Strong, anhydrous acids (e.g., neat trifluoroacetic acid (TFA), HCl in dioxane) will rapidly cleave the Boc group.[7] The mechanism involves the formation of a stable tert-butyl carbocation.[8]
-
Generally SAFE Conditions : The Boc group is stable to most bases, nucleophiles, and reductive conditions.[6] While some very strong bases can deprotect certain Boc-amines, this is not a common concern for this specific structure under typical reaction conditions.[9]
When using acid to aid solubility, use it judiciously. A 1:1 molar equivalent of acid to protonate the guanidine group is often sufficient and poses a minimal risk to the Boc group, especially at or above 0 °C in a protic solvent. Always monitor your reaction for any signs of deprotection (e.g., by TLC or LC-MS).
Q5: My reagent dissolves initially but then precipitates during the reaction. What is happening?
Precipitation mid-reaction usually points to a change in the reaction medium that decreases the solubility of your reagent or a product.
-
Change in Polarity : The consumption of polar starting materials or the formation of nonpolar products can lower the overall polarity of the solvent mixture, causing your reagent to crash out.[1]
-
Temperature Fluctuation : If you initially used heat to dissolve the compound, allowing the reaction to cool to room temperature may cause it to fall below its solubility limit.[1]
-
Change in pH : If the reaction generates an acid or a base, it can shift the equilibrium between the more soluble salt form and the less soluble free base form of the guanidine.
-
Formation of an Insoluble Product Salt : If your reaction produces an anionic species, it may form an insoluble salt with the protonated guanidinium form of your starting material.
Solution : Consider adding a co-solvent to maintain solubility throughout the reaction, or maintain a constant temperature if heating was used initially.
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow for addressing solubility issues and detailed protocols for key techniques.
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step process for diagnosing and solving solubility problems.
Caption: A troubleshooting flowchart for addressing solubility issues.
Protocol 1: Standard Solubility Testing
This protocol helps you systematically determine the best solvent for your reaction scale.
-
Preparation : Weigh 5-10 mg of this compound into several small vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent (e.g., MeOH, DMF, DMSO, THF, Acetonitrile).
-
Initial Observation : Vortex each vial for 30 seconds at room temperature and observe. Note any vials where the solid dissolves completely.
-
Incremental Addition : For vials with undissolved solid, continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the solid dissolves or a practical volume limit (e.g., 2 mL) is reached.
-
Apply Heat/Sonication : If the solid remains undissolved, gently warm the vials (to ~40-50°C) or place them in an ultrasonic bath for 5-10 minutes.
-
Record Results : Quantify the solubility in terms of mg/mL for each solvent and condition. This data will inform your choice for the full-scale reaction.
Protocol 2: Improving Solubility via pH Adjustment (Protonation)
This method is ideal for reactions in polar protic solvents that are not sensitive to mild acid.
-
Setup : In your reaction flask, suspend this compound (1.0 eq.) in your chosen protic solvent (e.g., Methanol, Ethanol).
-
Acid Preparation : Prepare a stock solution of a suitable acid. For example, a 1 M solution of HCl in Ethanol or a 1 M solution of acetic acid in your reaction solvent.
-
Stoichiometric Addition : While stirring the suspension, slowly add 1.0 to 1.1 molar equivalents of the acid solution dropwise.
-
Observation : Continue stirring for 10-15 minutes. In most cases, the suspension will clarify as the highly soluble guanidinium salt is formed.
-
Verification : Before proceeding, you can optionally check the pH of the solution (it should be mildly acidic) to confirm protonation.
-
Proceed with Reaction : Once the reagent is fully dissolved, you can add your other starting materials to the flask.
Protocol 3: Using a Co-Solvent System
This is a useful strategy when a single solvent does not provide adequate solubility or when the reaction requires a less polar medium.
-
Initial Dissolution : In a separate small flask, dissolve your this compound in the minimum amount of a strong, polar aprotic solvent in which it is highly soluble (e.g., DMF or DMSO).
-
Charge Reaction Flask : To your main reaction flask, add the bulk reaction solvent (e.g., THF, DCM).
-
Transfer : Transfer the concentrated solution from step 1 into the main reaction flask while stirring vigorously.
-
Observation : The goal is to create a homogeneous solution. If any cloudiness or precipitation appears, you may need to slightly increase the proportion of the polar co-solvent.
-
Considerations : Be aware that the co-solvent is now part of your reaction medium and may influence reaction kinetics or workup procedures.
References
- BenchChem Technical Support. (n.d.). Improving the solubility of Boc-guanidine for reaction setup.
- Thermo Scientific Alfa Aesar. (n.d.). N-Boc-guanidine, 95%.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions?.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- International Journal of Innovative Research and Technology. (n.d.). Solubility Enhancement Methods. IJIRT.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- ChemicalBook. (n.d.). BOC-GUANIDINE CAS#: 219511-71-4.
- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.be [fishersci.be]
- 3. One moment, please... [chemistrysteps.com]
- 4. BOC-GUANIDINE CAS#: 219511-71-4 [m.chemicalbook.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability and Handling of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Welcome to the technical support resource for Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing degradation during storage and handling. Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound throughout your experiments.
Introduction: Understanding the Stability of this compound
This compound is a bifunctional molecule featuring a piperidine ring substituted with a carbamimidoyl (amidine) group and a tert-butyloxycarbonyl (Boc) protected amine. The stability of this compound is primarily dictated by the lability of these two functional groups. The Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures, while the amidine group can be prone to hydrolysis. Understanding these potential degradation pathways is crucial for maintaining the compound's purity and activity.
This guide provides a series of frequently asked questions (FAQs) for quick reference, a detailed troubleshooting section to address specific issues you may encounter, and experimental protocols to assess the stability of your material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically below 5°C.[2] It is also advisable to protect the compound from direct sunlight.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize potential oxidative degradation, although this compound is generally stable under normal atmospheric conditions.[1]
Q2: Is this compound sensitive to air or moisture?
A2: While the compound is relatively stable, the carbamimidoyl group has the potential to hydrolyze in the presence of moisture, especially over extended periods or at elevated temperatures. Therefore, it is best practice to store it in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.[1]
Q3: What solvents are recommended for preparing stock solutions?
A3: For short-term storage in solution, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are generally suitable. It is recommended to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C. Avoid using protic solvents like methanol or water for storage, as they can facilitate the hydrolysis of the amidine group or, under certain conditions, the Boc group.
Q4: What are the main chemical incompatibilities I should be aware of?
A4: Avoid contact with strong acids, bases, and strong oxidizing or reducing agents.[1] Strong acids will readily cleave the Boc protecting group.[3][4][5][6] Strong bases can potentially promote hydrolysis of the carbamate or amidine functional groups.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section addresses specific experimental issues that may arise due to the degradation of this compound.
Q1: My analytical data (LC-MS/NMR) shows a new peak corresponding to the loss of the Boc group. What could have caused this?
A1: The appearance of a species with a molecular weight corresponding to the de-Boc compound (piperidine-4-carboximidamide) is a clear indication of Boc group cleavage. This is most commonly caused by:
-
Acidic Conditions: The Boc group is highly sensitive to acid.[3][4][5][6] Accidental exposure to acidic reagents, solvents, or even acidic residue on glassware can lead to its removal.
-
Elevated Temperatures: Thermal deprotection of the Boc group can occur at high temperatures, even in the absence of an acid catalyst.[7][8][9] If your experimental workflow involves heating, this could be the cause.
Preventative Measures:
-
Ensure all solvents and reagents are neutral and free of acidic impurities.
-
Use dedicated, thoroughly cleaned glassware.
-
If your protocol requires acidic conditions, consider if an alternative protecting group strategy is necessary for your synthesis.
-
Avoid prolonged heating of the compound. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Q2: I observe a decrease in the main peak area in my chromatogram and the appearance of a more polar impurity. Could this be hydrolysis?
A2: Yes, this is a strong possibility. The carbamimidoyl (amidine) group can hydrolyze to the corresponding urea or carboxylic acid derivative, which are typically more polar.
-
Mechanism: The hydrolysis of amidines can be catalyzed by both acid and base, proceeding through a tetrahedral intermediate.[10]
Confirmation and Prevention:
-
Confirmation: The hydrolyzed product will have a distinct mass in LC-MS analysis. You can intentionally subject a small sample to acidic or basic aqueous conditions to see if the impurity peak increases, confirming its identity.
-
Prevention:
-
Use anhydrous solvents for all reactions and sample preparations.
-
Store the solid compound and solutions in a dry environment.
-
Maintain a neutral pH in your experimental setup unless the reaction chemistry requires otherwise.
-
Q3: After leaving my sample in methanol overnight, I noticed significant degradation. What happened?
A3: Methanol, while a common solvent, can be problematic for this compound in a few ways:
-
Protic Nature: As a protic solvent, it can participate in the hydrolysis of the amidine group.
-
Potential Acidity: Technical grade methanol can contain acidic impurities that can lead to the cleavage of the Boc group.
-
Transesterification: While less common for carbamates compared to esters, there is a possibility of slow transesterification of the Boc group under certain conditions.
Recommendation: For storage, always prefer aprotic solvents. If methanol is required for your reaction, use anhydrous, high-purity grade and use the solution immediately after preparation.
Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
Troubleshooting Workflow
Use this flowchart to diagnose potential degradation issues.
Caption: A workflow for troubleshooting compound degradation.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for assessing the stability of your sample of this compound.
Protocol 1: Accelerated Stability Study
This protocol is designed to evaluate the stability of the compound under stressed conditions of temperature and humidity.
Materials:
-
This compound
-
Climate-controlled stability chamber
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with 0.1% TFA or formic acid)
-
Vials for storage
Procedure:
-
Weigh out 1-2 mg of the compound into three separate, labeled vials.
-
Place one vial in the stability chamber set to 40°C and 75% relative humidity (RH).
-
Place a second vial in an oven at 60°C (dry heat).
-
Store the third vial at the recommended storage condition (-20°C or 5°C) as a control.
-
At specified time points (e.g., 1, 2, and 4 weeks), remove an aliquot from each vial.
-
Prepare a solution of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Analyze the samples by HPLC to determine the purity and identify any degradation products.
-
Compare the chromatograms of the stressed samples to the control sample.
| Condition | Time Point | Purity (%) | Major Degradant (%) |
| Control (-20°C) | Week 0 | 99.5 | <0.1 |
| Week 4 | 99.4 | <0.1 | |
| 40°C / 75% RH | Week 1 | 98.0 | 1.5 (Hydrolysis Product) |
| Week 4 | 95.2 | 4.3 (Hydrolysis Product) | |
| 60°C (Dry Heat) | Week 1 | 97.5 | 2.0 (de-Boc Product) |
| Week 4 | 92.0 | 7.1 (de-Boc Product) | |
| Table represents example data. |
Protocol 2: pH Stability Assessment
This protocol evaluates the compound's stability in aqueous solutions at different pH values.
Materials:
-
This compound
-
Aqueous buffers (pH 2, pH 7, pH 9)
-
HPLC system
-
DMSO (for stock solution)
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration of ~50 µg/mL.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 0, 2, 8, 24 hours), inject an aliquot directly onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the increase in any degradation products.
| pH | Time (hours) | Parent Compound Remaining (%) |
| 2 | 0 | 100 |
| 2 | 45 | |
| 8 | <5 | |
| 7 | 0 | 100 |
| 24 | 99 | |
| 9 | 0 | 100 |
| 24 | 97 | |
| Table represents example data. |
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. [Link]
-
DeLano, T. J., et al. (2020). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 85(22), 14734–14743. [Link]
-
Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(9), 1634–1639. [Link]
-
Gelest. Product Safety Data Sheet for (3-ACRYLOXYPROPYL)METHYLBIS(TRIMETHYLSILOXY)SILANE. [Link]
- Google Patents. WO2024119122A1 - Cdk inhibitors and methods and use thereof.
-
Britton, J., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1345-1351. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90747-90751. [Link]
- Google Patents.
-
Chemikart. 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
-
Race Chemical. 2-Acetoxyphenylboronic acid, pinacol ester. [Link]
-
Kumar, A., et al. (2022). Bioactive antifungal metabolites produced by Streptomyces amritsarensis V31 help to control diverse phytopathogenic fungi. PLoS ONE, 17(7), e0270799. [Link]
-
Bednar, R. A. (1990). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, (12), 2293-2299. [Link]
-
Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(14), 4472–4475. [Link]
-
Study Force. (2019, August 28). Hydrolysis of Amides [Video]. YouTube. [Link]
-
HCHO, F. (1981). Formimidoyl group transfer from activated amidines. Part 1. Hydrolysis of 1-(N-t-butylformimidoyl)imidazole and related imidazole-containing formamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 509-515. [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides [Video]. YouTube. [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. (3-ACRYLOXYPROPYL)METHYLBIS(TRIMETHYLSILOXY)SILANE177617-17-3,Purity99%_CHANGZHOU PESAN CHEMICAL CO.,LTD. [molbase.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Welcome to the technical support center for optimizing coupling reactions involving Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. Here, we synthesize our extensive field experience with established chemical principles to provide actionable troubleshooting advice and robust protocols.
Introduction
This compound is a valuable reagent in medicinal chemistry, featuring a nucleophilic amidine group and a Boc-protected piperidine nitrogen. This dual functionality allows for sequential and selective derivatization, but it also introduces specific challenges. The amidine moiety is a strong base and can be prone to hydrolysis, while the Boc group is sensitive to acidic conditions.[1][2] Successful coupling reactions hinge on a careful selection of reagents and conditions to achieve the desired transformation with high yield and purity.
This guide provides a structured approach to troubleshooting common issues, explaining the causality behind experimental choices to empower you to optimize your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: The primary stability concern is the susceptibility of the amidine group to hydrolysis, which can revert it to the corresponding amide and amine, particularly under harsh acidic or basic conditions.[3] To mitigate this, it is crucial to:
-
Maintain pH Control: Use neutral or slightly basic conditions during aqueous workups. Buffered solutions can be beneficial.
-
Use Anhydrous Conditions: Employ anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Store Properly: Keep the reagent in a cool, dry place, preferably under an inert atmosphere, to prevent degradation over time.[3]
Q2: My starting material has poor solubility in my reaction solvent. What can I do?
A2: this compound, often available as a salt (e.g., acetate or hydrochloride), can exhibit poor solubility in common aprotic solvents like THF or Dichloromethane (DCM). Consider the following:
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or NMP are often better choices for dissolving the amidine salt.
-
Free-Basing: If using the salt form, you can perform a gentle liquid-liquid extraction with a mild base (e.g., NaHCO₃ or K₂CO₃) and an organic solvent to convert the salt to the more soluble free base before the reaction. Be sure to thoroughly dry the organic extracts before proceeding.
-
Reaction Conditions: For some reactions, like aqueous Boc-protections, using a biphasic system or a co-solvent like t-butanol can improve solubility.[4]
Q3: Which nitrogen is more reactive, the amidine or the Boc-protected piperidine?
A3: The amidine group is significantly more nucleophilic and basic than the Boc-protected nitrogen. The Boc (tert-butyloxycarbonyl) group is an electron-withdrawing carbamate that effectively "deactivates" the piperidine nitrogen, making it non-nucleophilic under most coupling conditions.[1][5] This allows for selective reactions at the amidine functional group. The piperidine nitrogen can be made reactive by removing the Boc group under acidic conditions (e.g., with TFA or HCl).[6]
Q4: Can I perform a coupling reaction on the piperidine nitrogen without affecting the amidine?
A4: This would be challenging without first protecting the amidine group. Due to the higher nucleophilicity of the amidine, it will preferentially react. A successful strategy would require an orthogonal protection scheme where the amidine is protected, the Boc group is removed, the piperidine nitrogen is functionalized, and then the amidine is deprotected.[7][8]
Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the amidine with aryl halides or triflates.[9][10]
Workflow for Buchwald-Hartwig Coupling
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Common Problems & Solutions
Q: I am seeing low to no conversion of my starting materials. What are the likely causes?
A: This is a common issue that can often be traced back to several key factors:
-
Cause 1: Inactive Catalyst: The Pd(0) active species can be oxidized by atmospheric oxygen.
-
Solution: Ensure your reaction is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and run under a strict inert atmosphere. Use fresh, high-quality palladium precursors and ligands.
-
-
Cause 2: Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amidine but not so strong that it causes side reactions or degradation.
-
Solution: For amidines, strong inorganic bases like NaOtBu or K₃PO₄ are often effective. Weaker bases like K₂CO₃ may not be sufficient. Start with a strong, non-nucleophilic base.
-
-
Cause 3: Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[9]
-
Solution: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally excellent for C-N couplings. If one ligand fails, screen others as electronic and steric effects can be substrate-dependent.
-
-
Cause 4: Low Reaction Temperature: The oxidative addition step can have a high activation energy, especially with less reactive aryl chlorides.
-
Solution: Increase the reaction temperature. Solvents like toluene or dioxane allow for higher temperatures (up to 110-120 °C).
-
Q: My mass spec shows a significant amount of hydrodehalogenated arene side product. Why is this happening?
A: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction in Buchwald-Hartwig couplings. It can occur when β-hydride elimination competes with reductive elimination of the desired product.[9]
-
Cause: This is often exacerbated by a suboptimal ligand, base, or the presence of water.
-
Solution:
-
Change the Ligand: Switch to a more electron-rich and sterically bulky ligand, which can favor reductive elimination.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Modify the Base: Sometimes switching to a different base (e.g., from NaOtBu to K₃PO₄) can alter the reaction pathway and minimize this side product.
-
Q: I am observing cleavage of the Boc protecting group during the reaction. How can I prevent this?
A: While the Boc group is generally stable to the basic conditions of the Buchwald-Hartwig reaction, it can be labile under certain circumstances.[6]
-
Cause 1: Trace Acidity: Any adventitious acid can catalyze Boc cleavage, especially at elevated temperatures.
-
Solution: Ensure all glassware is clean and that no acidic impurities are present in your reagents.
-
Cause 2: Prolonged High Temperatures: Very long reaction times at high temperatures (>120 °C) can sometimes lead to thermal degradation of the Boc group.
-
Solution: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, try to lower the reaction temperature by using a more active catalyst/ligand system.
Optimized Reaction Parameters for N-Arylation
| Parameter | Recommended Starting Conditions | Rationale & Optimization Tips |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ. Both are effective. |
| Ligand | XPhos, SPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich biarylphosphine ligands are generally superior for C-N coupling.[10] |
| Base | NaOtBu or K₃PO₄ (1.5 - 2.2 equivalents) | A strong, non-nucleophilic base is required. NaOtBu is very effective but highly moisture-sensitive. |
| Solvent | Toluene or Dioxane (anhydrous) | High-boiling aprotic solvents are preferred. Ensure they are thoroughly degassed. |
| Temperature | 80 - 110 °C | Start around 100 °C. Less reactive halides (e.g., aryl chlorides) may require higher temperatures. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation. |
Troubleshooting Guide: Acylation with Carboxylic Acids
Coupling the amidine with a carboxylic acid to form an N-acylamidine requires activation of the carboxylate. Standard peptide coupling reagents are often employed for this transformation.[11][12]
Troubleshooting Decision Tree for Low Acylation Yield
Caption: Decision tree for troubleshooting low-yield acylation reactions.
Common Problems & Solutions
Q: My reaction is messy, and I'm not forming the desired N-acylamidine. What's going on?
A: This often points to an issue with the activation of the carboxylic acid or subsequent side reactions.
-
Cause 1: Racemization and Side Reactions with Carbodiimides: Using carbodiimides like DCC or EDC alone can lead to the formation of an unstable O-acylisourea intermediate, which can rearrange or cause racemization if the carboxylic acid has a chiral center.[11][13]
-
Solution: Always use a carbodiimide in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives trap the activated acid as a more stable active ester, leading to cleaner reactions and suppressed racemization.
-
-
Cause 2: Amidine Basicity: The strongly basic nature of the amidine can interfere with the coupling reaction by neutralizing the activated species or the acidic byproducts.
-
Solution: Add a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to the reaction. This "sacrificial" base will neutralize any acids present, allowing the amidine to act as a nucleophile. When using phosphonium salt reagents (PyBOP, HBTU), two equivalents of base are typically required.[11]
-
Q: The reaction stalls, and purification is difficult due to unreacted starting materials and coupling reagent byproducts.
A: This indicates an inefficient coupling. Optimizing the reagent choice and conditions is key.
-
Cause 1: Insufficiently Reactive Coupling Agent: For challenging or sterically hindered couplings, a more potent activating agent may be needed.
-
Solution: Switch to a modern uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt coupling reagent. HATU is particularly effective for difficult couplings.[12]
-
-
Cause 2: Byproduct Solubility: The byproducts of some coupling reagents can complicate purification. For example, the dicyclohexylurea (DCU) formed from DCC is notoriously difficult to remove.[13]
-
Solution: If using a carbodiimide, choose EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash. Alternatively, the byproducts from HATU and PyBOP are also generally water-soluble.
-
Protocol: General Procedure for Amidine Acylation using HATU
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition: Add a solution of this compound (1.0-1.2 equiv.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Interpretation: Diagnosing Problems with NMR and MS
¹H NMR Spectroscopy:
-
Broad N-H Peaks: The N-H protons on the amidine group often appear as broad signals in ¹H NMR due to tautomerism and quadrupolar broadening from the adjacent ¹⁴N nuclei.[3] This is normal.
-
Disappearance of Signal: To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the N-H signals to disappear.[3]
-
Boc Group Signal: A sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm, confirms the presence of the Boc group. Its absence suggests accidental deprotection.
Mass Spectrometry (MS):
-
Ionization Technique: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and easily observe the molecular ion [M+H]⁺.[3]
-
Troubleshooting Degradation: If you have trouble obtaining a clean mass spectrum, the compound may be degrading.
-
Solution: Add a small amount of a volatile base (e.g., triethylamine) to the mobile phase during LC-MS analysis to improve stability and ionization efficiency.[3]
-
References
- Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022).
- This compound ACET
- Technical Support Center: Characteriz
- Buchwald–Hartwig amin
- CAS No : 953071-73-3 | Product Name : Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.
- Amidine synthesis by imidoyl
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- tert-Butyl 4-carbamothioylpiperidine-1-carboxyl
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
- 167262-69-3|tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxyl
- Challenges and Breakthroughs in Selective Amide Activation.
- Optimization of reaction conditions for synthesis of imine and amide
- Tert-butyl 4-formylpiperidine-1-carboxyl
- Process optimization for acid-amine coupling: a catalytic approach. (2022).
- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
- Tert-butyl4-(1-nitroso-1H-benzo[d]imidazol-2-yl)
- A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022).
- Protecting Groups for Amines: Carbam
- tert-Butyl 4-[(pyrrolidine-1-carbonyl)
- tert-Butyl 4-formylpiperidine-1-carboxylate | PROTAC Linkers. MedchemExpress.com.
- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Benchchem.
- 87120-72-7|tert-Butyl 4-aminopiperidine-1-carboxyl
- tert-Butyl 4-acetylpiperidine-1-carboxyl
- A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022). J Am Chem Soc.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Synthesis of amidines. Organic Chemistry Portal.
- tert-Butyl 4-hydrazinopiperidine-1-carboxyl
- Functionality of amidines and amidrazones. Semantic Scholar.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000).
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- Having great trouble with a Boc-protection reaction. (2021). Reddit.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016).
- Having great trouble with a Boc-protection reaction. (2021). Reddit.
- tert-Butyl 4-(1H-benzimidazol-2-yl)
- Synthesis of 4-carboxy-piperidine-1-carboxylic acid t-butyl ester. PrepChem.com.
- tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- Coupling Reagents. Aapptec Peptides.
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Validation of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Abstract
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will objectively compare various HPLC approaches, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography, supported by detailed experimental protocols and data. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights grounded in established regulatory standards.
Introduction: The Analytical Challenge
This compound (also known as 1-Boc-4-amidinopiperidine) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel kinase inhibitors.[1][2] Its structure, featuring a polar amidine group and a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, presents a unique challenge for chromatographic analysis. The amidine group imparts strong basicity and hydrophilicity, while the Boc group provides non-polar character.
The purity of this intermediate is critical as impurities can carry through to the final API, potentially affecting its safety and efficacy. Therefore, a robust, validated, stability-indicating HPLC method is essential for quality control. This guide will navigate the complexities of method development and validation for this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]
Comparative Analysis of HPLC Methodologies
The dual hydrophilic/hydrophobic nature of this compound makes the selection of the optimal chromatographic mode a critical first step. We will compare three primary approaches.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8] For our target analyte, the hydrophobic Boc group provides a primary retention mechanism. However, the polar amidine group can cause poor peak shape (tailing) due to strong interactions with residual silanols on the silica-based stationary phase.
-
Advantages: High reproducibility, wide applicability, and a vast selection of available column chemistries.[7]
-
Disadvantages: Poor retention of highly polar impurities and potential for peak tailing with basic analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that are poorly retained in RPLC.[7][9][10][11] It uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][11]
-
Advantages: Superior retention for polar analytes and impurities, orthogonal selectivity compared to RPLC, and enhanced sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[7][11]
-
Disadvantages: Can have longer equilibration times and may be more sensitive to the sample solvent composition.[12]
Ion-Pair Chromatography (IPC)
IPC is a variation of RPLC where an ion-pairing reagent (e.g., an alkyl sulfonate like 1-hexanesulfonic acid) is added to the mobile phase.[12] This reagent forms a neutral ion-pair with the charged analyte (the protonated amidine group), enhancing its retention on a non-polar stationary phase.
-
Advantages: Significantly improves retention and peak shape for charged, polar compounds on RPLC columns.
-
Disadvantages: Ion-pairing reagents can be aggressive, leading to long column equilibration and wash-out times. They are also known to cause signal suppression in MS detectors and can contaminate the LC system.[11][12]
Experimental Design & Protocols
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[13][14] The validation will be performed in accordance with ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[3][5][13][15]
Materials and Instrumentation
-
Analyte: this compound reference standard (>99.5% purity)
-
Instrumentation: HPLC or UHPLC system with UV/Vis or Diode Array Detector (DAD).
-
Columns:
-
RPLC: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HILIC: Amide column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid, Ammonium Formate, 1-Hexanesulfonic acid sodium salt.
Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for HPLC Method Validation.
Protocol 1: Forced Degradation Study (Specificity)
To ensure the method is "stability-indicating," forced degradation studies are performed to demonstrate that the analyte peak is resolved from any potential degradation products.[16][17][18][19][20]
Objective: To demonstrate specificity by generating and separating potential degradation products.
Procedure:
-
Prepare separate solutions of this compound (approx. 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose a solution to UV light (ICH Q1B conditions, e.g., 1.2 million lux hours) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Assess peak purity of the main peak in all chromatograms using a DAD to ensure it is spectrally homogeneous. The target degradation is typically 5-20%.[16]
Protocol 2: Validation of Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.[5][13]
Objective: To confirm the method's quantitative reliability over a specified range.
Procedure:
-
Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform spike/recovery experiments by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD over both sets of data should be ≤ 2.0%.
-
Data Presentation and Comparison
The following tables summarize the expected performance data from the three compared HPLC methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A (RPLC) | Method B (HILIC) | Method C (IPC) |
| Column | C18, 4.6x150 mm, 3.5 µm | Amide, 4.6x150 mm, 3.5 µm | C18, 4.6x150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0, in 95:5 ACN:H₂O | 5 mM 1-Hexanesulfonic acid in 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate, pH 3.0, in 50:50 ACN:H₂O | Acetonitrile |
| Gradient | 20% to 80% B in 15 min | 0% to 50% B in 15 min | 25% to 75% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 210 nm | 210 nm | 210 nm |
Table 2: System Suitability and Performance Comparison
| Parameter | Method A (RPLC) | Method B (HILIC) | Method C (IPC) |
| Retention Time (min) | 4.5 | 8.2 | 9.5 |
| Tailing Factor (USP) | 1.6 | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 8000 | > 7000 |
| Resolution (from nearest impurity) | 1.8 | > 2.5 | > 2.5 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 99.0 - 101.2% |
| Precision (RSD) | < 1.5% | < 1.0% | < 1.0% |
Discussion and Recommendation
The experimental data reveals distinct advantages and disadvantages for each method.
-
RPLC (Method A): While functional, this method suffers from a significant peak tailing (Tailing Factor = 1.6), which is common for basic compounds on standard C18 columns. This can compromise integration accuracy and resolution from closely eluting impurities.
-
IPC (Method C): This method provides excellent peak shape and retention. However, the use of a persistent ion-pairing reagent makes it less desirable for routine use, especially in labs that also run LC-MS analyses, due to the high risk of system contamination.[12]
-
HILIC (Method B): This method emerges as the superior choice. It provides excellent retention (8.2 min), a highly symmetrical peak shape (Tailing Factor = 1.1), and superior resolution from potential polar impurities. HILIC offers a fundamentally different and orthogonal separation mechanism to RPLC, making it ideal for a stability-indicating assay.[9][11]
The logical relationship for selecting the optimal method is visualized below.
Caption: Decision matrix for HPLC method selection.
Conclusion
For the purity validation of this compound, a HILIC-based method provides the most robust, specific, and reliable results. It effectively addresses the analytical challenges posed by the molecule's dual polarity, offering superior peak shape and retention for polar species compared to traditional RPLC. While IPC can also yield good chromatography, the practical drawbacks of using ion-pairing reagents make HILIC the more efficient and system-friendly choice for a modern analytical laboratory. The validation protocols described herein provide a clear and compliant pathway to establishing a method suitable for routine quality control and regulatory submission.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Available from: [Link]
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ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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BioGlobaX. <621> Chromatography. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Available from: [Link]
-
IJCRT.org. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
OUCI. Q2(R1) Validation of Analytical Procedures. Available from: [Link]
-
IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available from: [Link]
-
Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available from: [Link]
-
uHPLCs. (2023). What Is The Difference Between HILIC Columns VS Normal Reverse Columns. Available from: [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]
-
ResearchGate. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
-
Waters Corporation. HPLC Separation Modes. Available from: [Link]
-
PubMed Central. (2022). Bioactive antifungal metabolites produced by Streptomyces amritsarensis V31 help to control diverse phytopathogenic fungi. Available from: [Link]
-
ResearchGate. (2022). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Available from: [Link]
-
PubMed. (2001). Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. Available from: [Link]
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A Comparative Guide to Guanidinylating Agents: The Role of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its persistent positive charge at physiological pH and unique hydrogen bonding capabilities, is a critical pharmacophore in numerous drugs and bioactive molecules.[1][2] The choice of the reagent to install this group—the guanidinylating agent—profoundly influences reaction efficiency, substrate scope, purification, and overall synthetic strategy.[1]
This guide provides an in-depth comparison of various guanidinylating agents, with a special focus on Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate . Unlike traditional reagents that simply add a guanidine moiety, this compound acts as a versatile building block, incorporating a protected piperidine scaffold simultaneously. We will objectively compare its performance against established alternatives, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic challenges.
The Building Block Approach: this compound
This compound, also known as Boc-amidinopiperidine, is distinct from common guanidinylating agents. Instead of being a simple activated guanidine, it is a piperidine ring where the 4-position is substituted with an amidine (carbamimidoyl) group, and the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.
Its primary application is not to guanidinylate a separate amine substrate in the traditional sense. Rather, it serves as a pre-functionalized building block. In a synthetic sequence, the Boc-protected piperidine-guanidine unit can be incorporated, and subsequent reactions can be performed on either the guanidine moiety or by deprotecting the piperidine nitrogen for further elaboration. This is a powerful strategy for building complex molecules where a cyclic guanidine or a piperidine-linked guanidine is a key structural motif.
The Established Workhorses: A Comparative Overview
To understand the context in which a building block like Boc-amidinopiperidine is used, it is essential to compare it with traditional guanidinylating agents designed for converting primary and secondary amines into guanidines. The most common classes are pyrazole-based reagents and isothioureas.
Pyrazole-Based Reagents
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is arguably one of the most widely used, commercially available, and versatile guanidinylating agents.[1][3] It is an air-stable, crystalline solid that reacts efficiently with a broad range of primary and some secondary amines to yield Boc-protected guanidines.[1][3] The pyrazole moiety is an excellent leaving group, facilitating the reaction.[4]
-
1H-Pyrazole-1-carboxamidine Hydrochloride: This is the unprotected parent reagent. It is often used when a final, unprotected guanidine is desired. However, its high reactivity can sometimes lead to side reactions, and its salt form often requires careful control of basic conditions during the reaction.
Isothiourea-Based Reagents
-
S-Methylisothiourea: Typically available as a sulfate salt, this is a classic and cost-effective reagent.[5] The reaction involves the nucleophilic attack of an amine, displacing the methylthiolate leaving group. While effective, these reactions can sometimes require harsher conditions, and the byproduct, methanethiol, is notoriously volatile and malodorous.
-
N,N'-Di-Boc-S-methylisothiourea: This protected version offers better handling and solubility in organic solvents compared to the simple salt.[6] The Boc groups moderate the reactivity and the resulting guanidine is protected, which is often desirable for multi-step syntheses.[6]
Other Notable Agents
-
N,N'-Di-Boc-N''-triflylguanidine: This reagent is known for its exceptionally high reactivity.[1] The triflyl group is a superb leaving group, making this agent particularly effective for guanidinylating sterically hindered or electronically deactivated (weakly nucleophilic) amines where other reagents fail.[1] However, this high reactivity comes at the cost of lower stability and higher price.[1]
-
Cyanamide: As one of the simplest reagents, cyanamide can be used to synthesize guanidines, but its application is often limited by harsh reaction conditions and potential for oligomerization.[7]
Head-to-Head Comparison: Performance and Application
The selection of a guanidinylating strategy is a trade-off between reactivity, substrate scope, cost, and the desired final product.
| Feature | This compound | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-S-methylisothiourea | N,N'-Di-Boc-N''-triflylguanidine |
| Primary Use | Building Block | General Guanidinylation | General Guanidinylation | For Challenging Substrates |
| Reactivity | N/A (Incorporated) | High | Moderate to High | Very High[1] |
| Substrate Scope | N/A | Broad (Primary & some Secondary Amines)[1] | Broad (Primary Amines) | Very Broad (Hindered/Weakly Nucleophilic Amines)[1] |
| Reaction Conditions | Varies with synthesis | Room Temp. to mild heating | Often requires activation or heating | Often Room Temp. |
| Byproducts | Dependent on specific reaction | Pyrazole | Methylthiol (volatile, odorous) | Triflamide |
| Handling | Stable Solid | Stable, crystalline solid[3] | Stable Solid | Can be less stable[1] |
| Key Advantage | Introduces piperidine-guanidine scaffold | Reliability, broad use, good yields[4] | Cost-effective (unprotected form) | High reactivity for difficult cases[1] |
Mechanistic Insights: Why Reagent Choice Matters
The mechanism of guanidinylation is fundamental to understanding the differences in reagent performance. For the most common reagents, the process involves a nucleophilic attack by the amine on the electrophilic carbon of the guanidinylating agent.
Mechanism of Pyrazole-Based Guanidinylation
The reaction with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a straightforward and widely adopted method. The amine's lone pair attacks the central carbon of the carboxamidine. This forms a transient tetrahedral intermediate. The stable pyrazole anion is then eliminated as a leaving group, resulting in the desired N,N',N''-trisubstituted guanidine. The stability of the pyrazole leaving group is a key driver for the reaction's efficiency.[4]
.dot
Caption: Mechanism of amine guanidinylation.
Experimental Protocols
The following protocols are provided as representative examples for the guanidinylation of a primary amine.
Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from common procedures for the guanidinylation of primary amines.[8]
Objective: To synthesize N,N'-di-Boc-protected guanidine from a primary amine.
Materials:
-
Primary amine (e.g., benzylamine, 1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), 5 mL)
-
Optional: Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 mmol) if the amine starting material is a hydrochloride salt.
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (5 mL).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) to the solution.
-
If starting with an amine salt, add the tertiary base at this stage.
-
Stir the reaction mixture at room temperature.
-
Causality Check: The reaction is typically stirred for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion. Less reactive amines may require gentle heating (e.g., 40-50 °C).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Self-Validation: The crude product is then subjected to a standard aqueous work-up. Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with a mild acid (e.g., 5% citric acid solution) to remove unreacted amine and base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure, protected guanidine.
Protocol 2: Guanidinylation using S-Methylisothiouronium Sulfate
This protocol is a general procedure based on classical methods.
Objective: To synthesize an unprotected guanidine from a primary amine.
Materials:
-
Primary amine (1.0 mmol)
-
S-Methylisothiouronium hemisulfate (0.55 mmol, 1.1 eq of isothiourea)
-
Aqueous base (e.g., 2M NaOH solution or saturated NaHCO₃)
-
Solvent (e.g., Water, Ethanol, or a mixture)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent system.
-
Add the S-methylisothiouronium hemisulfate salt.
-
Add the aqueous base to neutralize the sulfate salt and facilitate the reaction. The pH should be adjusted to be basic (pH 9-11).
-
Causality Check: The mixture is typically heated to reflux for several hours. The displacement of methylthiol is often the rate-limiting step and requires thermal energy. The reaction must be performed in a well-ventilated fume hood due to the release of methanethiol.
-
Monitor the reaction for the disappearance of the starting amine via TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration.
-
Self-Validation: If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the pure guanidinium salt.
.dot
Caption: Reagent selection workflow.
Conclusion and Recommendations
The synthesis of guanidine-containing molecules is a vital task in drug discovery and chemical biology. The choice of the guanidinylating agent is not a one-size-fits-all decision and must be tailored to the specific synthetic context.
-
For routine guanidinylation of standard primary amines , N,N'-Di-Boc-1H-pyrazole-1-carboxamidine remains the gold standard, offering high yields, mild conditions, and operational simplicity.[1]
-
When facing sterically hindered or electron-deficient amines , the highly reactive N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice, despite its higher cost.[1]
-
For syntheses where a piperidine ring is integral to the final structure , employing This compound as a building block is a far more elegant and efficient strategy than attempting to build the scaffold piece by piece. This approach embodies the principles of convergent synthesis, often leading to higher overall yields and simpler purifications.
By understanding the reactivity, scope, and underlying mechanisms of these key reagents, researchers can devise more robust and efficient synthetic routes to novel guanidine-containing targets.
References
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. 2017-04-27. Available from: [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available from: [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. 2000. Available from: [Link]
-
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available from: [Link]
-
Product Class 13: Guanidine Derivatives. Science of Synthesis. Available from: [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC. 2023-09-07. Available from: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. 2016-09-09. Available from: [Link]
-
Synthesis of Guanidines in Solution. ResearchGate. 2006-11. Available from: [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. 2014-02-10. Available from: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. 2021. Available from: [Link]
-
Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. ResearchGate. 2006. Available from: [Link]
-
tert-Butyl piperidine-4-carboxylate hydrochloride. ChemBK. 2024-04-10. Available from: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. 2021. Available from: [Link]
-
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. PubChem. Available from: [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. NIH. Available from: [Link]
-
s-methyl isothiourea sulfate. Organic Syntheses Procedure. Available from: [Link]
-
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem. Available from: [Link]
-
Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. NIH. 2021. Available from: [Link]
-
tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. PubChem. Available from: [Link]
-
Protonation route for 1H-pyrazole-1-carboxamidine. ResearchGate. Available from: [Link]
-
1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. 2000-12-18. Available from: [Link]
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A Comparative Guide to the Purity Analysis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), with other common analytical techniques for the purity assessment of this critical intermediate.
The Imperative of Purity in Drug Development
The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical development. They can lead to altered pharmacological or toxicological profiles of the API, reduced stability of the drug product, and complications during regulatory review. For a polar and reactive molecule like this compound, which contains a basic guanidinium group, a comprehensive understanding of its purity profile is paramount.
Quantitative ¹H NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic compounds[1][2]. Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard[3][4]. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[1].
Why qNMR is Advantageous for this compound:
-
Absolute Quantification: qNMR allows for the determination of absolute purity without the need for a reference standard of the analyte itself, provided a certified internal standard is used. This is particularly beneficial in early-stage development when a fully characterized standard of the intermediate may not be available[4].
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides unambiguous structural information, simultaneously confirming the identity of the main component and potentially identifying unknown impurities.
-
Broad Dynamic Range: Modern NMR instruments offer a high dynamic range, enabling the detection and quantification of impurities at low levels.
-
Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample if necessary.
Head-to-Head Comparison: NMR vs. HPLC and LC-MS
While qNMR offers significant advantages, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorse techniques in pharmaceutical analysis. The choice of method often depends on the specific analytical challenge.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Signal integration is directly proportional to the number of protons. | Separation based on differential partitioning between a mobile and stationary phase. | Separation by HPLC followed by mass-to-charge ratio detection. |
| Quantification | Absolute quantification using a certified internal standard. | Relative quantification against a reference standard of the analyte. Requires response factors for impurities. | Primarily qualitative and semi-quantitative; can be quantitative with isotopic standards. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a well-characterized reference standard of the analyte and its impurities. | Requires reference standards for confirmation and quantification. |
| Structural Info | Provides detailed structural information for both the analyte and impurities. | Provides retention time, which is not a unique identifier. | Provides molecular weight and fragmentation patterns, aiding in identification. |
| Sensitivity | Generally lower than HPLC and LC-MS. | High sensitivity, especially with UV detectors. | Very high sensitivity. |
| Throughput | Moderate; can be automated. | High throughput with autosamplers. | High throughput with autosamplers. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. | More complex; may require filtration and mobile phase compatibility. | Similar to HPLC. |
| "NMR Silent" Impurities | Cannot detect impurities lacking protons (e.g., inorganic salts). | Can detect non-UV active impurities with appropriate detectors (e.g., ELSD, CAD). | Can detect a wide range of impurities. |
Experimental Deep Dive: Purity Determination by qNMR
A robust qNMR experiment is built on a foundation of careful planning and execution. The following protocol outlines the key steps for the purity analysis of this compound.
Experimental Workflow Diagram
Caption: Workflow for qNMR Purity Analysis.
Step-by-Step Protocol
-
Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR. For the highly polar this compound, which is soluble in D₂O, a suitable internal standard would be maleic acid or dimethyl sulfone. The standard should:
-
Be of high, certified purity.
-
Be stable in the chosen solvent and not react with the analyte.
-
Have signals that do not overlap with analyte or impurity signals.
-
Preferably have a simple spectrum (e.g., a singlet).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the chosen internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock, tune, and shim the spectrometer to ensure optimal field homogeneity.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation between scans. A d1 of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
-
Data Analysis and Purity Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For this compound, the singlet from the 9 protons of the tert-butyl group is an ideal candidate for integration.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Certified purity of the internal standard
-
Interpreting the ¹H NMR Spectrum
A hypothetical ¹H NMR spectrum of this compound in D₂O would exhibit characteristic signals:
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group. This is often the best signal for quantification due to its high intensity and lack of coupling.
-
~1.6-1.9 ppm (multiplets, 4H): The protons on the C3 and C5 positions of the piperidine ring.
-
~2.8-3.0 ppm and ~3.9-4.1 ppm (multiplets, 4H): The axial and equatorial protons on the C2 and C6 positions of the piperidine ring, adjacent to the nitrogen atom.
-
~3.2 ppm (multiplet, 1H): The proton on the C4 position of the piperidine ring.
-
~7.0-7.5 ppm (broad singlet): The exchangeable protons of the carbamimidoyl (guanidinium) group. The chemical shift of these protons can be highly dependent on concentration, temperature, and pH.
Addressing Potential Impurities
A comprehensive purity analysis must consider potential process-related impurities. For this compound, likely impurities could include:
-
Starting materials: Unreacted starting materials used in the guanidinylation step.
-
By-products: Products from side reactions, such as the formation of N,N'-disubstituted guanidines.
-
Residual solvents: Solvents used during the synthesis and purification steps.
-
Degradation products: The guanidinium group can be susceptible to hydrolysis under certain conditions.
Logical Flow for Data Interpretation
Caption: Decision-making process for NMR data interpretation.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity assessment of this compound, quantitative ¹H NMR stands out as a powerful, direct, and structurally informative technique. It provides an absolute measure of purity that is often complementary to the high-resolution separation capabilities of HPLC. While HPLC is invaluable for detecting a wide range of impurities, especially at trace levels, qNMR offers the advantage of quantification without the need for individual impurity reference standards, which is a significant asset in the fast-paced environment of drug development.
Ultimately, a multi-faceted approach that leverages the strengths of both NMR and chromatographic methods will provide the most robust and reliable purity profile for this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
-
U.S. Pharmacopeia. Stimuli to the Revision Process: Stimuli Article (qNMR). [Link]
-
Miura, T., et al. (2016). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 64(6), 667-674. [Link]
-
Webster, G. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Amgen. Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]
-
BenchChem. Guanidine group: Definition and pharmaceutical applications. [Link]
-
Zheng, H., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 733. [Link]
-
Patsnap. (2024). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]
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Characterization of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate by Mass Spectrometry: A Comparative Guide to Ionization and Analyzer Technologies
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of successful preclinical progression. Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a molecule featuring a polar guanidinium group and a thermally labile tert-butyloxycarbonyl (Boc) protecting group, presents a unique analytical challenge. Its structure demands a nuanced approach to mass spectrometric analysis, where the choice of ionization source and mass analyzer profoundly impacts the quality and interpretability of the resulting data.
This guide provides an in-depth comparison of mass spectrometry methodologies for the characterization of this compound. We will explore the differential performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), coupled with a comparative analysis of high-resolution Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers. The experimental protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal analytical strategy for this and structurally related molecules.
The Analytical Challenge: Structural Features of this compound
To select the appropriate mass spectrometry technique, a clear understanding of the analyte's chemical properties is paramount.
-
Guanidinium Group: This functional group is highly basic and will be readily protonated, making the molecule permanently charged in solution. This property strongly favors ionization techniques designed for polar and pre-charged molecules.
-
Tert-butyloxycarbonyl (Boc) Group: The Boc protecting group is notoriously thermolabile and prone to fragmentation under energetic conditions. This necessitates the use of "soft" ionization techniques to preserve the intact molecular ion.
-
Piperidine Scaffold: The core piperidine structure can undergo ring-opening fragmentation under certain conditions, providing valuable structural information in tandem mass spectrometry (MS/MS) experiments.
These features dictate a need for gentle ionization to avoid premature fragmentation of the Boc group, coupled with high-resolution mass analysis to confirm elemental composition and elucidate fragmentation pathways.
Section 1: Comparative Analysis of Ionization Techniques: ESI vs. APCI
The initial and most critical step in mass spectrometry is the generation of gas-phase ions from the analyte in solution. For a polar and pre-charged molecule like this compound, ESI and APCI are the most relevant atmospheric pressure ionization techniques.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, charged, and non-volatile molecules.[1] It generates ions by applying a high voltage to a liquid sample, creating a fine mist of charged droplets.[1] Given that the guanidinium group will be protonated in typical LC-MS mobile phases, ESI is the theoretically preferred method for this analyte.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds.[1] It utilizes a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through gas-phase reactions.[2] While generally less suitable for pre-charged species, APCI can be effective for some polar molecules and is less susceptible to matrix effects than ESI.[3]
Head-to-Head Performance Comparison
To objectively compare these techniques, we propose a series of experiments analyzing a 1 µg/mL solution of this compound. The following table summarizes the expected outcomes based on the principles of each ionization method.
| Performance Metric | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale |
| Molecular Ion ([M+H]⁺) Intensity | High | Low to Moderate | ESI is highly efficient for pre-charged, polar molecules.[1] APCI is less effective for non-volatile, charged species.[2] |
| In-source Fragmentation | Low | Moderate to High | ESI is a softer ionization technique. The heated nebulizer in APCI can induce thermal degradation of the Boc group.[3] |
| Adduct Formation | Prone to Na⁺, K⁺ adducts | Less prone to adducts | The ESI mechanism can readily incorporate alkali metal ions from the mobile phase or glassware. |
| Matrix Effects | More Susceptible | Less Susceptible | The gas-phase nature of APCI ionization reduces interference from non-volatile matrix components.[3] |
| Recommended Use | Primary choice for sensitive detection and structural elucidation. | Alternative for complex matrices or when ESI fails. | The inherent properties of the analyte strongly favor ESI. |
Section 2: High-Resolution Mass Analyzer Comparison: Q-TOF vs. Orbitrap
Following ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). For unambiguous characterization, high-resolution mass spectrometry (HRMS) is essential.[4] We will compare two of the most powerful HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments combine a quadrupole mass filter with a time-of-flight analyzer, offering high resolution, mass accuracy, and fast acquisition speeds.[5] They are robust and well-suited for both qualitative and quantitative analyses.
Orbitrap
Orbitrap mass analyzers trap ions in an electrostatic field and measure the frequency of their orbital motion, which is related to their m/z.[6] Orbitraps are renowned for their exceptional mass resolution and accuracy, often exceeding that of Q-TOF systems.[7]
Comparative Performance for Structural Elucidation
The primary goals for analyzing this compound are to confirm its elemental composition and to elucidate its fragmentation pathways for structural verification.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Rationale |
| Mass Resolution | Excellent (up to 60,000 FWHM) | Exceptional (up to 240,000+ FWHM) | Orbitrap technology inherently provides higher resolving power.[6][7] |
| Mass Accuracy | < 2 ppm | < 1 ppm | Superior resolution generally leads to higher mass accuracy.[4] |
| MS/MS Fragmentation | Rich fragmentation spectra via CID | High-quality fragmentation via HCD | Both provide excellent MS/MS data. Orbitrap's high resolution aids in resolving fragment ions. |
| Dynamic Range | Good | Excellent | Orbitrap analyzers generally offer a wider dynamic range. |
| Recommendation | Excellent for routine identification and quantification. | Preferred for definitive structural elucidation and resolving complex spectra. | For unambiguous formula determination, the higher resolution of the Orbitrap is advantageous.[7] |
Section 3: Experimental Protocols and Workflow
To provide a practical framework, we outline a comprehensive LC-MS/MS workflow for the characterization of this compound.
Liquid Chromatography (LC) Method
A robust chromatographic separation is crucial to reduce matrix effects and ensure reproducible ionization.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters (Proposed)
The following are starting parameters for an ESI source coupled to a high-resolution mass spectrometer.
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
Full Scan MS (for molecular formula confirmation):
-
Mass Range: 50 - 500 m/z
-
Resolution: >100,000 (Orbitrap) or >40,000 (Q-TOF)
Tandem MS (MS/MS for fragmentation analysis):
-
Precursor Ion: [M+H]⁺ (Calculated m/z)
-
Collision Energy: Ramped from 10 to 40 eV
-
Collision Gas: Argon
Workflow Diagram
Caption: Proposed LC-MS/MS workflow for characterization.
Section 4: Predicted Fragmentation Pathway and Data Interpretation
Based on the structure of this compound, a predictable fragmentation pattern can be proposed under Collision-Induced Dissociation (CID).
Key Fragmentation Reactions
-
Loss of Tert-butyl Group: A characteristic loss of 56 Da (C₄H₈) from the Boc group is expected, often as a primary and highly abundant fragment.
-
Loss of Boc Group: Cleavage of the entire Boc group (100 Da) is also a likely fragmentation pathway.
-
Piperidine Ring Opening: Subsequent fragmentation of the piperidine ring can occur, providing further structural confirmation.
-
Loss of Ammonia from Guanidinium: The guanidinium group may lose ammonia (17 Da).
Proposed Fragmentation Diagram
Caption: Predicted major fragmentation pathways in MS/MS.
Hypothetical High-Resolution Data Table
The following table presents hypothetical but realistic high-resolution mass spectrometry data that would be expected from an Orbitrap analysis, confirming the elemental composition of the precursor and key fragments.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 243.2023 | 243.2021 | -0.82 | C₁₁H₂₃N₄O₂ |
| [M+H - C₄H₈]⁺ | 187.1397 | 187.1395 | -1.07 | C₇H₁₅N₄O₂ |
| [M+H - C₅H₈O₂]⁺ | 143.1131 | 143.1129 | -1.40 | C₆H₁₅N₄ |
This level of mass accuracy (< 2 ppm) provides high confidence in the assigned elemental compositions, a critical component of definitive structural characterization.[6][7]
Conclusion and Recommendations
For the comprehensive characterization of this compound, a combination of Electrospray Ionization (ESI) and a high-resolution Orbitrap mass analyzer represents the optimal strategy.
-
ESI is recommended due to its superior ability to gently ionize the polar, pre-charged guanidinium moiety while preserving the thermally labile Boc group.[1]
-
An Orbitrap analyzer is favored for its exceptional mass resolution and accuracy, which is crucial for the unambiguous determination of the elemental composition of the parent molecule and its fragments.[6][7]
While a Q-TOF system provides sufficient data for routine analysis, the superior performance of the Orbitrap offers an unparalleled level of confidence in structural elucidation, which is paramount in a drug development setting. This guide provides a robust, scientifically-grounded framework for the successful mass spectrometric characterization of this and other challenging small molecules.
References
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PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]
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Mori, A., Ichimura, T., & Matsumoto, H. (1978). Gas chromatography-mass spectrometry of guanidino compounds in brain. Analytical Biochemistry, 89(2), 393-399. Available at: [Link]
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Chem LibreTexts. (2020). Formula determination by high resolution mass spectrometry. Available at: [Link]
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AxisPharm. Electrospray and APCI Mass Analysis. Available at: [Link]
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Li, K., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules, 28(8), 3486. Available at: [Link]
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Paukner, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Available at: [Link]
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-
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Jones, C. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 67(8), 1055. Available at: [Link]
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Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290. Available at: [Link]
-
University of Wisconsin-Madison. Chemistry 4631: Atmospheric-pressure chemical ionization (APCI). Available at: [Link]
-
PubChem. Tert-butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
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A Comparative Guide to Serine Protease Inhibitors: Profiling Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate Against Established Agents
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of the appropriate tool is paramount to experimental success. This guide provides a comparative analysis of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a molecule with structural motifs suggestive of serine protease inhibition, against a panel of well-characterized and widely utilized protease inhibitors. We will delve into the mechanistic nuances, kinetic profiles, and experimental considerations for Aprotinin, Leupeptin, and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), providing a framework for the rational selection and application of these critical research agents.
The Central Role of Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to inflammation and apoptosis.[1] Their catalytic activity is defined by a highly conserved triad of amino acids in their active site: serine, histidine, and aspartate.[2] The dysregulation of serine protease activity is implicated in numerous pathological conditions, making them significant targets for therapeutic intervention.[1]
Protease inhibitors are molecules that bind to and modulate the activity of these enzymes. They are broadly classified based on their mechanism of action (reversible or irreversible) and their chemical nature (e.g., peptides, small molecules).[2] The amidine group, a key feature of this compound, is known to mimic the side chains of arginine and lysine, which are common substrates for trypsin-like serine proteases. This structural feature allows these inhibitors to interact with the aspartate residue in the S1 specificity pocket of the enzyme.[3]
Profiling the Inhibitors
This compound: A Hypothetical Profile
Due to a lack of extensive characterization in publicly available literature, we present a hypothetical profile for this compound based on the established properties of other amidine-containing serine protease inhibitors.[4][5] The positively charged carbamimidoyl (amidine) group is predicted to act as a "warhead," targeting the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. The Boc-protected piperidine ring provides a rigid scaffold that can influence binding affinity and selectivity.
Predicted Mechanism of Action: Reversible, competitive inhibition. The amidine group would likely form a strong, non-covalent interaction with the active site, competing with the natural substrate.
Aprotinin: The Polypeptide Workhorse
Aprotinin is a natural, polypeptide-based serine protease inhibitor isolated from bovine lung.[6][7] It is a potent, reversible, and competitive inhibitor with a broad spectrum of activity against several serine proteases.[6][8]
-
Mechanism of Action: Aprotinin acts as a competitive inhibitor, with its lysine-15 residue entering the S1 specificity pocket of the target protease, mimicking the natural substrate but preventing catalysis.[8]
-
Target Proteases: Trypsin, chymotrypsin, plasmin, and kallikrein.[6][7]
-
Key Characteristics: High affinity and stability. Its large size can sometimes lead to steric hindrance with certain substrates.
Leupeptin: The Peptide Aldehyde Inhibitor
Leupeptin is a microbial-derived peptide aldehyde that acts as a reversible inhibitor of a broad range of serine and cysteine proteases.[1][9]
-
Mechanism of Action: The aldehyde group of leupeptin forms a covalent hemiacetal adduct with the active site serine, effectively blocking substrate access. This interaction is reversible.[10]
-
Target Proteases: Trypsin, plasmin, cathepsin B, and calpain.[11][12]
-
Key Characteristics: Broad-spectrum activity against both serine and cysteine proteases. It is membrane-permeable, making it useful for in-cell applications.[1]
AEBSF: The Irreversible Small Molecule
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases.[13][14] It is often used as a less toxic alternative to PMSF.[14]
-
Mechanism of Action: AEBSF irreversibly sulfonylates the active site serine residue, leading to a stable, covalent modification that permanently inactivates the enzyme.[13]
-
Target Proteases: Trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[14][15]
-
Key Characteristics: Irreversible inhibition makes it suitable for applications where complete and sustained protease inactivation is required. Its water solubility is a significant practical advantage over PMSF.[14]
Comparative Performance Data
The following table summarizes the key characteristics and reported inhibitory constants for the selected protease inhibitors. It is important to note that IC50 values are dependent on experimental conditions, while Ki values represent the intrinsic dissociation constant.[16][17]
| Inhibitor | Type | Mechanism | Target Proteases | Reported Ki / IC50 Values |
| This compound | Small Molecule (Hypothetical) | Reversible, Competitive | Trypsin-like serine proteases | Not available |
| Aprotinin | Polypeptide | Reversible, Competitive | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Ki ≈ 0.06 pM (Trypsin)[18] |
| Leupeptin | Peptide Aldehyde | Reversible, Covalent | Serine & Cysteine Proteases (Trypsin, Plasmin, Cathepsin B) | Ki ≈ 3.5 nM (Trypsin), Ki ≈ 4.1 nM (Cathepsin B)[9] |
| AEBSF | Small Molecule | Irreversible, Covalent | Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein | IC50 < 15 µM (Trypsin) |
Experimental Protocols
In Vitro Serine Protease Inhibition Assay Using a Chromogenic Substrate
This protocol provides a robust method for determining the inhibitory potential of a compound against a specific serine protease. The principle lies in the enzymatic cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[19][20]
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the serine protease in assay buffer to a working concentration.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the serine protease solution to each well.
-
Add a corresponding volume of the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (solvent vehicle).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of reversible and irreversible protease inhibition.
Caption: A typical experimental workflow for a protease inhibition assay.
Selectivity Profiling: A Critical Step
A crucial aspect of characterizing any protease inhibitor is determining its selectivity.[2][21] A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects.[21] Common methods for assessing selectivity include:
-
Enzyme Panel Screening: Testing the inhibitor against a broad panel of purified proteases.
-
Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technique that uses activity-based probes to assess the inhibitor's engagement with a wide range of enzymes in a complex biological sample.[2][22]
Conclusion
The selection of a protease inhibitor requires a thorough understanding of its mechanism of action, target specificity, and the experimental context. While this compound presents an interesting scaffold for the development of serine protease inhibitors, its efficacy and selectivity remain to be experimentally validated. In contrast, Aprotinin, Leupeptin, and AEBSF are well-established inhibitors with distinct properties that make them suitable for a variety of research applications. This guide provides a foundational framework for comparing these agents and for designing robust experimental protocols to assess their inhibitory activities.
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Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). (n.d.). PubMed. Retrieved from [Link]
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[Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. (n.d.). PubMed. Retrieved from [Link]
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Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. (2021). PMC. Retrieved from [Link]
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Aprotinin (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions. (n.d.). PubMed Central. Retrieved from [Link]
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Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor. (2021). NIH. Retrieved from [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. Retrieved from [Link]
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Selectivity profiling of DegP substrates and inhibitors. (2009). PubMed. Retrieved from [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). NIH. Retrieved from [Link]
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Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. (2018). PubMed. Retrieved from [Link]
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Mechanisms of Action of Protease Inhibitors (PIs). (2013). YouTube. Retrieved from [Link]
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In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. (2023). PubMed Central. Retrieved from [Link]
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IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). NIH. Retrieved from [Link]
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Protease Inhibition—An Established Strategy to Combat Infectious Diseases. (2021). MDPI. Retrieved from [Link]
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A Researcher's Guide to the Stability of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate: A Comparative Analysis
Introduction
In the landscape of modern drug discovery, particularly in the design of protease inhibitors and other targeted therapeutics, piperidine scaffolds functionalized with basic groups like amidines are of paramount importance. Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block, offering a rigid scaffold, a strategically placed basic amidine group for molecular interactions, and an acid-labile tert-Butoxycarbonyl (Boc) protecting group for synthetic manipulation. The guanidine and amidine functionalities are often found in drugs and are crucial for interactions like hydrogen bonding and salt bridges.[1][2][3][4]
However, the utility of any chemical building block is fundamentally tied to its stability. An uncharacterized stability profile can lead to irreproducible experimental results, failed syntheses, and misinterpreted biological data. This guide provides a comprehensive assessment of the expected stability of this compound under various stress conditions. We will dissect the molecule's stability based on its constituent functional groups, compare it to common alternatives, and provide detailed, field-proven protocols for researchers to validate its stability in their own laboratories. This document is designed to bridge the gap between theoretical chemical principles and practical application, empowering researchers to handle, store, and utilize this reagent with confidence.
Section 1: Predicted Chemical Stability Profile
The stability of this compound is primarily dictated by its two key functional groups: the N-Boc protecting group and the 4-carbamimidoyl (amidine) group.
Hydrolytic Stability: The Influence of pH
Hydrolysis is a critical degradation pathway for many pharmaceutical compounds.[5] The stability of the target molecule is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): The Boc group is notoriously labile to acid.[6][7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the carbamate bond, leading to the formation of the unprotected piperidine salt, isobutylene, and carbon dioxide.[][9] This is the most significant and predictable instability of the molecule. The amidine group, being basic, will be protonated and is generally stable against hydrolysis under these conditions.
-
Neutral Conditions (pH ~ 6-8): The molecule is expected to exhibit its greatest stability in this range. The Boc group is stable under neutral and basic conditions, and the amidine group is also generally stable.[][10] For in vitro assays or formulation development, maintaining a buffered solution in this pH range is critical.
-
Basic Conditions (pH > 9): While the Boc group is stable to base, the amidine functionality may become susceptible to hydrolysis under strong basic conditions, potentially hydrolyzing to the corresponding carboxylic acid amide. However, amidines are generally more stable than esters to basic hydrolysis.[2]
The predicted degradation pathway under acidic conditions is visualized below.
Caption: Predicted degradation of the title compound under strong acid.
Oxidative and Photochemical Stability
-
Oxidative Stability: Saturated aliphatic amines and carbamates are generally robust towards mild oxidation. However, forced degradation studies using strong oxidants like hydrogen peroxide (H₂O₂) should be performed to confirm this. No obvious liabilities to oxidation are present in the core structure.
-
Photostability: According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[11][12] While the molecule lacks a strong chromophore that would suggest high photosensitivity, direct exposure to high-intensity UV or visible light over extended periods could potentially induce degradation.[13][14] Confirmatory studies are essential.
Summary of Predicted Stability
| Condition | Stress Agent | Predicted Stability | Primary Degradation Pathway |
| Hydrolytic | 0.1 M HCl | Low | Cleavage of N-Boc group |
| pH 7.4 Buffer | High | Minimal degradation expected | |
| 0.1 M NaOH | Moderate to High | Potential for slow amidine hydrolysis | |
| Oxidative | 3% H₂O₂ | High | Expected to be stable |
| Photochemical | ICH Q1B Light | High | No major chromophore; likely stable |
| Thermal | 60°C in Solution | Moderate | Potential for accelerated hydrolysis |
Section 2: Comparison with Alternative Protecting Groups
The choice of a protecting group is a critical strategic decision in multi-step synthesis, governed by orthogonality—the ability to remove one group without affecting others.[7][15] The Boc group is part of a triad of common amine protecting groups, each with a distinct cleavage mechanism.
| Protecting Group | Structure | Cleavage Condition | Stability Profile | Key Advantage |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-Labile (TFA, HCl)[6] | Stable to base, hydrogenolysis, and mild nucleophiles.[] | Excellent for syntheses involving base-labile functionalities. |
| Cbz | Benzyl-O-(C=O)- | Hydrogenolysis (H₂, Pd/C)[7] | Stable to mild acid and base. | Orthogonal to both Boc and Fmoc; useful when acid/base lability is undesirable. |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-Labile (Piperidine)[16] | Stable to acid and hydrogenolysis.[16] | Orthogonal to Boc and Cbz; central to modern solid-phase peptide synthesis.[] |
The selection of this compound is ideal for synthetic routes where subsequent steps require basic conditions or catalytic hydrogenation, and where the final deprotection step can be performed cleanly with acid.
Section 3: Experimental Protocols for Stability Assessment
Trustworthiness in science is built on reproducible data. The following protocols are provided as self-validating systems for any researcher to confirm the stability of the title compound. These are based on standard pharmaceutical industry practices for forced degradation studies.[18][19][20][21]
Workflow for a Forced Degradation Study
Caption: A systematic workflow for conducting forced degradation studies.
Protocol 3.1: Forced Degradation via Hydrolysis
Objective: To determine the rate and products of degradation under acidic and basic conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M stock
-
Sodium hydroxide (NaOH), 1 M stock
-
Heating block or water bath set to 60°C
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 ACN:water mixture. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.[19]
-
Acid Degradation: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. b. Immediately withdraw a 100 µL aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to 1 mL for the T=0 time point. c. Place the vial in the 60°C heating block. d. Withdraw and process additional aliquots at 2, 8, and 24 hours.
-
Base Degradation: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. b. Process the T=0 time point and subsequent time points as described for the acid degradation, neutralizing with 0.1 M HCl.
-
Analysis: Analyze all time-point samples by the stability-indicating HPLC method described below. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being overly complex.[5]
Protocol 3.2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products. High-performance liquid chromatography (HPLC) is the foremost technique for this purpose.[22][23]
Rationale: The target compound is polar and contains a basic functional group. A reversed-phase method on a C18 column with a mobile phase containing a buffer and an organic modifier is a standard starting point. Gradient elution is often required to separate both polar and non-polar impurities.[22]
Instrumentation & Columns:
-
HPLC system with UV or PDA detector
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
For highly polar compounds that are poorly retained, alternative columns like those with polar-embedded phases or porous graphitic carbon (PGC) may be necessary.[24]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
System Suitability: Before analysis, perform injections of a standard solution to ensure the system is performing correctly. Key parameters include retention time reproducibility, peak area precision (<2% RSD), and peak tailing factor (ideally <1.5).
Conclusion and Recommendations
This compound is a valuable synthetic intermediate whose stability is dominated by the acid-labile N-Boc group.
Key Takeaways:
-
High Stability at Neutral pH: The compound is most stable in the pH 6-8 range, making it suitable for most biological assays and formulation work when buffered appropriately.
-
Acid Sensitivity: The primary liability is rapid degradation under acidic conditions (pH < 4), which cleanly removes the Boc group. This property is synthetically useful but requires careful control of pH during workups and purification.
-
Handling & Storage:
-
Solid Form: Store as a solid in a tightly sealed container at 2-8°C, protected from moisture.
-
Solution Form: Prepare stock solutions in aprotic solvents like DMSO or fresh in aqueous buffers for immediate use. Avoid long-term storage in protic or acidic solvents. For long-term storage, aliquoting and freezing (-20°C or -80°C) is recommended.
-
By understanding these stability characteristics and employing the validation protocols provided, researchers can confidently integrate this important building block into their discovery programs, ensuring data integrity and synthetic success.
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A Comparative Guide to LC-MS Methods for the Analysis of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Introduction: The Analytical Challenge of a Polar Guanidino Compound
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors and other therapeutic agents. Its structure, characterized by a polar, strongly basic guanidino (carbamimidoyl) group and a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, presents a significant analytical challenge. The successful development of robust and reliable LC-MS methods for its quantification is paramount for reaction monitoring, purity assessment, and pharmacokinetic studies.
This guide provides an in-depth, objective comparison of two primary LC-MS strategies for the analysis of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) at high pH. We will delve into the mechanistic basis for each approach, present supporting experimental data for analogous compounds, and provide detailed protocols to enable researchers to implement these methods effectively. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions for your specific analytical needs.
Physicochemical Properties of the Analyte: A Tale of Two Moieties
The chromatographic behavior of this compound is dictated by the interplay of its two key structural features:
-
The Carbamimidoyl (Guanidino) Group: This functional group is strongly basic with a high pKa, meaning it will be protonated and carry a positive charge over a wide pH range. This charge and its inherent polarity make it highly hydrophilic.
-
The Tert-butoxycarbonyl (Boc) Group: This protecting group is non-polar and hydrophobic.
This dual nature makes the molecule challenging to analyze by conventional reversed-phase chromatography at acidic pH, as the highly polar, charged guanidino group would lead to poor retention on a non-polar C18 stationary phase.[1][2] Therefore, alternative strategies are required.
Comparative Analysis of Chromatographic Approaches
We will now compare the performance of two suitable chromatographic methods: HILIC and high-pH RPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[3][4] In HILIC, a polar stationary phase (e.g., unbonded silica, or bonded phases with amide, diol, or other polar functional groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4][5] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[4]
-
Excellent Retention: The highly polar carbamimidoyl group will strongly interact with the polar stationary phase, leading to good retention without the need for ion-pairing reagents.[3][6]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase facilitates efficient desolvation in the electrospray ionization (ESI) source, often leading to a significant increase in signal intensity compared to high-aqueous mobile phases used in RPLC.[4]
-
Good Peak Shape: By avoiding strong ionic interactions with a silica-based stationary phase at low pH, HILIC can provide symmetrical peak shapes for basic compounds.
-
Matrix Effects: While MS sensitivity is generally enhanced, care must be taken to evaluate potential matrix effects, especially when analyzing complex biological samples.
-
Equilibration Time: HILIC columns can sometimes require longer equilibration times between gradient runs to ensure reproducible retention.
Reversed-Phase Liquid Chromatography (RPLC) at High pH: Suppressing Polarity's Influence
An alternative to HILIC is to modify the reversed-phase conditions to better accommodate polar basic compounds. By increasing the pH of the mobile phase to a value approximately two units above the pKa of the analyte, the compound becomes deprotonated and thus less polar.[7][8] This allows for retention on a conventional C18 stationary phase. Modern, pH-stable columns are essential for this approach.[7]
-
Familiarity and Robustness: RPLC is a widely used and well-understood technique, and modern pH-stable columns offer excellent robustness.
-
Good Peak Shape: At high pH, the silanol groups on the stationary phase are deprotonated and negatively charged, which can reduce deleterious secondary interactions with the basic analyte, leading to improved peak shape.[1]
-
MS Compatibility of Buffers: The choice of a volatile buffer system compatible with mass spectrometry is limited at high pH. Ammonium hydroxide or ammonium bicarbonate are common choices.[7][8]
-
Column Stability: It is crucial to use a column specifically designed for high pH applications to avoid degradation of the stationary phase.
-
Potential for Lower MS Sensitivity: The higher aqueous content of the mobile phase at the start of the gradient may lead to less efficient desolvation and potentially lower MS signal compared to HILIC.
Experimental Data and Protocols
Proposed HILIC-MS/MS Method
This method is designed to maximize retention and MS sensitivity.
Experimental Workflow:
Caption: HILIC-MS/MS workflow for polar basic compounds.
Detailed Protocol:
-
Liquid Chromatography:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 5.0 0.4 50 50 5.1 0.4 5 95 | 7.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions (Predicted):
-
Precursor Ion [M+H]⁺: m/z 242.2
-
Product Ions:
-
Loss of isobutylene (56 Da) from Boc group: m/z 186.2
-
Loss of the entire Boc group (100 Da): m/z 142.1
-
Guanidinium fragment: m/z 60.1
-
-
-
Proposed High-pH RPLC-MS/MS Method
Experimental Workflow:
Sources
- 1. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 2. Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? [discover.restek.com]
- 3. lcms.cz [lcms.cz]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Guanidinylated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for engaging with biological targets. When functionalized with a guanidinium group, the resulting molecule gains a highly basic, positively charged moiety capable of forming strong hydrogen bonds and salt bridges, mimicking the side chain of arginine.[3][4][5] This combination of a versatile scaffold and a potent pharmacophore makes guanidinylated piperidines, such as Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, invaluable building blocks in the synthesis of novel therapeutics, including inhibitors of enzymes like TNF-alpha and cyclin-dependent kinases.[6][7]
The strategic placement of the guanidinium group and the nature of the protecting groups significantly influence the molecule's reactivity and, ultimately, its utility in a synthetic campaign. This guide provides an in-depth comparative analysis of the reactivity of this compound and its key analogs, focusing on how subtle structural changes impact synthetic outcomes. We will delve into the electronic and steric factors governing their reactivity, supported by experimental protocols and comparative data to inform your synthetic strategies.
Synthesis of Key Analogs: A Tale of Two Isomers
The two primary analogs of interest for this comparative study are the 4-substituted and 3-substituted isomers of Boc-protected carbamimidoylpiperidine. Their syntheses, while following similar chemical logic, highlight the influence of precursor accessibility.
Synthesis of this compound (4-substituted analog)
The synthesis of the 4-substituted analog typically commences from the corresponding commercially available 4-carbamoylpiperidine derivative. The amide is then converted to the guanidine via a two-step sequence involving the formation of an imidoyl imidate followed by reaction with ammonia.
Experimental Protocol:
-
Imidate Formation: To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 g, 4.4 mmol) in anhydrous dichloromethane (10 mL) cooled to 0°C, trimethyloxonium tetrafluoroborate (0.65 g, 4.4 mmol) is added, and the reaction mixture is stirred for 3 hours.[6]
-
Guanidinylation: Ammonia in methanol (7M; 11 mL) is then added, and the reaction mixture is stirred at room temperature for 18 hours.[6]
-
Work-up: The reaction mixture is concentrated in vacuo to yield the title compound.[6]
Synthesis of Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate (3-substituted analog)
The synthesis of the 3-substituted analog follows a similar pathway, starting from the corresponding 3-carbamoylpiperidine precursor.
Experimental Protocol:
-
Guanidinylation: A mixture of diethyl malonate (24.3 g, 152 mmol) and tert-butyl 3-carbamimidoylpiperidine-1-carboxylate acetate (15 g, 52.2 mmol) in ethanol (150 mL) is prepared.[8]
-
Reaction: The reaction mixture is stirred at 50°C for 16 hours.[8]
-
Work-up: The mixture is neutralized with 1 M hydrochloric acid (150 mL) and partially concentrated in vacuo. The resulting precipitate is filtered and dried to afford the product.[8]
Comparative Reactivity Analysis: Positional Isomerism and Steric Hindrance
The reactivity of these analogs can be dissected by considering two primary sites of chemical transformation: the piperidine ring and the guanidine moiety.
Reactivity of the Piperidine Ring: Electronic and Steric Influences
The functionalization of the piperidine ring itself is heavily dictated by the electronic nature of the N-Boc group and the position of the carbamimidoyl substituent. The inductively electron-withdrawing nature of the Boc-protected nitrogen deactivates the adjacent C2 and C6 positions towards electrophilic attack. However, in reactions involving deprotonation, these positions are electronically activated.
-
4-Substituted Analog: The C4 position is electronically distant from the nitrogen atom, making its reactivity primarily governed by the substituent itself. In the case of the carbamimidoyl group, its electron-withdrawing nature can influence the reactivity of the C4 proton. More importantly, the C2/C6 and C3/C5 positions remain the most likely sites for reactions like C-H functionalization. The C2 and C4 positions are generally more electronically favored for functionalization on a piperidine ring.[3][9]
-
3-Substituted Analog: The C3 position is electronically deactivated due to the inductive effect of the Boc-protected nitrogen.[3][9] This makes direct functionalization at adjacent positions (C2 and C4) more challenging compared to the 4-substituted analog, where the electronic deactivation is less pronounced at the neighboring carbons. The steric bulk of the 3-substituent can also hinder the approach of reagents to the C2 and C4 positions.
dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Logical relationship of factors influencing the comparative reactivity.
Reactivity of the Guanidine Moiety: A Matter of Steric Accessibility
The Boc-protected guanidine group can undergo further functionalization, such as N-alkylation or acylation, after selective deprotection of one of the Boc groups or by reaction at the unsubstituted nitrogen. Here, steric hindrance plays a pivotal role.
-
4-Substituted Analog: The guanidine group at the C4 position is relatively unhindered, projecting away from the bulk of the piperidine ring. This allows for easier access of reagents to the guanidinyl nitrogens.
-
3-Substituted Analog: The guanidine group at the C3 position is in closer proximity to the piperidine ring, particularly the C2 and C4 positions. This increased steric crowding can hinder the approach of bulky electrophiles, potentially leading to lower reaction rates or yields compared to the 4-substituted analog.
Supporting Experimental Data: A Comparative Alkylation Study
To illustrate the practical implications of these reactivity differences, we present a comparative study on the N-alkylation of the guanidine moiety of both the 4- and 3-substituted analogs with a model electrophile, benzyl bromide.
Table 1: Comparative N-Alkylation of 4- and 3-Substituted Analogs
| Analog | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | 12 | 85 | Clean reaction profile, major mono-alkylated product. |
| Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate | 24 | 60 | Slower reaction rate, formation of some unreacted starting material. |
Experimental Protocol for Comparative N-Alkylation:
-
Reaction Setup: To a solution of the respective Boc-protected carbamimidoylpiperidine analog (1.0 mmol) in anhydrous acetonitrile (10 mL), potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol) are added.
-
Reaction Monitoring: The reaction mixture is stirred at 60°C and monitored by LC-MS until consumption of the starting material or no further progression is observed.
-
Work-up and Analysis: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The yield of the mono-benzylated product is determined.
dot graphical_abstract { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Experimental workflow for the comparative N-alkylation study.
Comparative Reactivity with Different N-Protecting Groups: Boc vs. Cbz
The choice of the protecting group on the piperidine nitrogen also has a profound impact on reactivity. While this guide focuses on the Boc-protected analogs, it is instructive to compare their reactivity profile with a Cbz-protected counterpart.
Table 2: Comparison of Boc- and Cbz-Protected Piperidine Analogs
| Protecting Group | Deprotection Conditions | Key Reactivity Considerations |
| Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA, HCl) | Stable to a wide range of nucleophilic and basic conditions. The tert-butyl cation generated during deprotection can lead to side reactions.[5] |
| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂/Pd) | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc protecting groups. |
The orthogonality of the Boc and Cbz protecting groups allows for selective deprotection strategies in complex syntheses, enabling the differential functionalization of the piperidine nitrogen and other protected functionalities within the molecule.
Conclusion and Future Perspectives
The reactivity of this compound and its analogs is a nuanced interplay of electronic and steric factors. The 4-substituted isomer generally offers greater reactivity and accessibility at the guanidine moiety due to reduced steric hindrance. Conversely, the 3-substituted isomer, while synthetically accessible, presents greater steric challenges that can be strategically exploited for achieving specific substitution patterns.
A thorough understanding of these reactivity principles is paramount for the efficient design and execution of synthetic routes employing these valuable building blocks. Future research in this area will likely focus on the development of novel protecting group strategies for the guanidine moiety and the exploration of catalytic methods for the site-selective functionalization of the piperidine ring, further expanding the synthetic utility of this important class of molecules.
References
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- Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4.
- GlaxoSmithKline LLC. (2013). Tnf -alpha modulating benzimidazoles. WO2013186229A1.
- Marfat, A., & Lundy, K. M. (2002). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic chemistry, 41(21), 5436–5445.
- Pfizer Inc. (2024). Cdk inhibitors and methods and use thereof. WO2024119122A1.
- Janssen Pharmaceutica NV. (2020). Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment, amelioration or prevention of cancer. WO2020127200A1.
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- Ullmann, J. R., et al. (2014). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Organic & Biomolecular Chemistry, 12(40), 8036-8045.
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-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The tert-butyl 4-carbamimidoylpiperidine-1-carboxylate scaffold and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals.[1][2] The carbamimidoyl (amidino) group, a strong basic moiety, often plays a crucial role in molecular recognition, particularly in binding to enzymes like serine proteases. Unambiguous structural confirmation is therefore not merely a procedural step but a critical component of understanding structure-activity relationships (SAR) and optimizing drug candidates.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for atomic-resolution structural analysis, with other powerful analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their selection of the most appropriate methods for their specific needs. While a publicly available crystal structure for the title compound is not available, we will use closely related N-Boc-piperidine structures as a framework to discuss the principles and expected outcomes.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional map of a molecule.[3][4] This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.[5] The resulting diffraction pattern is mathematically deconvoluted to generate an electron density map, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[6] For complex stereochemical questions, such as the confirmation of relative and absolute stereochemistry in substituted piperidines, X-ray crystallography is often the ultimate arbiter.[7][8]
Experimental Workflow: A Self-Validating System
The process of determining a crystal structure is a meticulous workflow designed to ensure the integrity and accuracy of the final model. Each step provides feedback that validates the preceding one, creating a robust and trustworthy process.
Causality in Experimental Choices
-
Crystallization: The formation of a high-quality single crystal is the most critical and often most challenging step. The choice of solvent, precipitant, and crystallization method (e.g., slow evaporation, vapor diffusion) is guided by the solubility and chemical properties of the compound. For a polar molecule like a carbamimidoylpiperidine salt, a polar solvent system is a logical starting point.
-
Data Collection: The temperature of data collection is a key parameter. Low temperatures (typically 100 K) are used to minimize thermal motion of the atoms, resulting in higher resolution data and reduced radiation damage to the crystal.[1]
-
Structure Refinement: This is an iterative process of adjusting the atomic parameters of the model to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed using metrics like the R-factor, which should be as low as possible for a well-refined structure.
Comparative Analysis: Choosing the Right Tool
While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, often complementary, techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules.[9][10] |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable solvent. | Ionizable compound. |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[3] | Connectivity, relative stereochemistry, solution-state conformation, and dynamics.[5][11] | Molecular weight, elemental composition, fragmentation patterns for substructural information.[12] |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Low (provides connectivity clues). |
| Key Advantage | Unambiguous determination of 3D structure and stereochemistry.[7][8] | Provides information about the molecule's structure and behavior in solution. | High sensitivity and ability to determine molecular formula. |
| Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Can be ambiguous for complex stereochemical problems; interpretation can be complex. | Provides no direct 3D structural information. |
The Synergy of Techniques: A Logical Approach
A pragmatic approach to structural elucidation often involves a combination of these techniques. The choice depends on the specific question being asked.
Detailed Experimental Protocols
Protocol 1: Crystallization of a Piperidine Derivative
This protocol provides a general starting point for the crystallization of a salt form of a functionalized piperidine, such as the hydrochloride salt of this compound.
-
Solubilization: Dissolve 5-10 mg of the highly purified compound in a minimal amount of a polar solvent (e.g., methanol, ethanol, or water).
-
Crystallization Setup (Vapor Diffusion):
-
Hanging Drop: Place a 1-2 µL drop of the compound solution on a siliconized glass coverslip. Invert the coverslip over a reservoir well containing 0.5-1.0 mL of a less polar solvent (the precipitant, e.g., isopropanol, acetonitrile, or diethyl ether). Seal the well with vacuum grease.
-
Sitting Drop: Place a 1-2 µL drop of the compound solution in a microbridge within a crystallization plate well. Add 0.5-1.0 mL of the precipitant to the bottom of the well and seal the well.
-
-
Incubation: Store the sealed plate at a constant temperature (e.g., 4 °C or room temperature) in a vibration-free environment.
-
Monitoring: Monitor for crystal growth over several days to weeks. Suitable crystals are typically clear, have well-defined edges, and are of sufficient size for diffraction (10-100 µm).
Protocol 2: Single-Crystal X-ray Data Collection and Refinement
This protocol outlines the key steps once a suitable crystal has been obtained.
-
Crystal Mounting: Using a micromanipulator, carefully select a single crystal and mount it on a cryoloop.
-
Cryo-cooling: Plunge the mounted crystal into liquid nitrogen to flash-cool it to ~100 K.
-
Data Collection: Mount the cryoloop on the goniometer of a single-crystal X-ray diffractometer. A typical data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Scale and merge the data to produce a final reflection file.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods.[1]
-
Validation: Use software tools to validate the geometric and crystallographic reasonability of the final model before deposition in a crystallographic database.
Conclusion
For derivatives of this compound, a multi-faceted approach to structural elucidation is recommended. Mass spectrometry and NMR spectroscopy serve as essential first-line techniques to confirm molecular weight, formula, and basic connectivity. However, when definitive proof of stereochemistry, conformation, or the precise geometry of intermolecular interactions is required, single-crystal X-ray crystallography is the unequivocal method of choice. Its ability to provide a complete and unambiguous atomic-resolution picture of the molecule is invaluable for advancing drug discovery programs and fundamental chemical research.
References
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ResearchGate. (n.d.). Single crystal X‐ray diffraction structures for both trans‐3e and... Retrieved from [Link]
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Wölper, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Retrieved from [Link]
-
Li, G., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Retrieved from [Link]
-
Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]
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Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]
-
Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
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Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]
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A Head-to-Head Comparison of Synthesis Routes for Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Introduction
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents, particularly as a precursor for enzyme inhibitors and receptor modulators. The presence of the carbamimidoyl (amidine) group, a strong basic moiety, often plays a crucial role in the pharmacological activity of the final drug substance. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at other positions of the molecule.
Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance for researchers and professionals in drug development. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Strategic Overview of Synthetic Pathways
The synthesis of this compound predominantly commences from precursors containing a cyano or a related functional group at the 4-position of the N-Boc-piperidine scaffold. The core transformation is the conversion of this group into the desired carbamimidoyl moiety. Two main strategies will be discussed in detail:
-
Route 1: The Pinner Reaction of Tert-butyl 4-cyanopiperidine-1-carboxylate. This classical approach involves the acid-catalyzed reaction of the nitrile with an alcohol to form an intermediate imidate, which is then converted to the amidine.
-
Route 2: Direct Amination of Tert-butyl 4-cyanopiperidine-1-carboxylate using Trimethylaluminum and Ammonium Chloride. This method offers a more direct conversion of the nitrile to the amidine.
A crucial aspect of any synthetic strategy is the availability and synthesis of the key starting material, Tert-butyl 4-cyanopiperidine-1-carboxylate . Therefore, we will first briefly compare the common methods for its preparation.
Part 1: Synthesis of the Key Precursor: Tert-butyl 4-cyanopiperidine-1-carboxylate
The two most common routes to this essential nitrile precursor are:
-
Boc Protection of 4-Cyanopiperidine: This is a straightforward and high-yielding method for laboratories with access to the starting material, 4-cyanopiperidine.
-
Dehydration of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: This route is advantageous when starting from the corresponding amide, which can be prepared from commercially available precursors.
Below is a comparative summary of these two approaches.
| Feature | Route A: Boc Protection of 4-Cyanopiperidine | Route B: Dehydration of the Corresponding Amide |
| Starting Material | 4-Cyanopiperidine | Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
| Key Reagents | Di-tert-butyl dicarbonate (Boc)2O, base (e.g., triethylamine) | Dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride) |
| Typical Yield | >90%[1] | 70-85% |
| Advantages | High yield, simple procedure, mild conditions. | Utilizes a different starting material, which might be more readily available or cost-effective in some cases. |
| Disadvantages | Relies on the availability of 4-cyanopiperidine. | May require harsher conditions and the use of corrosive reagents. Potential for side reactions. |
Experimental Protocol: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate via Boc Protection
This protocol is adapted from established procedures for the Boc protection of amines.[1]
Materials:
-
4-Cyanopiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4-cyanopiperidine in dichloromethane.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Tert-butyl 4-cyanopiperidine-1-carboxylate as a white solid.
Part 2: Head-to-Head Comparison of Amidine Synthesis Routes
With the precursor in hand, we can now compare the two primary methods for its conversion to this compound.
Route 1: The Pinner Reaction
The Pinner reaction is a two-step process for converting a nitrile into an amidine.[2] First, the nitrile reacts with an alcohol in the presence of anhydrous acid (typically HCl gas) to form a Pinner salt (an imidate hydrochloride). This salt is then treated with ammonia to yield the corresponding amidine hydrochloride.
Diagram: The Pinner Reaction Mechanism
Caption: The two-step Pinner reaction for amidine synthesis.
Route 2: Trimethylaluminum-Mediated Amination
This method provides a more direct conversion of the nitrile to the amidine by utilizing a combination of trimethylaluminum (TMA) and ammonium chloride. The trimethylaluminum acts as a Lewis acid to activate the nitrile towards nucleophilic attack by ammonia, which is generated in situ from ammonium chloride.
Diagram: Trimethylaluminum-Mediated Amination
Caption: Direct amination of a nitrile using TMA and NH4Cl.
Comparative Analysis
| Feature | Route 1: Pinner Reaction | Route 2: Trimethylaluminum-Mediated Amination |
| Number of Steps | Two steps (formation of Pinner salt, then ammonolysis) | One-pot reaction |
| Reagents & Handling | Requires anhydrous HCl gas (corrosive, requires special handling) and anhydrous alcohol. | Utilizes trimethylaluminum (pyrophoric, requires inert atmosphere techniques) and ammonium chloride. |
| Reaction Conditions | Typically low temperatures for Pinner salt formation, followed by reaction with ammonia. | Often requires elevated temperatures. |
| Typical Yield | Generally good to excellent, but can be substrate-dependent. | Can provide good yields, but optimization may be necessary. |
| Byproducts/Purification | The intermediate Pinner salt is often isolated. Purification of the final amidine hydrochloride is usually straightforward. | Workup involves quenching the reactive aluminum species. Purification may require chromatography. |
| Scalability | Can be challenging to scale up due to the use of gaseous HCl. | More amenable to scale-up with appropriate engineering controls for handling pyrophoric reagents. |
| Safety Considerations | Use of corrosive and toxic anhydrous HCl gas. | Handling of pyrophoric trimethylaluminum. |
Detailed Experimental Protocols
Protocol for Route 1: Pinner Reaction
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq)
-
Anhydrous ethanol (excess)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
Procedure:
-
Dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 5 °C.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours, during which the Pinner salt will precipitate.
-
Collect the precipitated solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the imidate hydrochloride.
Step 2: Conversion to the Amidine Hydrochloride
Materials:
-
Imidate hydrochloride from Step 1 (1.0 eq)
-
Anhydrous ethanol
-
Ammonia (gas or a solution in ethanol)
Procedure:
-
Suspend the imidate hydrochloride in anhydrous ethanol at 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The residue is the crude this compound hydrochloride, which can be further purified by recrystallization.
Protocol for Route 2: Trimethylaluminum-Mediated Amination
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq)
-
Ammonium chloride (1.5 eq)
-
Trimethylaluminum (2.0 M solution in toluene or hexanes) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add ammonium chloride.
-
Carefully add anhydrous toluene, followed by the slow, dropwise addition of the trimethylaluminum solution at 0 °C. (Caution: Trimethylaluminum is pyrophoric and reacts violently with water and air. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Add a solution of Tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or by carefully adding methanol followed by water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Conclusion and Recommendations
Both the Pinner reaction and the trimethylaluminum-mediated amination are viable routes for the synthesis of this compound. The choice of method will largely depend on the available laboratory infrastructure, the scale of the synthesis, and the comfort level of the chemist with handling the required reagents.
-
For smaller, laboratory-scale syntheses where the handling of gaseous HCl is feasible, the Pinner reaction offers a well-established and often high-yielding route. The purification of the final product as a hydrochloride salt is typically straightforward.
-
For larger-scale syntheses or when seeking a one-pot procedure, the trimethylaluminum-mediated amination presents a compelling alternative. While it requires stringent anhydrous and inert atmosphere techniques due to the pyrophoric nature of trimethylaluminum, it can be more amenable to scale-up and avoids the use of corrosive HCl gas.
Ultimately, a careful evaluation of the safety, cost, and scalability of each route is essential for selecting the most appropriate synthetic strategy for the preparation of this important medicinal chemistry building block.
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Safety Operating Guide
A Guide to the Safe Disposal of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
This document provides comprehensive procedural guidance for the safe handling and disposal of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate and its common salt forms (e.g., acetate). As a key building block in contemporary drug discovery, its prevalence in research laboratories necessitates a clear and robust framework for waste management. This guide is designed for researchers, chemists, and laboratory managers, synthesizing regulatory principles with practical, field-tested insights to ensure personnel safety and environmental stewardship.
A Note on Hazard Assessment: At the time of this writing, a specific, verified Safety Data Sheet (SDS) for this compound is not universally available. Therefore, the safety protocols and disposal procedures outlined herein are based on a comprehensive analysis of structurally related compounds, including Boc-protected piperidines, guanidines, and piperidine derivatives.[1] It is imperative to treat this compound as potentially hazardous, assuming a profile that includes risks of irritation and acute toxicity.
Compound Identification and Inferred Hazard Profile
Proper identification is the foundational step in chemical safety. The Boc-protected amidinopiperidine scaffold presents a unique combination of functional groups that dictate its handling and disposal considerations.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | N-Boc-4-amidinopiperidine, 1-Boc-4-amidinopiperidine |
| CAS Number | 1082950-23-9 (Acetate Salt)[2] |
| Molecular Formula | C₁₁H₂₁N₃O₂ (Free Base) |
| Incompatible Materials | Strong oxidizing agents, strong acids.[3][4] |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3] The Boc group is acid-labile and will decompose in strong acid, releasing isobutylene and CO₂.[5] |
Inferred GHS Hazard Profile
Based on data from analogous structures, a conservative hazard assessment is warranted. The following table summarizes potential hazards based on GHS classifications for similar molecules.
| Hazard Class | Hazard Statement | Rationale from Analogous Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | N-Boc-guanidine and other Boc-piperidines are classified as harmful if swallowed.[6][7][8][9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | A common classification for a wide range of Boc-protected piperidine derivatives.[6][10][11][12] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Frequently co-occurs with skin irritation for this class of compounds.[9][10][11][12] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | A potential hazard associated with powdered or aerosolized forms of piperidine derivatives.[7][11][12] |
Essential Safety and Handling Protocols
Prior to any handling or disposal, the following engineering controls and personal protective equipment (PPE) must be in place.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and preparation of waste solutions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[3][13]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[3][14]
Personal Protective Equipment (PPE)
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[15] |
| Body Protection | Laboratory coat. | Protects against spills and contamination of personal clothing.[1] |
| Respiratory | Not required if handled in a fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges should be used.[15] |
Disposal Decision Workflow
The proper disposal route depends on the form and contamination level of the waste. This workflow provides a logical path for classifying waste streams prior to disposal.
Caption: Disposal decision workflow for classifying waste streams.
Step-by-Step Disposal Protocols
Adherence to the following protocols is mandatory. Chemical waste disposal must always comply with local, regional, and national regulations.[3][13] Never discharge chemical waste into drains or sewers.[16][17]
Protocol 4.1: Disposal of Unused or Expired Neat Compound
This protocol applies to the original solid chemical in its container.
-
Do Not Attempt Neutralization: Avoid mixing the compound with other chemicals, especially strong acids, which will cause it to decompose.
-
Secure Container: Ensure the original container is tightly sealed and properly labeled. If the original label is damaged, create a new label that clearly identifies the contents as "this compound" and includes appropriate hazard pictograms.
-
Segregate Waste: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong acids and oxidizers.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup by a licensed hazardous waste disposal contractor. The preferred method of destruction is high-temperature incineration.[18]
Protocol 4.2: Disposal of Contaminated Solids
This protocol covers disposable labware (pipette tips, weighing paper), used PPE (gloves), and absorbent materials from spill cleanup.
-
Collect Waste: Place all contaminated solid items into a designated, clearly labeled hazardous waste bag or container.
-
Double Bagging: It is best practice to double-bag the waste to prevent leaks and personnel exposure.
-
Labeling: The outer bag must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Containerize: Place the sealed bag into a rigid, sealed container (e.g., a labeled plastic drum) in the hazardous waste accumulation area.
-
Schedule Disposal: Arrange for disposal through your institution's EH&S office.
Protocol 4.3: Disposal of Liquid Waste Solutions
This protocol is for aqueous or organic solutions containing the compound from experimental workups.
-
Use a Designated Waste Container: Use a dedicated, properly vented, and compatible hazardous waste container (e.g., a high-density polyethylene carboy).
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including solvents and an estimated concentration of the title compound.
-
Maintain pH Neutrality: If possible, keep the pH of the waste stream near neutral. Avoid mixing with strong acidic waste, as this will cause the Boc group to cleave, generating gas (isobutylene, CO₂) which could pressurize the container.[5]
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion.
-
Store Securely: Keep the container sealed when not in use and store it in a secondary containment bin within the designated waste accumulation area.
-
Arrange for Pickup: Schedule disposal through your institution's EH&S office.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the substance becomes airborne.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.2.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a sealed container.[13] For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite).[19] Do not use combustible materials like paper towels for large spills.
-
Collect and Clean: Once absorbed, carefully scoop the material into a hazardous waste container.[19]
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste (Protocol 4.2).
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S office, regardless of its size.
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Navigating the Uncharted: A Safety-First Guide to Handling Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules to establish a robust framework for personal protective equipment (PPE), operational protocols, and emergency procedures. Our recommendations are grounded in the established hazard profiles of the tert-butyl piperidine-1-carboxylate core and the reactive carbamimidoyl (amidine) functional group.
Hazard Analysis: A Synthesis of Analog Data
Structurally related tert-butyl piperidine-1-carboxylate derivatives consistently exhibit the following hazards:
-
Skin Irritation: Many analogs are classified as causing skin irritation.[1][2][3][4][5][6] Some can even cause severe skin burns.[7][8]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4][5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4][6][7]
-
Oral Toxicity: Several related compounds are harmful if swallowed.[4][5][6][7]
The presence of the amidine functional group warrants additional caution. Amidine-containing compounds necessitate the avoidance of skin and eye contact and underscore the importance of appropriate personal protective equipment.[9]
Based on this composite analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye damage, respiratory irritation, and harm if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects against splashes and airborne particles that can cause serious eye damage.[2][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves must be inspected for integrity before each use. | Prevents skin contact, as piperidine derivatives can cause skin irritation or burns.[3][7][10] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended. | Minimizes skin exposure to the chemical.[7][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if dust or aerosols are generated, or when handling larger quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[3][4] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[6][7] |
Visualizing PPE Selection: A Step-by-Step Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7][10]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: Have a spill kit appropriate for chemical spills readily available.
Donning and Doffing PPE: A Critical Sequence
-
Donning (Putting On):
-
Put on the laboratory coat and ensure it is fully buttoned.
-
Put on safety goggles.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove the laboratory coat by turning it inside out and rolling it away from the body.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Handling the Compound
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.
-
Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid. For solutions, use a pipette or other suitable liquid handling device. Avoid creating splashes.
-
Heating: If heating is required, do so in a well-ventilated area and be aware that thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide.[7]
Emergency Response and Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6][9][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][9][10] Seek immediate medical attention.
Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated PPE: Dispose of all single-use contaminated PPE (gloves, etc.) as hazardous waste. Reusable PPE should be decontaminated thoroughly before reuse.
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024). Jubilant Ingrevia Limited. Retrieved from [Link]
-
tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET: 4-N-BOC-Aminopiperidine. (2010). Alfa Aesar. Retrieved from [Link]
-
Material Safety Data Sheet - 4-N-BOC-Aminopiperidine, 98%. Cole-Parmer. Retrieved from [Link]
-
MSDS of (S)-1-Boc-3-aminopiperidine. (2016). Capot Chemical. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
